5-Methoxyjusticidin A
Description
isolated from Protium unifoliolatum; structure in first source
Properties
Molecular Formula |
C23H20O8 |
|---|---|
Molecular Weight |
424.4 g/mol |
IUPAC Name |
9-(1,3-benzodioxol-4-yl)-4,5,6,7-tetramethoxy-3H-benzo[f][2]benzofuran-1-one |
InChI |
InChI=1S/C23H20O8/c1-25-15-8-12-16(11-6-5-7-14-19(11)31-10-30-14)17-13(9-29-23(17)24)20(26-2)18(12)22(28-4)21(15)27-3/h5-8H,9-10H2,1-4H3 |
InChI Key |
GGTZHSHHPAQZRU-UHFFFAOYSA-N |
Origin of Product |
United States |
Foundational & Exploratory
5-Methoxyjusticidin A: A Comprehensive Technical Guide on its Discovery in Protium unifoliolatum
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of the discovery, isolation, and potential biological significance of 5-Methoxyjusticidin A, an arylnaphthalene lignan (B3055560) identified in Protium unifoliolatum. The document collates available data on its chemical properties and infers potential biological activities based on structurally related compounds, presenting this information in a structured format for researchers in natural product chemistry and drug discovery.
Introduction
This compound is a naturally occurring arylnaphthalene lignan first isolated from the wood of Protium unifoliolatum, a plant belonging to the Burseraceae family.[1][2] Lignans (B1203133), a diverse class of polyphenolic compounds derived from the shikimic acid pathway, have garnered significant scientific interest due to their wide range of biological activities, including cytotoxic, antiviral, and anti-inflammatory properties. The discovery of this compound has contributed to the chemical knowledge of the Protium genus and has opened avenues for investigating its potential pharmacological applications. While direct biological activity data for this compound is limited, its structural similarity to other well-studied arylnaphthalene lignans, such as Justicidin B, suggests it may possess comparable cytotoxic and other biological effects.
Physicochemical Properties
| Property | Value | Reference |
| Molecular Formula | C23H20O8 | [1] |
| Molecular Weight | 424.40 g/mol | [1] |
| Appearance | Colorless flakes | [1] |
| Melting Point | 193 °C | [1] |
| UV Spectrum | Typical for an arylnaphthalene system | [1] |
Experimental Protocols
Isolation and Purification of this compound from Protium unifoliolatum
The following protocol is based on the original methodology described by MacRae et al. (1998).[1]
Plant Material: The wood of Protium unifoliolatum was collected and a voucher specimen was deposited at the Herbarium of the Instituto Nacional de Pesquisas da Amazônia (INPA), Manaus, AM, Brazil.[1]
Extraction:
-
The dried and ground wood of P. unifoliolatum (5.3 kg) was extracted with diethyl ether (Et2O) at room temperature.[1]
-
The solvent was evaporated under reduced pressure to yield a crude extract (19.2 g).[1]
Chromatographic Separation:
-
The crude extract was subjected to column chromatography on silica (B1680970) gel.[1]
-
The column was eluted with a gradient of solvents, starting with n-hexane, followed by mixtures of n-hexane-CH2Cl2, pure CH2Cl2, and finally CH2Cl2-MeOH mixtures.[1]
-
Fractions of 100 mL each were collected and monitored by thin-layer chromatography (TLC).[1]
-
This compound was isolated from the fractions eluted with CH2Cl2-MeOH.[1]
Characterization: The structure of the isolated compound was determined using spectroscopic methods, including UV, IR, 1H NMR, 13C NMR, and mass spectrometry, and confirmed by X-ray crystallographic analysis.[1][2]
General Protocol for In Vitro Cytotoxicity Assay (MTT Assay)
While specific cytotoxicity data for this compound is not available, the following is a general protocol for the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, commonly used to assess the cytotoxic potential of natural products.
-
Cell Culture: Human cancer cell lines are cultured in an appropriate medium supplemented with fetal bovine serum and antibiotics and maintained in a humidified incubator at 37°C with 5% CO2.
-
Cell Seeding: Cells are seeded into 96-well plates at a predetermined density and allowed to adhere overnight.
-
Compound Treatment: The test compound (e.g., this compound) is dissolved in a suitable solvent (e.g., DMSO) and diluted to various concentrations in the culture medium. The cells are then treated with these concentrations for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, the medium is replaced with fresh medium containing MTT solution, and the plates are incubated for a few hours.
-
Formazan (B1609692) Solubilization: The MTT solution is removed, and a solubilizing agent (e.g., DMSO or isopropanol) is added to dissolve the formazan crystals.
-
Absorbance Measurement: The absorbance is measured at a specific wavelength (usually around 570 nm) using a microplate reader.
-
Data Analysis: The percentage of cell viability is calculated relative to the untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of cell viability against the compound concentration.
Biological Activity (Inferred from Structurally Related Compounds)
Direct experimental data on the biological activity of this compound is not currently available in the public domain. However, based on the well-documented activities of other arylnaphthalene lignans, particularly Justicidin B, it is plausible that this compound may exhibit similar properties.
Cytotoxic Activity
Arylnaphthalene lignans are known for their potent cytotoxic effects against a variety of cancer cell lines. Justicidin B, for instance, has demonstrated significant cytotoxicity.
Table 1: Cytotoxic Activity of Justicidin B (a structural analog of this compound) against various cancer cell lines.
| Cell Line | Cancer Type | IC50 (µM) | Reference |
| K562 | Human Chronic Myeloid Leukemia | 45.4 | |
| HL-60 | Human Promyelocytic Leukemia | Not specified | |
| L1210 | Mouse Lymphocytic Leukemia | Not specified | |
| P388D1 | Mouse Monocytic Leukemia | Not specified |
Potential Mechanisms of Action
The cytotoxic effects of arylnaphthalene lignans are believed to be mediated through various cellular mechanisms, including the induction of apoptosis and interference with key signaling pathways.
Structurally similar lignans have been shown to induce apoptosis in cancer cells. This process of programmed cell death is a key mechanism for the elimination of damaged or cancerous cells. The induction of apoptosis by these compounds may involve the activation of caspases, a family of proteases that execute the apoptotic process.
References
An In-Depth Technical Guide to the Isolation and Purification of 5-Methoxyjusticidin A from Natural Sources
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the methodologies for isolating and purifying the arylnaphthalene lignan (B3055560), 5-Methoxyjusticidin A, from its natural plant sources. The protocols detailed herein are compiled from scientific literature to offer a practical framework for obtaining this promising bioactive compound for research and development purposes.
Introduction to this compound
This compound is a naturally occurring arylnaphthalene lignan, a class of polyphenolic compounds known for their diverse pharmacological activities. Lignans (B1203133) have garnered significant interest in the scientific community for their potential as cytotoxic, antiviral, and anti-inflammatory agents. The complex structure of this compound, characterized by a fused ring system with multiple methoxy (B1213986) groups, presents both a challenge and an opportunity for natural product chemists. This guide focuses on the practical aspects of its extraction from plant materials and subsequent purification to a high degree of homogeneity.
Natural Sources of this compound
The primary documented natural source of this compound is the wood of Protium unifoliolatum , a plant belonging to the Burseraceae family.[1] While other arylnaphthalene lignans are found in various plant families such as Linaceae, Phyllanthaceae, and Acanthaceae, P. unifoliolatum has been specifically identified for yielding this particular compound.
Experimental Protocols
This section details the step-by-step procedures for the isolation and purification of this compound. The workflow is presented in a logical sequence, from the initial extraction of the plant material to the final purification of the target compound.
Plant Material Preparation and Extraction
The initial step involves the collection, drying, and milling of the plant material to increase the surface area for efficient solvent extraction.
Protocol 1: Diethyl Ether Extraction of Protium unifoliolatum Wood
-
Plant Material: Air-dried and powdered wood of Protium unifoliolatum.
-
Extraction Solvent: Diethyl ether (Et₂O).
-
Procedure:
-
Macerate the powdered wood in diethyl ether at room temperature. The exact ratio of plant material to solvent and the duration of maceration should be optimized, but a typical starting point is a 1:10 (w/v) ratio for 48-72 hours with occasional agitation.
-
Filter the extract through a fine-mesh cloth or filter paper to remove the solid plant material.
-
Concentrate the filtrate under reduced pressure using a rotary evaporator to obtain the crude diethyl ether extract.
-
Chromatographic Purification
Column chromatography is a crucial step for separating the complex mixture of compounds present in the crude extract. Silica (B1680970) gel is a commonly used stationary phase for the purification of lignans.
Protocol 2: Silica Gel Column Chromatography
-
Stationary Phase: Silica gel (60-120 mesh or 70-230 mesh).
-
Column Preparation:
-
Prepare a slurry of silica gel in a non-polar solvent (e.g., n-hexane).
-
Pour the slurry into a glass column and allow it to pack uniformly, ensuring no air bubbles are trapped.
-
Wash the packed column with the initial mobile phase.
-
-
Sample Loading:
-
Dissolve the crude diethyl ether extract in a minimal amount of a suitable solvent (e.g., dichloromethane (B109758) or the initial mobile phase).
-
Adsorb the dissolved extract onto a small amount of silica gel and allow the solvent to evaporate.
-
Carefully load the dried, extract-adsorbed silica gel onto the top of the prepared column.
-
-
Elution:
-
Begin elution with a non-polar solvent such as n-hexane and gradually increase the polarity by adding a more polar solvent like ethyl acetate (B1210297) or acetone.
-
A suggested gradient elution could start with 100% n-hexane, followed by increasing proportions of ethyl acetate in n-hexane (e.g., 9:1, 8:2, 7:3, etc.).
-
Collect fractions of the eluate and monitor the separation using Thin Layer Chromatography (TLC).
-
-
Fraction Analysis:
-
Spot the collected fractions on a TLC plate and develop it in a suitable solvent system (e.g., n-hexane:ethyl acetate, 7:3 v/v).
-
Visualize the spots under UV light (254 nm and 366 nm) and/or by using a suitable staining reagent.
-
Combine the fractions containing the compound of interest based on their TLC profiles.
-
Crystallization
The final step in the purification process is often crystallization, which can yield highly pure this compound.
Protocol 3: Crystallization from Methanol (B129727)
-
Solvent: Methanol (MeOH).
-
Procedure:
-
Dissolve the combined, purified fractions containing this compound in a minimum amount of hot methanol.
-
Allow the solution to cool slowly to room temperature.
-
Further cool the solution in a refrigerator (4°C) to promote crystal formation.
-
Collect the crystals by filtration.
-
Wash the crystals with a small amount of cold methanol to remove any remaining impurities.
-
Dry the crystals under vacuum to obtain pure this compound.
-
Data Presentation
The following tables summarize the key parameters and expected outcomes of the isolation and purification process.
| Table 1: Extraction Parameters | |
| Parameter | Value/Range |
| Plant Source | Protium unifoliolatum (wood) |
| Extraction Solvent | Diethyl ether |
| Extraction Method | Maceration |
| Temperature | Room Temperature |
| Duration | 48 - 72 hours |
| Table 2: Chromatographic Purification Parameters | |
| Parameter | Specification |
| Stationary Phase | Silica Gel (60-120 or 70-230 mesh) |
| Mobile Phase (Elution Gradient) | n-Hexane and Ethyl Acetate |
| Initial Eluent | 100% n-Hexane |
| Final Eluent | Gradient increase in Ethyl Acetate concentration |
| Fraction Monitoring | Thin Layer Chromatography (TLC) |
| Table 3: Purity and Yield (Hypothetical Data for a Successful Isolation) | |
| Parameter | Value |
| Starting Plant Material (dry weight) | 1 kg |
| Crude Diethyl Ether Extract Yield | 15 g |
| Purified this compound Yield | 50 mg |
| Purity (by HPLC) | >98% |
Note: The yield is dependent on the concentration of the compound in the specific plant material batch and the efficiency of the extraction and purification process.
Visualization of Workflows and Pathways
Experimental Workflow
The following diagram illustrates the overall workflow for the isolation and purification of this compound.
Postulated Biological Signaling Pathway
While the precise signaling pathway of this compound is still under investigation, many arylnaphthalene lignans are known to exhibit cytotoxic effects by inducing apoptosis. A plausible mechanism of action is the inhibition of Topoisomerase II, an enzyme crucial for DNA replication and repair, leading to the activation of the intrinsic apoptotic pathway.
References
In-Depth Technical Guide: Chemical Synthesis and Characterization of 5-Methoxyjusticidin A
For the attention of: Researchers, scientists, and drug development professionals.
Preamble:
Following a comprehensive search of publicly available scientific literature and chemical databases, we have determined that detailed information regarding the chemical synthesis, comprehensive characterization, and specific biological signaling pathways of 5-Methoxyjusticidin A is not available at this time. While the compound is known and has been isolated from natural sources, no peer-reviewed articles detailing its total synthesis or providing in-depth spectroscopic analysis (NMR, MS) have been published. Furthermore, studies elucidating its specific molecular targets and effects on cellular signaling pathways are currently absent from the scientific record.
This guide, therefore, serves to outline the known information and to provide a framework for the future research and development of this compound, highlighting the current knowledge gaps.
Introduction to this compound
This compound is a naturally occurring lignan, a class of polyphenolic compounds known for their diverse biological activities. It has been isolated from the plant Protium unifoliolatum. Lignans, in general, have attracted significant interest in the field of drug discovery due to their potential therapeutic properties, which include cytotoxic, anti-inflammatory, antiviral, and antioxidant effects. The structural complexity and biological activity profile of related compounds suggest that this compound may also possess valuable pharmacological properties, warranting further investigation.
Known Chemical Information
While a synthetic route has not been published, the basic chemical properties of this compound have been documented.
| Property | Value |
| Molecular Formula | C₂₃H₂₀O₈ |
| Molecular Weight | 424.40 g/mol |
| CAS Number | 205505-62-0 |
| Class | Arylnaphthalene Lignan |
Hypothetical Synthetic Strategy (Prospective)
In the absence of a published total synthesis, a hypothetical retrosynthetic analysis can be proposed based on the synthesis of structurally related arylnaphthalene lignans. A plausible approach would likely involve the construction of the core naphthalene (B1677914) ring system followed by the elaboration of the lactone ring and the installation of the methoxy (B1213986) and methylenedioxy functionalities.
A potential synthetic workflow is conceptualized below.
Caption: A conceptual workflow for the potential total synthesis of this compound.
Prospective Characterization Methods
Upon successful synthesis or isolation of sufficient quantities of this compound, a comprehensive characterization would be essential to confirm its structure and purity. The following experimental protocols outline standard procedures for this purpose.
Nuclear Magnetic Resonance (NMR) Spectroscopy
Objective: To elucidate the carbon-hydrogen framework of the molecule.
Experimental Protocol:
-
Sample Preparation: Dissolve approximately 5-10 mg of purified this compound in 0.5 mL of a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆).
-
¹H NMR Spectroscopy:
-
Acquire a one-dimensional proton NMR spectrum on a 400 MHz or higher field spectrometer.
-
Typical parameters: spectral width of 0-12 ppm, 16-32 scans, relaxation delay of 1-2 seconds.
-
Process the data to determine chemical shifts (δ), coupling constants (J), and integration values for all proton signals.
-
-
¹³C NMR Spectroscopy:
-
Acquire a one-dimensional carbon NMR spectrum.
-
Typical parameters: spectral width of 0-220 ppm, 1024 or more scans, relaxation delay of 2-5 seconds.
-
Use techniques like DEPT-135 and DEPT-90 to differentiate between CH, CH₂, and CH₃ groups.
-
-
2D NMR Spectroscopy:
-
Perform COSY (Correlation Spectroscopy) to establish ¹H-¹H spin-spin coupling networks.
-
Perform HSQC (Heteronuclear Single Quantum Coherence) to identify one-bond ¹H-¹³C correlations.
-
Perform HMBC (Heteronuclear Multiple Bond Correlation) to establish long-range (2-3 bond) ¹H-¹³C correlations, which is crucial for connecting different fragments of the molecule.
-
Mass Spectrometry (MS)
Objective: To determine the molecular weight and fragmentation pattern of the molecule.
Experimental Protocol:
-
Sample Preparation: Prepare a dilute solution of this compound (approximately 1 mg/mL) in a suitable solvent (e.g., methanol, acetonitrile).
-
High-Resolution Mass Spectrometry (HRMS):
-
Utilize an electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) source coupled to a time-of-flight (TOF) or Orbitrap mass analyzer.
-
Acquire data in both positive and negative ion modes to determine the accurate mass of the molecular ion ([M+H]⁺, [M+Na]⁺, or [M-H]⁻).
-
The accurate mass measurement will be used to confirm the elemental composition (C₂₃H₂₀O₈).
-
-
Tandem Mass Spectrometry (MS/MS):
-
Select the molecular ion of this compound for collision-induced dissociation (CID).
-
Analyze the resulting fragment ions to gain structural information and confirm the connectivity of the molecule.
-
Future Directions: Elucidation of Biological Activity and Signaling Pathways
Given the lack of data on the biological activity of this compound, future research should focus on screening the compound against various disease models. A logical starting point would be to investigate its potential as an anticancer agent, based on the known activities of related lignans.
A proposed workflow for investigating the biological activity and identifying affected signaling pathways is presented below.
Caption: A workflow for the investigation of the biological activity and signaling pathways of this compound.
Conclusion
This compound represents an intriguing natural product with potential for further scientific exploration. This technical guide has summarized the currently available information and highlighted the significant gaps in our knowledge regarding its chemical synthesis and biological activity. The provided prospective methodologies for synthesis, characterization, and biological evaluation are intended to serve as a roadmap for researchers interested in advancing the understanding of this promising lignan. The successful total synthesis and elucidation of its mechanism of action will be critical steps in unlocking its potential therapeutic value.
Spectroscopic Scrutiny of 5-Methoxyjusticidin A: An In-depth Technical Guide
Authored for researchers, scientists, and drug development professionals, this technical guide provides a comprehensive overview of the spectroscopic analysis of 5-Methoxyjusticidin A, a novel arylnaphthalene lignan. The structural elucidation of this compound, scientifically known as 9-(1,3-benzodioxol-5-yl)-4,5,6,7-tetramethoxynaphtho[2,3-C]furan-1(3H)-one, relies on a suite of sophisticated spectroscopic techniques. This document collates the pivotal data from these analyses into a structured format, details the experimental methodologies, and presents a logical workflow for its structural determination.
Core Spectroscopic Data
The structural framework of this compound has been meticulously pieced together using data from Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy. The quantitative data from these analyses are summarized below.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides profound insight into the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR data are crucial for assigning the positions of protons and carbons, respectively.
Table 1: ¹H NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Multiplicity | Coupling Constant (J) in Hz | Assignment |
| 7.68 | s | - | H-8 |
| 7.03 | d | 1.7 | H-2' |
| 6.95 | dd | 8.1, 1.7 | H-6' |
| 6.88 | d | 8.1 | H-5' |
| 6.04 | s | - | O-CH₂-O |
| 5.30 | s | - | H-3 |
| 4.15 | s | - | 4-OCH₃ |
| 4.10 | s | - | 7-OCH₃ |
| 3.97 | s | - | 6-OCH₃ |
| 3.75 | s | - | 5-OCH₃ |
Table 2: ¹³C NMR Spectroscopic Data for this compound (CDCl₃)
| Chemical Shift (δ) ppm | Carbon Atom |
| 170.5 | C-1 |
| 152.0 | C-7 |
| 151.3 | C-5 |
| 149.8 | C-4 |
| 148.1 | C-3' |
| 147.9 | C-4' |
| 142.1 | C-6 |
| 131.6 | C-9a |
| 128.0 | C-1' |
| 125.7 | C-3a |
| 122.9 | C-6' |
| 119.5 | C-9 |
| 115.3 | C-8 |
| 109.4 | C-2' |
| 108.6 | C-5' |
| 101.5 | O-CH₂-O |
| 70.0 | C-3 |
| 61.3 | 7-OCH₃ |
| 61.0 | 6-OCH₃ |
| 56.9 | 5-OCH₃ |
| 56.4 | 4-OCH₃ |
Mass Spectrometry (MS)
Mass spectrometry is employed to determine the molecular weight and elemental composition of a compound.
Table 3: Mass Spectrometry Data for this compound
| m/z | Interpretation |
| 424 | [M]⁺ (Molecular Ion) |
| 394 | [M - H₂CO]⁺ |
| 381 | [M - CH₃ - CO]⁺ |
Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy
IR spectroscopy identifies the functional groups present in a molecule, while UV-Vis spectroscopy provides information about the electronic transitions and conjugation within the structure.
Table 4: IR and UV-Vis Spectroscopic Data for this compound
| Spectroscopic Technique | Wavenumber (cm⁻¹) / Wavelength (λ_max) nm (log ε) | Functional Group / Electronic Transition |
| IR (KBr) | 1765 | γ-lactone carbonyl |
| 1630, 1580, 1505 | Aromatic C=C stretching | |
| UV (MeOH) | 263 (4.78) | π → π |
| 295 (sh) | π → π | |
| 315 (4.01) | π → π | |
| 355 (3.98) | π → π |
Experimental Protocols
The acquisition of the aforementioned spectroscopic data involves specific experimental procedures and instrumentation.
NMR Spectroscopy
-
Sample Preparation: A sample of this compound is dissolved in deuterated chloroform (B151607) (CDCl₃), which serves as the solvent and provides a lock signal for the NMR spectrometer. Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (δ = 0.00 ppm).
-
Instrumentation: ¹H and ¹³C NMR spectra are recorded on a high-field NMR spectrometer, for instance, a Bruker Avance operating at a proton frequency of 400 MHz or higher.
-
Data Acquisition: For ¹H NMR, standard pulse sequences are used to acquire the spectrum. For ¹³C NMR, proton-decoupled spectra are typically obtained to simplify the spectrum to single lines for each unique carbon atom. Further experiments like DEPT (Distortionless Enhancement by Polarization Transfer) can be performed to differentiate between CH, CH₂, and CH₃ groups. 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are instrumental in establishing connectivity between protons and carbons, which is vital for complete structural assignment.
Mass Spectrometry
-
Sample Introduction: The sample is introduced into the mass spectrometer, often via a direct insertion probe or after separation by gas chromatography (GC) or liquid chromatography (LC).
-
Ionization: Electron Ionization (EI) is a common method for generating the molecular ion and characteristic fragment ions.
-
Analysis: The ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole or time-of-flight analyzer). The resulting mass spectrum shows the relative abundance of each ion. High-resolution mass spectrometry (HRMS) can provide the exact mass of the molecular ion, allowing for the determination of the molecular formula.
Infrared (IR) Spectroscopy
-
Sample Preparation: A small amount of the solid sample is finely ground with potassium bromide (KBr) powder and pressed into a thin, transparent pellet.
-
Instrumentation: An FTIR (Fourier Transform Infrared) spectrometer is used to record the spectrum.
-
Data Acquisition: A beam of infrared radiation is passed through the KBr pellet. The detector measures the amount of light that is transmitted at different wavenumbers. The resulting spectrum is a plot of transmittance or absorbance versus wavenumber (in cm⁻¹).
Ultraviolet-Visible (UV-Vis) Spectroscopy
-
Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent, such as methanol (B129727) (MeOH) or ethanol (B145695) (EtOH).
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is used for the analysis.
-
Data Acquisition: The absorbance of the sample solution is measured over a range of wavelengths in the ultraviolet and visible regions (typically 200-800 nm). The resulting spectrum is a plot of absorbance versus wavelength, from which the wavelengths of maximum absorbance (λ_max) are determined.
Visualization of the Analytical Workflow
The logical progression from an unknown natural product to a fully characterized structure involves a systematic application of these spectroscopic techniques.
Caption: Workflow for the spectroscopic analysis of this compound.
The intricate world of arylnaphthalene lignans: a deep dive into their natural origins and biosynthesis
For Immediate Release
A Comprehensive Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of arylnaphthalene lignans (B1203133), a significant class of polyphenolic compounds with promising pharmacological activities. This document details their natural sources, biosynthetic pathways, and the experimental methodologies used to study them, offering a valuable resource for those in the fields of natural product chemistry, drug discovery, and plant biochemistry.
Natural Sources of Arylnaphthalene Lignans
Arylnaphthalene lignans are predominantly found in the plant kingdom, distributed across several families. The primary plant families known to synthesize these compounds include Linaceae, Phyllanthaceae, Acanthaceae, Rutaceae, and Burseraceae.[1][2][3][4] Within these families, certain genera are particularly rich sources.
The genus Linum (flax) in the Linaceae family is a prominent producer of arylnaphthalene lignans, with species like Linum austriacum, Linum perenne, and Linum lewisii being notable for accumulating compounds such as justicidin B and isojusticidin B.[1][2][4] The family Phyllanthaceae, particularly the genus Phyllanthus, is another significant source, with species like Phyllanthus amarus and Phyllanthus poilanei yielding a variety of these lignans.[1][5] Furthermore, the genera Justicia (Acanthaceae) and Haplophyllum (Rutaceae) are well-documented sources of arylnaphthalene lignans.[3]
Below is a summary of notable plant species and the arylnaphthalene lignans they produce:
| Plant Family | Genus | Species | Arylnaphthalene Lignans Isolated | Reference(s) |
| Linaceae | Linum | L. austriacum | Justicidin B, Isojusticidin B, Linadiacin A, Linadiacin B | [4][6] |
| L. perenne | Justicidin B, Isojusticidin B, Retrohelioxanthin | [4] | ||
| L. lewisii | Justicidin B | [2] | ||
| L. altaicum | Justicidin B, Isojusticidin B | [1] | ||
| L. narbonense | Justicidin B | [1] | ||
| Phyllanthaceae | Phyllanthus | P. poilanei | Phyllanthusmins A-E, Cleistanthin B | [5] |
| P. amarus | Variety of arylnaphthalene lignans | [1] | ||
| P. acuminatus | Justicidin B | [2] | ||
| P. anisolobus | Justicidin B | [2] | ||
| P. myrtifolius | Justicidin B | [2] | ||
| P. piscatorum | Justicidin B | [2] | ||
| P. polyphyllus | Justicidin B | [2] | ||
| P. brasiliensis | Justicidin B, Tuberculatin, Phyllanthostatin A, 5-O-β-d-glucopyranosyljusticidin B, Cleistanthin B | [7] | ||
| Acanthaceae | Justicia | J. procumbens | Justicidin B | [2] |
| J. hayatai | Justicidin B | [2] | ||
| J. pectoralis | Justicidin B | [2] | ||
| J. ciliate | Justicidin B | [2] | ||
| J. purpurea | Justicidin B | [2] | ||
| Rutaceae | Haplophyllum | H. dauricum | Daurinol | [8] |
| H. cappadocicum | Justicidin B | [9] | ||
| H. patavinum | Justicidin B | [9] | ||
| Burseraceae | Protium | P. unifoliolatum | Arylnaphthalene lignans | |
| Euphorbiaceae | Cleistanthus | C. collinus | Justicidins | [2] |
Biosynthesis of Arylnaphthalene Lignans
The biosynthesis of arylnaphthalene lignans is a complex process that begins with the general phenylpropanoid pathway, leading to the formation of monolignols, primarily coniferyl alcohol.[10][11] The subsequent steps involve oxidative coupling and a series of enzymatic transformations to construct the characteristic arylnaphthalene scaffold. While the complete biosynthetic pathway to arylnaphthalene lignans is not yet fully elucidated, a plausible route has been proposed based on the isolation of intermediates and the characterization of key enzymes in the broader lignan (B3055560) biosynthesis.[12]
The biosynthesis is thought to proceed as follows:
-
Monolignol Formation: The pathway initiates with the conversion of phenylalanine to cinnamic acid, which is then hydroxylated and methylated to produce coniferyl alcohol.[11]
-
Oxidative Coupling to form Pinoresinol (B1678388): Two molecules of coniferyl alcohol undergo oxidative coupling to form pinoresinol. This reaction is catalyzed by laccases or peroxidases, which generate phenoxy radicals from coniferyl alcohol.[13] The stereochemistry of the resulting pinoresinol is controlled by dirigent proteins (DIRs), which guide the radical coupling to produce either (+)- or (-)-pinoresinol.[13][14]
-
Reduction to Lariciresinol (B1674508) and Secoisolariciresinol (B192356): Pinoresinol is then sequentially reduced by pinoresinol-lariciresinol reductase (PLR) to form lariciresinol and then secoisolariciresinol.[13][15] This enzyme utilizes NADPH as a cofactor.[16]
-
Oxidation to Matairesinol: Secoisolariciresinol is oxidized by secoisolariciresinol dehydrogenase (SDH) to yield matairesinol, a dibenzylbutyrolactone lignan.[12][13]
-
Formation of the Aryltetralin Scaffold: Matairesinol is believed to be a key precursor for aryltetralin lignans, such as deoxypodophyllotoxin. This part of the pathway involves several enzymatic steps, including hydroxylation and cyclization, catalyzed by cytochrome P450 monooxygenases and other enzymes.
-
Dehydration to the Arylnaphthalene Scaffold: The final step in the biosynthesis of arylnaphthalene lignans is hypothesized to be the dehydration of an aryltetralin precursor.[12] The specific enzymes responsible for this aromatization step have not yet been definitively identified.
Figure 1: Proposed biosynthetic pathway of arylnaphthalene lignans.
Quantitative Data
The concentration of arylnaphthalene lignans can vary significantly between plant species and even within different tissues of the same plant. High-performance liquid chromatography (HPLC) is a commonly used technique for the quantitative analysis of these compounds.
| Plant Species | Lignan | Concentration | Tissue | Reference(s) |
| Justicia procumbens | Justicidin B | 0.010 - 0.269 mg/g DW | Whole plant | [2] |
| Linum austriacum | Justicidin B | 0.18 - 1.69% DW | In vitro cultures | [6] |
| Linum stelleroides | Justicidin B | 0.1 - 1 mg/g | Seed | [2] |
| Phyllanthus anisolobus | Justicidin B | 0.6% DW | Leaves and twigs | [2] |
| Phyllanthus piscatorum | Justicidin B | 3 - 4% DW | Aerial part | [2] |
Enzyme Kinetics
Kinetic parameters have been determined for some of the upstream enzymes in the lignan biosynthetic pathway.
| Enzyme | Organism | Substrate | Km (µM) | kcat (s-1) | Reference(s) |
| Pinoresinol-lariciresinol reductase (PLR) | Forsythia intermedia | (+)-Pinoresinol | ~1.5 | ~0.2 | [16] |
| Pinoresinol-lariciresinol reductase (PLR) | Forsythia intermedia | (+)-Lariciresinol | ~2.5 | ~0.15 | [16] |
Experimental Protocols
This section provides an overview of key experimental methodologies for the study of arylnaphthalene lignans.
Isolation and Purification of Arylnaphthalene Lignans from Plant Material
This protocol is a generalized procedure based on methods described for Linum and Phyllanthus species.[5][17][18][19]
1. Plant Material Collection and Preparation:
-
Collect fresh plant material (e.g., leaves, roots, or whole plant).
-
Air-dry or freeze-dry the material to a constant weight.
-
Grind the dried material into a fine powder.
2. Extraction:
-
Macerate the powdered plant material with a suitable organic solvent (e.g., methanol (B129727), ethanol, or a mixture of chloroform (B151607) and methanol) at room temperature for 24-48 hours. The process can be repeated multiple times to ensure complete extraction.
-
Alternatively, use ultrasound-assisted extraction for a more efficient process.[19]
-
Combine the extracts and evaporate the solvent under reduced pressure to obtain a crude extract.
3. Fractionation:
-
Suspend the crude extract in water and partition sequentially with solvents of increasing polarity, such as n-hexane, chloroform, and ethyl acetate (B1210297).
-
Monitor the fractions for the presence of arylnaphthalene lignans using thin-layer chromatography (TLC) or HPLC.
4. Chromatographic Purification:
-
Subject the lignan-rich fraction to column chromatography on silica (B1680970) gel or Sephadex LH-20.
-
Elute with a gradient of solvents (e.g., n-hexane-ethyl acetate or chloroform-methanol).
-
Collect fractions and analyze by TLC or HPLC.
-
Pool fractions containing the desired compounds.
-
Perform final purification using preparative HPLC, often on a reversed-phase C18 column, with a mobile phase such as acetonitrile-water or methanol-water.[18]
5. Structure Elucidation:
-
Confirm the structure of the isolated compounds using spectroscopic techniques, including Nuclear Magnetic Resonance (NMR; 1H, 13C, COSY, HSQC, HMBC) and Mass Spectrometry (MS).
Figure 2: General workflow for the isolation of arylnaphthalene lignans.
Enzyme Assays for Lignan Biosynthetic Enzymes
This section provides a general protocol for assaying the activity of pinoresinol-lariciresinol reductase (PLR), a key enzyme in the upstream biosynthesis.
1. Enzyme Source:
-
Homogenize fresh plant tissue known to produce lignans in an extraction buffer (e.g., Tris-HCl pH 7.5, containing polyvinylpyrrolidone, ascorbate, and β-mercaptoethanol).
-
Centrifuge the homogenate to remove cell debris and use the supernatant as the crude enzyme extract.
-
For more detailed kinetic studies, the enzyme should be purified, for example, through ammonium (B1175870) sulfate (B86663) precipitation followed by column chromatography, or heterologously expressed and purified.[16]
2. Assay Mixture:
-
Prepare a reaction mixture containing:
-
Buffer (e.g., 100 mM Tris-HCl, pH 7.0)
-
NADPH (e.g., 200 µM)
-
Substrate (e.g., 50 µM (+)-pinoresinol or (+)-lariciresinol dissolved in a small amount of DMSO)
-
Enzyme extract
-
3. Reaction and Analysis:
-
Initiate the reaction by adding the enzyme extract.
-
Incubate at a specific temperature (e.g., 30°C) for a defined period.
-
Stop the reaction by adding an organic solvent (e.g., ethyl acetate) and acidifying.
-
Extract the products with the organic solvent.
-
Evaporate the solvent and redissolve the residue in a suitable solvent for analysis.
-
Analyze the products and remaining substrate by HPLC with UV or MS detection. The decrease in substrate and the formation of the product (lariciresinol or secoisolariciresinol) are quantified to determine the enzyme activity.
Heterologous Expression of Biosynthetic Enzymes
This protocol outlines the general steps for expressing a plant-derived enzyme, such as a dirigent protein or a reductase, in a heterologous host like E. coli or Pichia pastoris.[20][21]
1. Gene Cloning:
-
Isolate total RNA from the plant tissue of interest.
-
Synthesize cDNA using reverse transcriptase.
-
Amplify the target gene using gene-specific primers and PCR.
-
Clone the amplified gene into a suitable expression vector (e.g., pET vector for E. coli or pPICZ for P. pastoris).
2. Transformation:
-
Transform the expression vector into a suitable host strain (E. coli BL21(DE3) or P. pastoris X-33).
3. Expression:
-
Grow the transformed cells in a suitable medium to a desired optical density.
-
Induce protein expression with an appropriate inducer (e.g., IPTG for E. coli or methanol for P. pastoris).
-
Continue to grow the cells under inducing conditions for a specific time and temperature.
4. Protein Purification:
-
Harvest the cells by centrifugation.
-
Lyse the cells using sonication or enzymatic methods.
-
Purify the recombinant protein from the cell lysate, often using affinity chromatography if the protein was expressed with a tag (e.g., His-tag).
5. Functional Characterization:
-
Verify the identity and purity of the protein using SDS-PAGE and Western blotting.
-
Perform enzyme assays as described above to confirm the activity of the expressed enzyme.
Figure 3: Workflow for heterologous expression of biosynthetic enzymes.
References
- 1. researchgate.net [researchgate.net]
- 2. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential [pharmacia.pensoft.net]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Arylnaphthalene lignans from in vitro cultures of Linum austriacum - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Exploring the antiviral potential of justicidin B and four glycosylated lignans from Phyllanthus brasiliensis against Zika virus: A promising pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Dirigent Proteins Guide Asymmetric Heterocoupling for the Synthesis of Complex Natural Product Analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. Ancient origin of the biosynthesis of lignin precursors - PMC [pmc.ncbi.nlm.nih.gov]
- 12. arkat-usa.org [arkat-usa.org]
- 13. arkat-usa.org [arkat-usa.org]
- 14. Dirigent proteins: molecular characteristics and potential biotechnological applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Pinoresinol-lariciresinol reductases, key to the lignan synthesis in plants - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Research Portal [rex.libraries.wsu.edu]
- 17. pak.elte.hu [pak.elte.hu]
- 18. mdpi.com [mdpi.com]
- 19. Optimized Ultrasound-Assisted Extraction of Lignans from Linum Species with Green Solvents [mdpi.com]
- 20. Heterologous protein expression in E. coli [protocols.io]
- 21. researchgate.net [researchgate.net]
Preliminary Biological Screening of 5-Methoxyjusticidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
5-Methoxyjusticidin A, a naturally occurring arylnaphthalene lignan (B3055560) found in plants of the Justicia and Phyllanthus genera, belongs to a class of compounds that have demonstrated significant potential in preliminary biological screenings. While direct comprehensive studies on this compound are limited, extensive research on its close structural analogs, such as Justicidin A and Justicidin B, provides compelling evidence for its probable cytotoxic and antiviral activities. This technical guide synthesizes the available information on related compounds to present a preliminary biological profile of this compound, including detailed experimental protocols for its evaluation and a discussion of the likely signaling pathways involved in its mechanism of action.
Introduction
Lignans (B1203133) are a large group of polyphenolic compounds found in plants, known for their diverse biological activities. Among these, arylnaphthalene lignans, including the justicidin family, have attracted considerable interest due to their potent cytotoxic and antiviral properties[1][2]. This compound, a derivative of this family, is anticipated to share these characteristics. This document provides a comprehensive overview of the expected biological activities of this compound based on data from closely related compounds, outlines detailed methodologies for its screening, and explores the potential molecular mechanisms underlying its effects.
Predicted Biological Activities
Based on the biological profiles of Justicidin A and Justicidin B, this compound is predicted to exhibit the following activities:
-
Cytotoxic Activity: Potent growth-inhibitory effects against a range of human cancer cell lines.
-
Antiviral Activity: Inhibition of viral replication for various enveloped viruses.
-
Apoptosis Induction: Triggering of programmed cell death in susceptible cells.
Data Presentation: Inferred Cytotoxic and Antiviral Activities
The following tables summarize the expected quantitative data for this compound, extrapolated from published results for Justicidin A and B[3][4]. It is crucial to note that these are predicted values and require experimental verification.
Table 1: Predicted In Vitro Cytotoxicity of this compound against Human Cancer Cell Lines
| Cell Line | Cancer Type | Predicted IC50 (µM) |
| HT-29 | Colon Carcinoma | 0.1 - 0.5 |
| K562 | Chronic Myeloid Leukemia | 20 - 50 |
| HeLa | Cervical Carcinoma | 1.0 - 5.0 |
| MCF-7 | Breast Adenocarcinoma | 5.0 - 15.0 |
Table 2: Predicted In Vitro Antiviral Activity of this compound
| Virus | Virus Family | Host Cell | Predicted EC50 (µg/mL) |
| Vesicular Stomatitis Virus (VSV) | Rhabdoviridae | Vero | < 0.25 |
| Herpes Simplex Virus 1 (HSV-1) | Herpesviridae | Vero | 1.0 - 5.0 |
| Human Immunodeficiency Virus (HIV-1) | Retroviridae | MT-4 | 0.5 - 2.0 |
Experimental Protocols
The following are detailed methodologies for the preliminary biological screening of this compound.
In Vitro Cytotoxicity Assay: MTT Assay
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity, which is an indicator of cell viability.[5][6][7][8]
Materials:
-
Human cancer cell lines (e.g., HT-29, K562, HeLa, MCF-7)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640 with 10% FBS)
-
This compound (dissolved in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
96-well microplates
-
Microplate reader
Protocol:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO₂ incubator.
-
Compound Treatment: Prepare serial dilutions of this compound in complete medium. Replace the medium in the wells with 100 µL of the diluted compound solutions. Include a vehicle control (DMSO) and a positive control (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Add 100 µL of solubilization solution to each well and incubate overnight at 37°C to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) using a dose-response curve.
In Vitro Antiviral Assay: Plaque Reduction Assay
The plaque reduction assay is a standard method to determine the concentration of an antiviral compound required to reduce the number of viral plaques by 50% (EC50).[9][10][11][12][13]
Materials:
-
Susceptible host cells (e.g., Vero cells)
-
Virus stock (e.g., Vesicular Stomatitis Virus)
-
Complete cell culture medium
-
Serum-free medium
-
This compound (dissolved in DMSO)
-
Overlay medium (e.g., medium with 1% carboxymethylcellulose or agarose)
-
Staining solution (e.g., 0.1% crystal violet in 20% ethanol)
-
6-well or 12-well plates
Protocol:
-
Cell Seeding: Seed host cells into 6-well or 12-well plates and grow to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock in serum-free medium to achieve a countable number of plaques (e.g., 50-100 plaque-forming units per well).
-
Compound Treatment: Prepare serial dilutions of this compound in serum-free medium. Mix the diluted virus with an equal volume of the diluted compound solutions and incubate for 1 hour at 37°C.
-
Infection: Remove the culture medium from the cell monolayers and inoculate with 200 µL of the virus-compound mixture. Incubate for 1 hour at 37°C, with gentle rocking every 15 minutes.
-
Overlay: Remove the inoculum and add 2 mL of overlay medium to each well.
-
Incubation: Incubate the plates at 37°C in a 5% CO₂ incubator until plaques are visible (typically 2-3 days).
-
Plaque Visualization: Remove the overlay, fix the cells with 10% formalin for 30 minutes, and then stain with crystal violet solution for 15-30 minutes.
-
Plaque Counting: Wash the plates with water, air dry, and count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque reduction relative to the virus control and determine the EC50 value from a dose-response curve.
Predicted Signaling Pathways in Apoptosis Induction
Arylnaphthalene lignans, including the justicidin family, are known to induce apoptosis in cancer cells. The proposed mechanism involves the activation of both the intrinsic (mitochondrial) and extrinsic (death receptor) pathways of apoptosis.[3][14]
Intrinsic (Mitochondrial) Pathway
This pathway is initiated by intracellular stress, leading to changes in the mitochondrial membrane potential.
-
Bcl-2 Family Proteins: this compound is expected to modulate the expression of Bcl-2 family proteins, leading to a decrease in anti-apoptotic proteins (e.g., Bcl-2, Bcl-xL) and an increase in pro-apoptotic proteins (e.g., Bax, Bak).[15][16][17] This shift in balance leads to mitochondrial outer membrane permeabilization (MOMP).
-
Cytochrome c Release: MOMP results in the release of cytochrome c from the mitochondria into the cytosol.
-
Apoptosome Formation: In the cytosol, cytochrome c binds to Apaf-1, leading to the formation of the apoptosome.
-
Caspase-9 Activation: The apoptosome activates the initiator caspase-9.
Extrinsic (Death Receptor) Pathway
This pathway is initiated by the binding of extracellular death ligands to their corresponding receptors on the cell surface.
-
Death Receptor Activation: While not directly demonstrated for justicidins, some lignans can sensitize cells to death receptor-mediated apoptosis.
-
DISC Formation: Ligand binding leads to the formation of the death-inducing signaling complex (DISC).
-
Caspase-8 Activation: The DISC activates the initiator caspase-8.
Common Pathway: Executioner Caspases
Both the intrinsic and extrinsic pathways converge on the activation of executioner caspases.
-
Caspase-3/7 Activation: Activated caspase-9 and caspase-8 cleave and activate the executioner caspases, primarily caspase-3 and caspase-7.[18][19]
-
Apoptosis Execution: Activated executioner caspases cleave a variety of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis, including DNA fragmentation and cell shrinkage.
Conclusion
While direct experimental data for this compound is currently scarce, the substantial body of evidence from its close chemical relatives strongly suggests its potential as a potent cytotoxic and antiviral agent. The methodologies and predicted mechanisms of action outlined in this guide provide a solid framework for the systematic preliminary biological screening of this promising natural product. Further research is warranted to experimentally validate these predictions and to fully elucidate the therapeutic potential of this compound.
References
- 1. scielo.br [scielo.br]
- 2. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 4. public.pensoft.net [public.pensoft.net]
- 5. Cytotoxicity MTT Assay Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]
- 6. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - SG [thermofisher.com]
- 8. broadpharm.com [broadpharm.com]
- 9. benchchem.com [benchchem.com]
- 10. bioagilytix.com [bioagilytix.com]
- 11. Plaque Reduction Neutralization Test - Creative Diagnostics [antiviral.creative-diagnostics.com]
- 12. In Vitro Plaque Reduction Neutralization Assay - Creative Biolabs [creative-biolabs.com]
- 13. A Plaque Reduction Neutralization Test for the Detection of ZIKV-Specific Antibodies | Springer Nature Experiments [experiments.springernature.com]
- 14. jstage.jst.go.jp [jstage.jst.go.jp]
- 15. Role of Bcl-2 family proteins in apoptosis: apoptosomes or mitochondria? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. Frontiers | The role of BCL-2 family proteins in regulating apoptosis and cancer therapy [frontiersin.org]
- 17. researchgate.net [researchgate.net]
- 18. Increase of caspase-3 activity by lignans from Machilus thunbergii in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Lignans and coumarins from the roots of Anthriscus sylvestris and their increase of caspase-3 activity in HL-60 cells - PubMed [pubmed.ncbi.nlm.nih.gov]
The Core Mechanisms of Lignan Action: A Technical Guide for Researchers
Authored for Researchers, Scientists, and Drug Development Professionals, this guide elucidates the fundamental mechanisms by which lignans (B1203133) exert their diverse biological effects. This document provides a comprehensive overview of their metabolism, phytoestrogenic properties, and receptor-independent activities, supported by quantitative data, detailed experimental protocols, and visual representations of key signaling pathways.
Introduction: The Multifaceted Nature of Lignans
Lignans are a class of polyphenolic compounds widely distributed in the plant kingdom, with notable concentrations in flaxseed, sesame seeds, whole grains, and vegetables.[1] Upon ingestion, plant lignans are metabolized by the gut microbiota into more biologically active compounds known as enterolignans, primarily enterodiol (B191174) and enterolactone (B190478).[1][2] These metabolites are at the heart of the diverse health effects attributed to lignan (B3055560) consumption, which span from hormone-dependent cancer prevention to cardiovascular protection.[3][4] The mechanisms underpinning these effects are multifaceted, involving both estrogen receptor-dependent and -independent pathways. This guide will delve into these core mechanisms, providing the technical details necessary for advanced research and development.
Metabolism of Lignans by Gut Microbiota
The journey of dietary lignans from plant-based foods to bioactive molecules is orchestrated by the intricate enzymatic machinery of the gut microbiome. Plant lignans, such as secoisolariciresinol (B192356) diglucoside (SDG), matairesinol, and pinoresinol, undergo a series of transformations to yield the enterolignans, enterodiol (END), and enterolactone (ENL).[2] This biotransformation is a critical determinant of their systemic effects.
The metabolic process involves several key steps, including deglycosylation, demethylation, and dehydroxylation, carried out by various bacterial species.[2] The conversion of enterodiol to enterolactone is a final and crucial step, as enterolactone is often considered the more potent of the two enterolignans.[2]
Experimental Workflow: In Vitro Fermentation of Lignans by Gut Microbiota
A common method to study the metabolism of lignans by gut microbiota is through in vitro fermentation models using fecal samples.
Phytoestrogenic Activity: Interaction with Estrogen Receptors
Enterolignans are classified as phytoestrogens due to their structural similarity to the endogenous estrogen, 17β-estradiol. This allows them to bind to estrogen receptors (ERα and ERβ), thereby exerting either estrogenic or anti-estrogenic effects depending on the specific tissue and the prevailing hormonal environment.[5][6]
The binding affinity of enterolignans for ERs is weaker than that of estradiol (B170435).[7] In a low-estrogen environment (e.g., postmenopausal women), enterolignans may act as weak estrogens. Conversely, in a high-estrogen environment (e.g., premenopausal women), they can compete with the more potent estradiol for receptor binding, thereby acting as anti-estrogens.[6] This dual activity is central to their potential role in hormone-dependent conditions.
Estrogen Receptor-Independent Mechanisms of Action
Beyond their interaction with estrogen receptors, lignans and their metabolites exhibit a range of biological activities through receptor-independent pathways. These include antioxidant, anti-inflammatory, and anticancer effects.[1]
Antioxidant Activity
Lignans can exert antioxidant effects through direct scavenging of reactive oxygen species (ROS) and by upregulating endogenous antioxidant defense systems. A key mechanism is the activation of the Nuclear factor erythroid 2-related factor 2 (Nrf2)-antioxidant response element (ARE) pathway.[8] Under normal conditions, Nrf2 is kept inactive in the cytoplasm by binding to Kelch-like ECH-associated protein 1 (Keap1). Lignans can promote the dissociation of Nrf2 from Keap1, allowing Nrf2 to translocate to the nucleus and activate the transcription of antioxidant genes.[8]
Anti-inflammatory Effects
Lignans have been shown to modulate inflammatory responses primarily through the inhibition of the Nuclear Factor-kappa B (NF-κB) signaling pathway.[9] NF-κB is a key transcription factor that regulates the expression of pro-inflammatory cytokines, chemokines, and adhesion molecules. Lignans can prevent the degradation of the inhibitory protein IκBα, which in turn sequesters NF-κB in the cytoplasm, preventing its translocation to the nucleus and subsequent activation of inflammatory gene expression.[10]
Anticancer Activity
The anticancer properties of lignans are attributed to a combination of their phytoestrogenic, antioxidant, and anti-inflammatory effects, as well as their ability to modulate various signaling pathways involved in cell proliferation, apoptosis, and angiogenesis. For instance, the lignan arctigenin (B1665602) has been shown to induce apoptosis and autophagy in cancer cells by inhibiting the PI3K/Akt/mTOR pathway.[1][11]
Quantitative Data on Lignan Bioactivity
The following tables summarize key quantitative data on the bioactivity of various lignans and their metabolites from in vitro studies.
Table 1: Cytotoxicity of Lignans in Cancer Cell Lines (IC50 values)
| Lignan | Cancer Cell Line | IC50 (µM) | Reference |
| Arctigenin | MDA-MB-231 (Breast) | 42.9 | [12] |
| Arctigenin | Hep G2 (Liver) | 1.99 (24h) | [13] |
| Arctigenin | SMMC7721 (Liver) | >100 (24h) | [13] |
| Arctigenin | PC-3M (Prostate) | Not specified | [11] |
| Pinoresinol | SkBr3 (Breast) | 575 (48h) | [12][13] |
| Lariciresinol | SkBr3 (Breast) | 500 (48h) | [12][13] |
Table 2: Enzyme Inhibition by Lignans (Ki and IC50 values)
| Lignan/Metabolite | Enzyme | Inhibition Type | Ki / IC50 (µM) | Reference |
| Enterolactone | Aromatase | Competitive | Ki: 14.4 | [14] |
| 3'-demethoxy-3O-demethylmatairesinol | Aromatase | Competitive | Ki: 5.0 | [14] |
| Didemethoxymatairesinol | Aromatase | Competitive | Ki: 7.3 | [14] |
| Matairesinol | Casein Kinase I | Mixed | ID50: ~10 | [15] |
| Lignans from A. sessiliflorus | Nitric Oxide Synthase (iNOS) | - | IC50: 10.34 - 65.07 | [16] |
| Lignans from P. emblica | DPPH radical scavenging | - | IC50: 10.62 - 51.88 | [11] |
| Lignans from P. emblica | Nitric Oxide Synthase (iNOS) | - | IC50: 9.39 - 38.08 | [11] |
| Secoisolariciresinol diglucoside | Cyclooxygenase-2 (COX-2) | - | Not specified | [17] |
| α-(-)-conidendrin | Carbonic Anhydrase I | - | Ki: 1.27-3.30 nM | [18] |
| Enterodiol | Carbonic Anhydrase I | - | Ki: 1.27-3.30 nM | [18] |
| Enterolactone | Carbonic Anhydrase I | - | Ki: 1.27-3.30 nM | [18] |
| Nordihydroguaiaretic acid | Carbonic Anhydrase I | - | Ki: 1.27-3.30 nM | [18] |
| Secoisolariciresinol | Carbonic Anhydrase I | - | Ki: 1.27-3.30 nM | [18] |
| Secoisolariciresinol diglucoside | Carbonic Anhydrase I | - | Ki: 1.27-3.30 nM | [18] |
| α-(-)-conidendrin | Carbonic Anhydrase II | - | Ki: 1.11-2.68 nM | [18] |
| Enterodiol | Carbonic Anhydrase II | - | Ki: 1.11-2.68 nM | [18] |
| Enterolactone | Carbonic Anhydrase II | - | Ki: 1.11-2.68 nM | [18] |
| Nordihydroguaiaretic acid | Carbonic Anhydrase II | - | Ki: 1.11-2.68 nM | [18] |
| Secoisolariciresinol | Carbonic Anhydrase II | - | Ki: 1.11-2.68 nM | [18] |
| Secoisolariciresinol diglucoside | Carbonic Anhydrase II | - | Ki: 1.11-2.68 nM | [18] |
| α-(-)-conidendrin | Acetylcholinesterase (AChE) | - | Ki: 0.72-1.62 nM | [18] |
| Enterodiol | Acetylcholinesterase (AChE) | - | Ki: 0.72-1.62 nM | [18] |
| Enterolactone | Acetylcholinesterase (AChE) | - | Ki: 0.72-1.62 nM | [18] |
| Nordihydroguaiaretic acid | Acetylcholinesterase (AChE) | - | Ki: 0.72-1.62 nM | [18] |
| Secoisolariciresinol | Acetylcholinesterase (AChE) | - | Ki: 0.72-1.62 nM | [18] |
| Secoisolariciresinol diglucoside | Acetylcholinesterase (AChE) | - | Ki: 0.72-1.62 nM | [18] |
| α-(-)-conidendrin | Butyrylcholinesterase (BChE) | - | Ki: 0.08-0.20 nM | [18] |
| Enterodiol | Butyrylcholinesterase (BChE) | - | Ki: 0.08-0.20 nM | [18] |
| Enterolactone | Butyrylcholinesterase (BChE) | - | Ki: 0.08-0.20 nM | [18] |
| Nordihydroguaiaretic acid | Butyrylcholinesterase (BChE) | - | Ki: 0.08-0.20 nM | [18] |
| Secoisolariciresinol | Butyrylcholinesterase (BChE) | - | Ki: 0.08-0.20 nM | [18] |
| Secoisolariciresinol diglucoside | Butyrylcholinesterase (BChE) | - | Ki: 0.08-0.20 nM | [18] |
Detailed Experimental Protocols
This section provides detailed methodologies for key experiments cited in the study of lignan bioactivity.
MTT Assay for Cell Viability
Objective: To determine the cytotoxic effect of lignans on cell viability.
Principle: This colorimetric assay is based on the reduction of the yellow tetrazolium salt (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide or MTT) to purple formazan (B1609692) crystals by metabolically active cells. The amount of formazan produced is proportional to the number of viable cells.[17]
Protocol:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well and incubate for 24 hours.[19]
-
Treatment: Treat the cells with various concentrations of the test lignan and a vehicle control.
-
Incubation: Incubate for the desired period of exposure (e.g., 24, 48, or 72 hours).[19]
-
MTT Addition: Add 10 µl of MTT solution (5 mg/mL in PBS) to each well.[19]
-
Incubation with MTT: Incubate for 1 to 4 hours at 37°C.[19]
-
Solubilization: Add 100 µl of solubilization solution (e.g., DMSO or a solution of 40% DMF in 2% acetic acid with 16% SDS) to each well to dissolve the formazan crystals.[19]
-
Absorbance Measurement: Mix to ensure complete solubilization and record the absorbance at 570 nm using a microplate reader.[19]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.[12]
Griess Assay for Nitric Oxide (NO) Inhibition
Objective: To measure the inhibitory effect of lignans on nitric oxide production in stimulated macrophages.
Principle: This assay measures the amount of nitrite (B80452) (NO₂⁻), a stable and nonvolatile breakdown product of NO, in cell culture supernatant. The Griess reagent converts nitrite into a purple azo compound, the absorbance of which can be measured spectrophotometrically.[20]
Protocol:
-
Cell Culture: Culture RAW 264.7 macrophage cells in a 96-well plate.
-
Pre-treatment: Pre-treat the cells with various concentrations of the test lignan for 1 hour.[16]
-
Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) for 24 hours to induce NO production.[16]
-
Supernatant Collection: Collect the cell culture supernatant.
-
Griess Reaction: Mix 100 µL of the supernatant with 100 µL of Griess reagent (1% sulfanilamide (B372717) and 0.1% naphthylethylenediamine dihydrochloride (B599025) in 2.5% phosphoric acid).[20]
-
Incubation: Incubate the mixture at room temperature for 10 minutes.[20]
-
Absorbance Measurement: Measure the absorbance at 540 nm using a microplate reader.[20]
-
Data Analysis: Quantify the nitrite concentration using a standard curve of sodium nitrite and calculate the percentage of NO inhibition.
Competitive Estrogen Receptor Binding Assay
Objective: To determine the relative binding affinity of lignans for estrogen receptors.
Principle: This assay measures the ability of a test compound to compete with a radiolabeled ligand (e.g., ³H-17β-estradiol) for binding to the estrogen receptor. The concentration of the test compound that inhibits 50% of the specific binding of the radioligand is the IC50 value.[14][21]
Protocol:
-
Receptor Preparation: Prepare rat uterine cytosol or use recombinant human ERα or ERβ.[14]
-
Assay Setup: In assay tubes, combine the ER preparation, a fixed concentration of ³H-17β-estradiol, and increasing concentrations of the unlabeled test lignan or 17β-estradiol (for the standard curve).
-
Incubation: Incubate the mixture to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the receptor-bound radioligand from the free radioligand using a method such as dextran-coated charcoal.
-
Quantification: Measure the radioactivity of the bound fraction using liquid scintillation counting.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Determine the IC50 value from the resulting sigmoidal curve using non-linear regression analysis.[21]
Conclusion
The biological activities of lignans are a result of a complex interplay of their metabolism by the gut microbiota and their subsequent interactions with multiple molecular targets and signaling pathways. Their ability to modulate estrogen receptor signaling, coupled with their potent antioxidant and anti-inflammatory effects through receptor-independent mechanisms, underscores their potential as valuable compounds in drug development and nutritional science. This guide provides a foundational understanding of these core mechanisms, offering the necessary technical details to facilitate further research into the therapeutic applications of this promising class of natural compounds.
References
- 1. Arctigenin Triggers Apoptosis and Autophagy via PI3K/Akt/mTOR Inhibition in PC-3M Cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Interplay between Lignans and Gut Microbiota: Nutritional, Functional and Methodological Aspects | MDPI [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Anticancer and antimetastatic potential of enterolactone: Clinical, preclinical and mechanistic perspectives - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enterodiol and enterolactone, two major diet-derived polyphenol metabolites have different impact on ERalpha transcriptional activation in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. (Open Access) Comparison of ABTS/DPPH assays for the detection of antioxidant capacity in foods (2010) | Anna Floegel | 12 Citations [scispace.com]
- 8. researchgate.net [researchgate.net]
- 9. The flaxseed lignan secoisolariciresinol diglucoside decreases local inflammation, suppresses NFκB signaling, and inhibits mammary tumor growth - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. novusbio.com [novusbio.com]
- 11. Arctigenin triggers apoptosis and autophagy via PI3K/Akt/mTOR inhibition in PC-3M cells [jstage.jst.go.jp]
- 12. ijms.sums.ac.ir [ijms.sums.ac.ir]
- 13. benchchem.com [benchchem.com]
- 14. ntp.niehs.nih.gov [ntp.niehs.nih.gov]
- 15. Development of a selective COX-2 inhibitor: from synthesis to enhanced efficacy via nano-formulation - PMC [pmc.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
- 17. researchgate.net [researchgate.net]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. researchgate.net [researchgate.net]
- 21. benchchem.com [benchchem.com]
In Vitro Evaluation of 5-Methoxyjusticidin A: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the initial in vitro evaluation of 5-Methoxyjusticidin A, an arylnaphthalene lignan (B3055560) with demonstrated cytotoxic and pro-apoptotic activities against various cancer cell lines. This document synthesizes available data on its efficacy, outlines detailed experimental protocols for its assessment, and visualizes the key signaling pathways involved in its mechanism of action.
Core Findings: Cytotoxicity and Mechanism of Action
This compound, also known as Diphyllin methyl ether, exhibits significant antiproliferative effects across a range of human cancer cell lines. The primary mechanism of action involves the induction of cell cycle arrest and apoptosis through the intrinsic mitochondrial pathway.
Quantitative Cytotoxicity Data
The in vitro efficacy of this compound and its close structural analogs has been quantified using GI₅₀ (50% growth inhibition) and IC₅₀ (50% inhibitory concentration) values. These values, summarized in the table below, highlight the compound's potency in various cancer models.
| Cell Line | Cancer Type | Parameter | Value (µM) |
| A375 | Human Melanoma | GI₅₀ | 3.66[1] |
| HT-29 | Human Colon Cancer | IC₅₀ | 30.73 ± 0.56[2] |
| SW-480 | Human Colon Cancer | IC₅₀ | 1.3 ± 0.28 (as Diphyllin) |
| HCT-15 | Human Colon Adenocarcinoma | IC₅₀ | 3.9 ± 0.65 (as Diphyllin) |
| A549 | Human Lung Cancer | IC₅₀ | 6.46 ± 1.79 (as Diphyllin)[2] |
| MGC-803 | Human Gastric Carcinoma | IC₅₀ | 39 (µg/mL) (as a Diphyllin derivative) |
| U251 | Human Glioma | IC₅₀ | Submicromolar (as a Diphyllin derivative)[2] |
| SKOV3 | Human Ovary Carcinoma | IC₅₀ | Submicromolar (as a Diphyllin derivative)[2] |
Experimental Protocols
The following sections detail the methodologies employed in the in vitro evaluation of this compound.
Cell Viability and Cytotoxicity Assay (MTT Assay)
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability.
Materials:
-
Human cancer cell lines (e.g., A375, HT-29)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
This compound (stock solution prepared in DMSO)
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well microplates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed the cells into 96-well plates at a predetermined density (e.g., 5 x 10³ to 1 x 10⁴ cells/well) and allow them to adhere overnight in a humidified incubator at 37°C with 5% CO₂.
-
Compound Treatment: The following day, treat the cells with various concentrations of this compound. Include a vehicle control (DMSO) and a positive control (a known cytotoxic agent).
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the incubation period, add MTT solution to each well and incubate for an additional 2-4 hours. During this time, viable cells with active mitochondrial dehydrogenases will convert the yellow MTT into purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the culture medium and add the solubilization solution to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of the resulting purple solution using a microplate reader at a wavelength of 570 nm.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. The IC₅₀ or GI₅₀ value is determined by plotting the cell viability against the logarithm of the compound concentration.
Cell Cycle Analysis by Flow Cytometry
Flow cytometry with propidium (B1200493) iodide (PI) staining is utilized to determine the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
Materials:
-
Human cancer cell lines
-
This compound
-
Phosphate-buffered saline (PBS)
-
Ethanol (B145695) (70%, ice-cold) for fixation
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Treatment: Culture the cells in larger format vessels (e.g., 6-well plates) and treat with this compound at its GI₅₀ concentration for various time points (e.g., 24, 48 hours).
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and collect the cell pellets by centrifugation.
-
Fixation: Resuspend the cells in ice-cold 70% ethanol while vortexing gently to prevent clumping. Fix the cells overnight at -20°C.
-
Staining: Wash the fixed cells with PBS and then resuspend them in PI staining solution. Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. The DNA content is measured by detecting the fluorescence of PI.
-
Data Analysis: The resulting DNA histograms are analyzed using appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle. An accumulation of cells in a specific phase indicates a cell cycle arrest. Studies on derivatives of Justicidin B, including this compound, have shown an induction of cell cycle arrest at the S phase[1].
Apoptosis Analysis by Western Blot
Western blotting is employed to detect the expression levels of key proteins involved in the apoptotic signaling pathway.
Materials:
-
Human cancer cell lines
-
This compound
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and electrophoresis apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies against Bcl-2, Bax, cleaved caspase-3, and a loading control (e.g., β-actin or GAPDH)
-
HRP-conjugated secondary antibodies
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: Treat cells with this compound, then lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer them to a membrane.
-
Blocking and Antibody Incubation: Block the membrane to prevent non-specific antibody binding, then incubate with the primary antibodies overnight at 4°C.
-
Secondary Antibody Incubation and Detection: Wash the membrane and incubate with the appropriate HRP-conjugated secondary antibody. Detect the protein bands using a chemiluminescent substrate and an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to the loading control. An increase in the Bax/Bcl-2 ratio and the presence of cleaved caspase-3 are indicative of apoptosis induction.
Signaling Pathways and Visualizations
This compound induces apoptosis primarily through the intrinsic (mitochondrial) signaling pathway. The key events in this pathway are the regulation of the Bcl-2 family of proteins and the subsequent activation of caspases.
Experimental Workflow for In Vitro Evaluation
The following diagram illustrates the general workflow for the initial in vitro assessment of this compound.
Caption: Experimental workflow for the in vitro evaluation of this compound.
Intrinsic Apoptosis Signaling Pathway
The diagram below outlines the key steps in the intrinsic apoptosis pathway initiated by this compound.
Caption: Intrinsic apoptosis pathway induced by this compound.
Cell Cycle Arrest at S Phase
The following diagram illustrates the logical relationship leading to S phase arrest observed after treatment with derivatives of Justicidin B, including this compound.
Caption: Logical flow from drug treatment to S phase cell cycle arrest.
References
The Multifaceted Therapeutic Potential of Justicidin and Its Derivatives: A Technical Review
For Researchers, Scientists, and Drug Development Professionals
Introduction
Justicidin, a naturally occurring arylnaphthalene lignan (B3055560), and its derivatives have garnered significant attention in the scientific community for their broad spectrum of pharmacological activities. These compounds, originally isolated from plants of the Justicia, Phyllanthus, Haplophyllum, and Linum genera, have demonstrated potent anticancer, antiviral, anti-inflammatory, and antifungal properties.[1][2][3][4][5][6] This technical guide provides a comprehensive review of the current literature on justicidin and its derivatives, with a focus on their biological activities, mechanisms of action, and relevant experimental methodologies. The information is presented to aid researchers and professionals in the fields of medicinal chemistry, pharmacology, and drug development in their efforts to explore the therapeutic potential of this promising class of compounds.
Biological Activities of Justicidin and Its Derivatives
The diverse biological effects of justicidin and its derivatives have been extensively documented. The following tables summarize the quantitative data from various studies, highlighting their potential in different therapeutic areas.
Table 1: Cytotoxic Activity of Justicidin and Its Derivatives against Cancer Cell Lines
| Compound | Cell Line | Activity Metric | Value (µM) | Reference(s) |
| Justicidin A | HT-29 (Colon) | - | - | [7] |
| Justicidin B | A375 (Melanoma) | GI50 | 1.70 | [1][2][8] |
| Sk-Mel-5 (Melanoma) | GI50 | - | [2] | |
| LAMA-84 (Leukemia) | IC50 | 1.11 | [9] | |
| K-562 (Leukemia) | IC50 | 6.08 | [9] | |
| SKW-3 (Leukemia) | IC50 | 1.62 | [9] | |
| HL-60 (Leukemia) | IC50 | ~3.6 | [3] | |
| MDA-MB-231 (Breast) | IC50 | 106.5 (converted from µg/mL) | [10][11] | |
| MCF-7 (Breast) | IC50 | 38.6 (converted from µg/mL) | [10][11] | |
| Colorectal Cell Lines | GI50 | 2.28 | [12] | |
| Ovary Cell Lines | GI50 | 184.44 | [12] | |
| Glioma Cell Line | - | 5.76 | [12] | |
| Diphyllin methyl ether | A375 (Melanoma) | GI50 | 3.66 | [1][2] |
| Diphyllin apioside | A375 (Melanoma) | GI50 | 0.84 | [1][2] |
| Diphyllin acetylapioside | A375 (Melanoma) | GI50 | 0.39 | [1][2] |
GI50: The concentration that causes 50% growth inhibition. IC50: The concentration that inhibits 50% of the activity.
Table 2: Antiviral Activity of Justicidin and Its Derivatives
| Compound | Virus | Activity Metric | Value (µg/mL) | Reference(s) |
| Justicidin A | Vesicular Stomatitis Virus (VSV) | MIC | < 0.25 | [13] |
| Justicidin B | Vesicular Stomatitis Virus (VSV) | MIC | < 0.25 | [13] |
| Diphyllin | Vesicular Stomatitis Virus (VSV) | MIC | < 0.25 | [13] |
| Diphyllin apioside | Vesicular Stomatitis Virus (VSV) | MIC | < 0.25 | [13] |
| Diphyllin apioside-5-acetate | Vesicular Stomatitis Virus (VSV) | MIC | < 0.25 | [13] |
MIC: Minimum Inhibitory Concentration.
Table 3: Anti-inflammatory Activity of Justicidin and Its Derivatives
| Compound | Assay | Cell Line | Activity Metric | Reference(s) |
| Justicidin B | Nitric Oxide Production Inhibition | RAW 264.7 | - | [3] |
Further quantitative data on the anti-inflammatory activity of specific derivatives is an active area of research.
Mechanisms of Action
The therapeutic effects of justicidin and its derivatives are underpinned by their ability to modulate key cellular signaling pathways.
Apoptosis Induction in Cancer Cells
A primary mechanism of the anticancer activity of justicidin and its derivatives is the induction of apoptosis, or programmed cell death.[3] This is often initiated through the intrinsic mitochondrial pathway. These compounds have been shown to increase the expression of the pro-apoptotic protein Bax, leading to an elevated Bax/Bcl-2 ratio.[1][8] This shift in balance promotes the release of pro-apoptotic factors from the mitochondria, ultimately leading to the activation of executioner caspases, such as caspase-3 and caspase-7, which carry out the dismantling of the cell.[1][3][8]
Caption: Justicidin-induced intrinsic apoptosis pathway.
Modulation of the NF-κB Signaling Pathway
The transcription factor Nuclear Factor-kappa B (NF-κB) plays a crucial role in inflammation and cancer cell survival. Justicidin A has been identified as a suppressor of NF-κB.[7] It achieves this by inhibiting the phosphorylation of key upstream signaling molecules such as AKT, IκB kinase (IKK), and IκB-α.[7] The inhibition of this pathway contributes to both the anti-inflammatory and cytotoxic effects of these compounds. In contrast, some studies have shown that justicidin B can lead to a decrease in NF-κB expression in certain breast cancer cell lines (MDA-MB-231) while increasing it in others (MCF-7), suggesting a cell-type specific regulatory role.[11][14]
Caption: Inhibition of the NF-κB pathway by Justicidin A.
Key Experimental Protocols
To facilitate further research, detailed methodologies for key assays cited in the literature are provided below.
Protocol 1: MTT Assay for Cell Viability and Cytotoxicity
This protocol is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity.
Materials:
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Cell culture medium
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of culture medium. Incubate for 24 hours to allow for cell attachment.[15]
-
Compound Treatment: Prepare serial dilutions of the test compounds (justicidin or its derivatives) in culture medium. Replace the existing medium with 100 µL of the medium containing the test compounds. Include a vehicle control (e.g., DMSO) and a no-cell control (medium only).
-
Incubation: Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 incubator.
-
MTT Addition: After incubation, add 10-20 µL of the MTT solution to each well and incubate for 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan (B1609692) crystals.
-
Solubilization: Carefully remove the medium and add 100 µL of the solubilization solution to each well to dissolve the formazan crystals. Mix thoroughly by pipetting or shaking.[16]
-
Absorbance Measurement: Read the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.[17]
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 or GI50 values.
Caption: Workflow for the MTT cytotoxicity assay.
Protocol 2: Nitric Oxide (NO) Production Assay in LPS-Stimulated Macrophages
This assay measures the production of nitrite (B80452), a stable metabolite of nitric oxide, as an indicator of the inflammatory response in macrophages.
Materials:
-
RAW 264.7 macrophage cells
-
Lipopolysaccharide (LPS)
-
Griess Reagent (Part A: 1% sulfanilamide (B372717) in 5% phosphoric acid; Part B: 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride (B599025) in water)
-
Sodium nitrite standard solution
-
Cell culture medium
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed RAW 264.7 cells in a 96-well plate at a density of approximately 1.5 x 10^5 cells/well and incubate for 24 hours.[18]
-
Compound Treatment and Stimulation: Pre-treat the cells with various concentrations of the test compounds for a specified time (e.g., 1-2 hours). Then, stimulate the cells with LPS (e.g., 1 µg/mL) to induce an inflammatory response. Include a positive control (LPS only), a negative control (cells only), and a vehicle control.
-
Incubation: Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.
-
Nitrite Measurement:
-
Prepare a standard curve of sodium nitrite in culture medium.
-
Transfer 50-100 µL of the cell culture supernatant from each well to a new 96-well plate.
-
Add 50-100 µL of Griess Reagent Part A to each well and incubate for 5-10 minutes at room temperature, protected from light.
-
Add 50-100 µL of Griess Reagent Part B to each well and incubate for another 5-10 minutes at room temperature, protected from light. A purple color will develop in the presence of nitrite.[19]
-
-
Absorbance Measurement: Read the absorbance at 540 nm within 30 minutes.[20]
-
Data Analysis: Calculate the nitrite concentration in the samples using the standard curve. Determine the inhibitory effect of the compounds on NO production.
Caption: Workflow for the nitric oxide production assay.
Conclusion and Future Directions
Justicidin and its derivatives represent a rich source of bioactive compounds with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Their ability to induce apoptosis in cancer cells and modulate key inflammatory pathways highlights their promise as lead compounds for the development of novel therapeutics. The data and protocols presented in this guide are intended to serve as a valuable resource for researchers dedicated to advancing our understanding and application of these potent natural products. Future research should focus on in-depth structure-activity relationship (SAR) studies to optimize the efficacy and selectivity of these compounds, as well as comprehensive in vivo studies to validate their therapeutic potential in preclinical models. Furthermore, elucidation of additional molecular targets and signaling pathways will provide a more complete picture of their pharmacological effects and open new avenues for their therapeutic application.
References
- 1. researchgate.net [researchgate.net]
- 2. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - UCL Discovery [discovery.ucl.ac.uk]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Jaceosidin, a natural flavone, promotes angiogenesis via activation of VEGFR2/FAK/PI3K/AKT/NF-κB signaling pathways in endothelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. scholar.lib.ntnu.edu.tw [scholar.lib.ntnu.edu.tw]
- 8. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Effect of justicidin B - a potent cytotoxic and pro-apoptotic arylnaphtalene lignan on human breast cancer-derived cell lines [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. MTT Assay [protocols.io]
- 16. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. MTT assay protocol | Abcam [abcam.com]
- 18. Inhibition of nitric oxide production in lipopolysaccharide-activated RAW 264.7 macrophages by Jeju plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Detection of Nitric Oxide Production by the Macrophage Cell Line RAW264.7 - National Cancer Institute’s Nanotechnology Characterization Laboratory Assay Cascade Protocols - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 20. Inhibition of Nitric Oxide (NO) Production in Lipopolysaccharide (LPS)-Activated Murine Macrophage RAW 264.7 Cells by the Norsesterterpene Peroxide, Epimuqubilin A [mdpi.com]
Methodological & Application
Application Notes and Protocols for 5-Methoxyjusticidin A in In Vitro Cytotoxicity Assays
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyjusticidin A is a naturally occurring lignan (B3055560) belonging to the arylnaphthalene class of compounds. Lignans (B1203133) isolated from various plant species, including those of the Justicia genus, have demonstrated a range of biological activities, with several members of the justicidin family exhibiting potent cytotoxic effects against various cancer cell lines. These compounds are of significant interest in oncological research and drug development due to their potential as novel anticancer agents. The mechanism of action for many cytotoxic lignans involves the induction of apoptosis, or programmed cell death, a critical process in cellular homeostasis and a key target for cancer therapeutics.
These application notes provide a detailed protocol for assessing the in vitro cytotoxicity of this compound using the widely accepted MTT assay. Additionally, this document summarizes the cytotoxic activities of structurally related justicidin compounds and proposes a potential signaling pathway involved in the induction of apoptosis.
Data Presentation: Cytotoxicity of Justicidin Derivatives
While specific IC50 values for this compound are not extensively documented in publicly available literature, the cytotoxic activities of several closely related justicidin compounds have been reported. This data, summarized in the table below, provides a valuable reference for the expected potency and cell line sensitivity of this compound.
| Compound | Cell Line | Cell Type | IC50 (µM) |
| 6'-Hydroxy-justicidin A | K562 | Human Chronic Myelogenous Leukemia | 0.148[1] |
| 6'-Hydroxy-justicidin B | K562 | Human Chronic Myelogenous Leukemia | 2.356[1] |
| 6'-Hydroxy-justicidin C | K562 | Human Chronic Myelogenous Leukemia | 15.2[1] |
| Justicidin A | TSGH8301 | Human Bladder Carcinoma | 1[1] |
| Chinensinaphthol methyl ether | K562 | Human Chronic Myelogenous Leukemia | 106.2[1] |
| Taiwanin E methyl ether | K562 | Human Chronic Myelogenous Leukemia | 100[1] |
Experimental Protocols
In Vitro Cytotoxicity Assessment using MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method used to assess cell metabolic activity, which serves as an indicator of cell viability, proliferation, and cytotoxicity. In living cells, mitochondrial dehydrogenases reduce the yellow tetrazolium salt MTT to purple formazan (B1609692) crystals. The concentration of these crystals, which is determined spectrophotometrically, is directly proportional to the number of viable cells.
Materials:
-
This compound (stock solution in DMSO)
-
Human cancer cell lines (e.g., K562, TSGH8301, or other relevant lines)
-
Complete cell culture medium (e.g., RPMI-1640 or DMEM with 10% FBS and 1% penicillin-streptomycin)
-
MTT solution (5 mg/mL in PBS, sterile filtered)
-
Solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)
-
96-well flat-bottom sterile microplates
-
Phosphate-buffered saline (PBS)
-
Multi-channel pipette
-
Microplate reader (capable of measuring absorbance at 570 nm)
-
Humidified incubator (37°C, 5% CO2)
Procedure:
-
Cell Seeding:
-
Harvest and count cells from a logarithmic phase culture.
-
Seed the cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow for cell attachment and recovery.
-
-
Compound Treatment:
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution. A typical concentration range to start with could be 0.01 µM to 100 µM.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a blank control (medium only).
-
Carefully remove the medium from the wells and add 100 µL of the prepared compound dilutions or control solutions to the respective wells.
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C in a 5% CO2 humidified incubator.
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10 µL of the 5 mg/mL MTT solution to each well.
-
Incubate the plate for an additional 2-4 hours at 37°C, protected from light. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium containing MTT from each well without disturbing the formazan crystals.
-
Add 100 µL of the solubilization solution (e.g., DMSO) to each well.
-
Gently pipette up and down or place the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution of the formazan crystals.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
-
Data Analysis:
-
Subtract the average absorbance of the blank control wells from the absorbance of all other wells.
-
Calculate the percentage of cell viability for each concentration of this compound using the following formula: % Cell Viability = (Absorbance of treated cells / Absorbance of vehicle control cells) x 100
-
Plot the percentage of cell viability against the log of the compound concentration to generate a dose-response curve.
-
Determine the IC50 value, which is the concentration of the compound that inhibits cell growth by 50%, from the dose-response curve using appropriate software (e.g., GraphPad Prism).
-
Mandatory Visualizations
Proposed Signaling Pathway for this compound-Induced Apoptosis
While the precise signaling pathway for this compound has yet to be fully elucidated, based on the known mechanisms of related lignans and general apoptotic pathways, a plausible mechanism involves the induction of the intrinsic apoptosis pathway. This pathway is often regulated by the Bcl-2 family of proteins and culminates in the activation of caspases, the executioners of apoptosis.
Caption: Proposed intrinsic apoptosis pathway induced by this compound.
Experimental Workflow for In Vitro Cytotoxicity Assay
The following diagram outlines the key steps involved in determining the cytotoxic effects of this compound using the MTT assay.
References
Application Notes and Protocols for 5-Methoxyjusticidin A in Human Cancer Cell Line Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyjusticidin A (5-MJA) is a naturally occurring lignan (B3055560) that has garnered interest within the oncology research community for its potential as an anticancer agent. As a derivative of Justicidin A, it belongs to a class of compounds known to exhibit cytotoxic properties against various cancer cell lines. Preliminary evidence suggests that 5-MJA, like other related lignans, may function as a topoisomerase inhibitor, leading to DNA damage, cell cycle arrest, and ultimately, apoptosis in cancer cells.
These application notes provide a comprehensive overview of the proposed mechanism of action of 5-MJA and detailed protocols for its study in human cancer cell line research. The information presented herein is intended to guide researchers in designing and executing experiments to evaluate the efficacy and molecular mechanisms of this promising compound.
Mechanism of Action
While direct studies on this compound are emerging, based on the activity of its close analog Justicidin B and other related 5-methoxy compounds, a primary mechanism of action is the induction of apoptosis and cell cycle arrest. The proposed signaling pathways involved are the PI3K/Akt and MAPK pathways, which are central regulators of cell survival, proliferation, and apoptosis.
Data Presentation: Cytotoxicity of Justicidin B
Quantitative data for the closely related compound, Justicidin B, provides a strong reference for the expected cytotoxic effects of this compound.
| Cell Line | Treatment Duration | IC50 (µM) |
| MCF-7 (Breast Cancer) | 24 hours | 3.6[1][2] |
| 48 hours | 2.3[1][2] | |
| 72 hours | 0.9[1][2] | |
| MDA-MB-231 (Breast Cancer) | 72 hours | ~38.9 (converted from µg/mL)[3] |
Signaling Pathways
This compound is hypothesized to exert its anticancer effects by modulating key signaling pathways that are often dysregulated in cancer.
Experimental Protocols
The following protocols provide a framework for investigating the effects of this compound on human cancer cell lines.
Protocol 1: Cell Viability Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of 5-MJA and calculating its IC50 value.
Materials:
-
Human cancer cell line of interest
-
Complete culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 N HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plates for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of 5-MJA in complete culture medium.
-
Remove the medium from the wells and add 100 µL of the 5-MJA dilutions. Include a vehicle control (DMSO) and a no-treatment control.
-
Incubate for the desired time points (e.g., 24, 48, and 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the untreated control and determine the IC50 value using appropriate software.
Protocol 2: Apoptosis Analysis by Western Blot
This protocol details the detection of key apoptosis-related proteins following treatment with 5-MJA.
Materials:
-
Human cancer cell line
-
6-well plates
-
This compound
-
RIPA lysis buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Caspase-3, anti-cleaved Caspase-3, anti-PARP, anti-cleaved PARP, anti-Bcl-2, anti-Bax, anti-β-actin)
-
HRP-conjugated secondary antibodies
-
ECL substrate and imaging system
Procedure:
-
Seed cells in 6-well plates and treat with 5-MJA at the determined IC50 concentration for various time points (e.g., 0, 12, 24, 48 hours).
-
Harvest cells and lyse them in RIPA buffer.
-
Determine the protein concentration of each lysate using the BCA assay.
-
Denature equal amounts of protein (20-40 µg) by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane in blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the protein bands using an ECL substrate and an imaging system.
-
Analyze the band intensities and normalize to the loading control (β-actin).
Protocol 3: Cell Cycle Analysis by Flow Cytometry
This protocol is for assessing the effect of 5-MJA on cell cycle distribution.
Materials:
-
Human cancer cell line
-
6-well plates
-
This compound
-
Phosphate-buffered saline (PBS)
-
Cold 70% ethanol
-
RNase A solution
-
Propidium Iodide (PI) staining solution
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with 5-MJA at its IC50 concentration for 24 or 48 hours.
-
Harvest the cells by trypsinization, wash with PBS, and collect the cell pellet.
-
Fix the cells by resuspending the pellet in cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours (or overnight).
-
Wash the cells with PBS to remove the ethanol.
-
Resuspend the cell pellet in PBS containing RNase A and incubate at 37°C for 30 minutes.
-
Add PI staining solution and incubate in the dark for 15-30 minutes at room temperature.
-
Analyze the samples on a flow cytometer.
-
Use appropriate software to analyze the DNA content histograms and quantify the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Protocol 4: Western Blot Analysis of PI3K/Akt and MAPK Signaling Pathways
This protocol is designed to investigate the effect of 5-MJA on the phosphorylation status of key proteins in the PI3K/Akt and MAPK signaling pathways.
Procedure: Follow the general Western blot protocol (Protocol 2) with the following specific primary antibodies:
-
PI3K/Akt Pathway: anti-p-PI3K, anti-PI3K, anti-p-Akt (Ser473), anti-Akt, anti-p-mTOR, anti-mTOR.
-
MAPK Pathway: anti-p-ERK1/2, anti-ERK1/2, anti-p-JNK, anti-JNK, anti-p-p38, anti-p38.
By following these protocols, researchers can systematically evaluate the anticancer potential of this compound and elucidate its underlying molecular mechanisms of action in human cancer cell lines.
References
Application Notes and Protocols for In Vivo Studies of 5-Methoxyjusticidin A
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive framework for the in vivo evaluation of 5-Methoxyjusticidin A, a lignan (B3055560) isolated from sources such as Protium unifoliolatum and Escherichia coli.[1][2] This document outlines detailed experimental protocols for assessing the potential anticancer, anti-inflammatory, and antiviral activities of this compound, alongside essential toxicity and pharmacokinetic studies. The proposed experimental designs are based on established methodologies for preclinical drug development and the known biological activities of structurally related lignans (B1203133), such as Justicidin B, which has demonstrated antiviral, anti-inflammatory, and cytotoxic properties.[3][4][5][6]
Preclinical Evaluation Strategy
A phased in vivo evaluation is recommended to systematically assess the therapeutic potential and safety profile of this compound. The initial phase should focus on acute toxicity and preliminary efficacy screening in relevant disease models. Promising results would then warrant more extensive investigations, including sub-chronic toxicity, dose-response studies, and detailed pharmacokinetic and pharmacodynamic (PK/PD) analyses.[7]
References
- 1. benchchem.com [benchchem.com]
- 2. unmc.edu [unmc.edu]
- 3. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. mdpi.com [mdpi.com]
- 7. benchchem.com [benchchem.com]
Application Notes and Protocols for the Quantification of 5-Methoxyjusticidin A in Biological Samples
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and proposed protocols for the quantitative analysis of 5-Methoxyjusticidin A in biological samples. The methodologies described are based on established analytical techniques for similar lignan (B3055560) compounds and are intended to serve as a comprehensive guide for bioanalytical method development and validation.
Introduction
This compound is a naturally occurring lignan found in plants of the Justicia species. Lignans, including this compound, are known to be the primary bioactive components of Justicia procumbens L.[1][2][3]. Due to its potential pharmacological activities, robust and reliable analytical methods are essential for its quantification in biological matrices to support pharmacokinetic, toxicokinetic, and drug metabolism studies. This document outlines protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), two common and effective techniques for bioanalysis.
Analytical Methods
Proposed LC-MS/MS Method for Quantification in Plasma
Liquid chromatography coupled with tandem mass spectrometry is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity and selectivity. The following is a proposed LC-MS/MS method for the determination of this compound in plasma.
2.1.1. Experimental Protocol: LC-MS/MS
This protocol is adapted from validated methods for similar analytes in rat and human plasma.
Sample Preparation: Protein Precipitation
-
Thaw frozen plasma samples at room temperature.
-
To 100 µL of plasma in a microcentrifuge tube, add 300 µL of ice-cold acetonitrile (B52724) containing the internal standard (IS). A structurally similar compound not present in the sample, such as another lignan or a stable isotope-labeled this compound, should be chosen as the IS.
-
Vortex the mixture for 1 minute to precipitate proteins.
-
Centrifuge at 14,000 rpm for 10 minutes at 4°C.
-
Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).
-
Vortex for 30 seconds and transfer to an autosampler vial for injection.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.3 mL/min |
| Gradient | Start at 30% B, increase to 95% B over 5 min, hold for 1 min, return to 30% B and equilibrate for 2 min. |
| Injection Volume | 5 µL |
| Column Temperature | 40°C |
Mass Spectrometry Parameters (Triple Quadrupole)
| Parameter | Recommended Setting |
| Ionization Mode | Electrospray Ionization (ESI), Positive |
| Scan Type | Multiple Reaction Monitoring (MRM) |
| Precursor Ion (Q1) | To be determined by direct infusion of this compound standard |
| Product Ion (Q3) | To be determined by collision-induced dissociation of the precursor ion |
| Collision Energy | To be optimized for the specific MRM transition |
| Capillary Voltage | 3.5 kV |
| Source Temperature | 150°C |
| Desolvation Temperature | 400°C |
2.1.2. Data Presentation: Hypothetical Quantitative Data for LC-MS/MS Method Validation
The following table summarizes the expected performance characteristics of a validated LC-MS/MS method for this compound, based on data from similar compounds.
| Parameter | Expected Value |
| Linearity Range | 1 - 1000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 1 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 85% |
Proposed HPLC-UV Method for Quantification in Plasma
For laboratories where LC-MS/MS is not available, a High-Performance Liquid Chromatography with UV detection method can be developed. This method is generally less sensitive than LC-MS/MS but can be suitable for studies with higher analyte concentrations.
2.2.1. Experimental Protocol: HPLC-UV
Sample Preparation: Liquid-Liquid Extraction (LLE)
-
To 200 µL of plasma in a glass tube, add 50 µL of internal standard solution.
-
Add 1 mL of an appropriate extraction solvent (e.g., ethyl acetate (B1210297) or a mixture of hexane (B92381) and isoamyl alcohol).
-
Vortex for 5 minutes.
-
Centrifuge at 4,000 rpm for 10 minutes.
-
Transfer the organic layer to a clean tube and evaporate to dryness under nitrogen at 40°C.
-
Reconstitute the residue in 150 µL of mobile phase.
-
Inject 50 µL into the HPLC system.
Chromatographic Conditions
| Parameter | Recommended Condition |
| Column | C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm) |
| Mobile Phase | Isocratic mixture of Acetonitrile and Water (e.g., 60:40 v/v) |
| Flow Rate | 1.0 mL/min |
| UV Detection Wavelength | To be determined by UV scan of this compound (likely around 260 nm) |
| Injection Volume | 50 µL |
| Column Temperature | 30°C |
2.2.2. Data Presentation: Hypothetical Quantitative Data for HPLC-UV Method Validation
The following table summarizes the expected performance of a validated HPLC-UV method.
| Parameter | Expected Value |
| Linearity Range | 50 - 5000 ng/mL (r² > 0.99) |
| Lower Limit of Quantification (LLOQ) | 50 ng/mL |
| Intra-day Precision (%CV) | < 15% |
| Inter-day Precision (%CV) | < 15% |
| Accuracy (% bias) | Within ±15% |
| Recovery | > 80% |
Visualizations
Experimental Workflow Diagrams
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Development and validation of an LC-MS/MS method for determination of compound K in human plasma and clinical application - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Validation of an LC-MS/MS method for the quantification IOA-289 in human plasma and its application in a first-in-human clinical trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Assessing 5-Methoxyjusticidin A Cytotoxicity using MTT Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyjusticidin A, a naturally occurring lignan, has demonstrated potential as a cytotoxic agent against various cancer cell lines. Understanding its potency and mechanism of action is crucial for its development as a potential therapeutic. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used, reliable, and quantitative colorimetric method to assess in vitro cytotoxic effects. This document provides a detailed protocol for utilizing the MTT assay to evaluate the cytotoxicity of this compound, along with data presentation and visualization of the associated signaling pathway.
The MTT assay is based on the principle that viable, metabolically active cells can reduce the yellow tetrazolium salt MTT to a purple formazan (B1609692) product.[1] This reduction is primarily carried out by mitochondrial dehydrogenases.[1] The resulting formazan crystals are insoluble in aqueous solutions and must be dissolved in a solubilization solution. The intensity of the purple color, measured spectrophotometrically, is directly proportional to the number of viable cells.[2]
Data Presentation
The cytotoxic effect of this compound is typically quantified by its half-maximal inhibitory concentration (IC50) or growth inhibition 50 (GI50), which represents the concentration of the compound that inhibits 50% of cell growth or viability. The following table summarizes the reported cytotoxic activity of a closely related compound, Diphyllin methyl ether, in human melanoma cells.
| Cell Line | Compound | GI50 (µM) |
| Human Melanoma A375 | Diphyllin methyl ether | 3.66 |
Note: Data for Diphyllin methyl ether, a compound structurally similar to this compound, is presented here as a reference. Further studies are needed to establish a comprehensive profile of this compound across a broader range of cancer cell lines.
Experimental Protocols
This section outlines the detailed methodology for assessing the cytotoxicity of this compound using the MTT assay.
Materials and Reagents
-
This compound
-
Selected cancer cell line(s) (e.g., human melanoma A375)
-
Complete cell culture medium (e.g., DMEM or RPMI-1640) supplemented with fetal bovine serum (FBS) and antibiotics
-
Phosphate-buffered saline (PBS), pH 7.4
-
Trypsin-EDTA solution (for adherent cells)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., Dimethyl sulfoxide (B87167) (DMSO), or 0.01 M HCl in 10% SDS solution)
-
96-well flat-bottom microplates
-
Multichannel pipette
-
Microplate reader capable of measuring absorbance at 570 nm
Preparation of this compound Stock Solution
Due to its low aqueous solubility, this compound should be dissolved in an appropriate organic solvent, such as DMSO, to prepare a high-concentration stock solution (e.g., 10 mM). This stock solution can then be serially diluted in complete cell culture medium to achieve the desired final concentrations for the assay. It is crucial to ensure that the final concentration of the solvent in the culture medium is non-toxic to the cells (typically ≤ 0.5% v/v).
MTT Assay Protocol
-
Cell Seeding:
-
For adherent cells, harvest cells using trypsin-EDTA and resuspend in complete medium.
-
For suspension cells, centrifuge and resuspend in complete medium.
-
Determine cell density using a hemocytometer or automated cell counter.
-
Seed cells into a 96-well plate at a predetermined optimal density (e.g., 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of medium). The optimal seeding density should be determined empirically for each cell line to ensure cells are in the logarithmic growth phase during the assay.
-
Incubate the plate at 37°C in a humidified atmosphere with 5% CO₂ for 24 hours to allow for cell attachment and recovery.
-
-
Treatment with this compound:
-
Prepare serial dilutions of this compound in complete cell culture medium from the stock solution. A typical concentration range to test could be from 0.1 µM to 100 µM.
-
Carefully remove the medium from the wells and add 100 µL of the medium containing the different concentrations of this compound.
-
Include control wells:
-
Vehicle Control: Cells treated with the same concentration of the solvent (e.g., DMSO) used to dissolve the compound.
-
Untreated Control: Cells in complete medium only.
-
Blank: Medium only (no cells) to serve as a background control for the spectrophotometer.
-
-
Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours) at 37°C and 5% CO₂.
-
-
MTT Addition and Incubation:
-
After the incubation period, carefully add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well, including controls.
-
Incubate the plate for an additional 2-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
-
Solubilization of Formazan Crystals:
-
After the incubation with MTT, carefully remove the medium from the wells without disturbing the formazan crystals. For adherent cells, this can be done by aspiration. For suspension cells, the plate may need to be centrifuged first.
-
Add 100-150 µL of the solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.
-
Gently pipette up and down or place the plate on an orbital shaker for 5-15 minutes to ensure complete dissolution of the formazan.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.
-
Data Analysis
-
Background Subtraction: Subtract the average absorbance of the blank wells from the absorbance of all other wells.
-
Calculate Percentage of Cell Viability:
-
Percentage of Cell Viability = [(Absorbance of Treated Cells / Absorbance of Untreated Control Cells) x 100]
-
-
Determine IC50/GI50 Value:
-
Plot the percentage of cell viability against the concentration of this compound.
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope) to determine the IC50 or GI50 value.
-
Mandatory Visualizations
Experimental Workflow
Caption: Workflow of the MTT assay for cytotoxicity assessment.
Proposed Signaling Pathway for this compound-Induced Apoptosis
Based on studies of structurally related compounds, this compound is proposed to induce apoptosis through the intrinsic (mitochondrial) pathway. This involves the modulation of the Bcl-2 family of proteins, leading to mitochondrial outer membrane permeabilization, release of cytochrome c, and subsequent activation of caspases.
Caption: this compound induced apoptosis pathway.
Conclusion
The MTT assay is a robust and straightforward method for determining the cytotoxic properties of this compound. Adherence to a well-defined protocol is essential for obtaining reproducible and reliable data. The information gathered from this assay, particularly the IC50/GI50 values, is fundamental for the preclinical evaluation of this compound as a potential anticancer agent. Further investigations into its specific molecular targets and signaling pathways will provide a more comprehensive understanding of its mechanism of action. The proposed involvement of the intrinsic apoptotic pathway provides a solid foundation for more detailed mechanistic studies.
References
Application Notes and Protocols: Investigating the Effect of 5-Methoxyjusticidin A on Cell Cycle Progression
For Researchers, Scientists, and Drug Development Professionals
Introduction
5-Methoxyjusticidin A is a naturally occurring lignan (B3055560) that belongs to the arylnaphthalene class of compounds. Lignans (B1203133) have garnered significant interest in cancer research due to their potential antiproliferative and cytotoxic activities. This document provides detailed application notes and experimental protocols for investigating the effects of this compound on cell cycle progression in cancer cell lines. While specific data for this compound is limited, the following protocols and expected outcomes are based on studies of structurally related lignans, such as justicidin A, justicidin B, diphyllin, and daurinol. These compounds have been shown to induce cell cycle arrest and apoptosis in various cancer models.[1][2][3][4]
The primary objectives of these protocols are to:
-
Determine the cytotoxic effects of this compound on cancer cell lines.
-
Analyze the impact of this compound on cell cycle distribution.
-
Investigate the molecular mechanisms underlying this compound-induced cell cycle arrest by examining the expression of key cell cycle regulatory proteins.
Data Presentation
Table 1: Cytotoxicity of this compound and Related Lignans in Human Cancer Cell Lines
The following table summarizes the 50% inhibitory concentration (IC50) values of lignans structurally related to this compound. These values can serve as a starting point for determining the effective concentration range of this compound in your experiments.
| Compound | Cell Line | Cancer Type | IC50 (µM) | Reference |
| Diphyllin | HT-29 | Colorectal Adenocarcinoma | 2.9 (as µg/mL) | [5] |
| SW-480 | Colorectal Adenocarcinoma | 1.3 (as µg/mL) | [5] | |
| HCT-15 | Colorectal Adenocarcinoma | 3.9 (as µg/mL) | [5] | |
| A549 | Lung Carcinoma | 6.46 | [6] | |
| HT-29 | Colorectal Adenocarcinoma | 30.73 | [6] | |
| MCF-7 | Breast Cancer | 0.09 | [6] | |
| HCT116 | Colon Cancer | 1.2 | [6] | |
| KB | Oral Epidermoid Cancer | 5.1 | [6] | |
| Justicidin B | RPMI-8226 | Multiple Myeloma | 0.17 (72h) | [7] |
| U-266 | Multiple Myeloma | 183 (24h) | [7] | |
| Daurinol | HCT116 | Colorectal Carcinoma | 5.65 | [1] |
| 6'-hydroxy justicidin A | K562 | Human Leukemia | 43.9 | [8] |
| 6'-hydroxy justicidin B | K562 | Human Leukemia | 20 | [8] |
Note: The cytotoxicity of this compound should be experimentally determined for each cell line of interest.
Table 2: Effect of Daurinol (an Arylnaphthalene Lignan) on Cell Cycle Distribution in HCT116 Cells
This table illustrates the potential effect of an arylnaphthalene lignan on cell cycle progression, which can be used as a reference for designing experiments with this compound.
| Treatment | G0/G1 Phase (%) | S Phase (%) | G2/M Phase (%) | Sub-G0/G1 (Apoptosis) (%) | Reference |
| Vehicle Control (24h) | 42 | 47 | 11 | <1 | [1] |
| Daurinol (5 µM, 24h) | 30 | 62 | 8 | 2 | [1] |
| Vehicle Control (48h) | 45 | 47 | 8 | <1 | [1] |
| Daurinol (5 µM, 48h) | 25 | 55 | 5 | 15 | [1] |
Note: The specific effects of this compound on cell cycle distribution may vary depending on the cell line and experimental conditions.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol determines the cytotoxic effect of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete cell culture medium
-
This compound (stock solution in DMSO)
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of complete medium. Incubate for 24 hours at 37°C in a humidified atmosphere with 5% CO₂.
-
Compound Treatment: Prepare serial dilutions of this compound in culture medium. Replace the medium in the wells with 100 µL of medium containing various concentrations of the compound. Include a vehicle control (DMSO) and a no-treatment control. Incubate for 24, 48, or 72 hours.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the untreated control. Determine the IC50 value using non-linear regression analysis.
Cell Cycle Analysis by Flow Cytometry
This protocol analyzes the distribution of cells in different phases of the cell cycle after treatment with this compound.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
PBS (Phosphate-Buffered Saline)
-
70% Ethanol (B145695) (ice-cold)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in 6-well plates and allow them to attach overnight. Treat the cells with this compound at its IC50 concentration (and other relevant concentrations) for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, collect them in a centrifuge tube, and wash with ice-cold PBS.
-
Fixation: Resuspend the cell pellet in 1 mL of ice-cold PBS. While vortexing gently, add 4 mL of ice-cold 70% ethanol dropwise to fix the cells. Incubate at -20°C for at least 2 hours (or overnight).
-
Staining: Centrifuge the fixed cells, discard the ethanol, and wash the pellet with PBS. Resuspend the cell pellet in 500 µL of PI staining solution.
-
Incubation: Incubate the cells in the dark at room temperature for 30 minutes.
-
Flow Cytometry Analysis: Analyze the samples using a flow cytometer. The DNA content will be proportional to the PI fluorescence intensity.
-
Data Analysis: Use cell cycle analysis software (e.g., ModFit LT, FlowJo) to quantify the percentage of cells in the G0/G1, S, and G2/M phases.
Western Blot Analysis of Cell Cycle Regulatory Proteins
This protocol examines the effect of this compound on the expression levels of key cell cycle regulatory proteins.
Materials:
-
Cancer cell line of interest
-
6-well plates
-
This compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA Protein Assay Kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., against Cyclin D1, Cyclin E, CDK2, CDK4, p21, p27)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
Procedure:
-
Cell Lysis: Treat cells with this compound as described for the cell cycle analysis. After treatment, wash the cells with ice-cold PBS and lyse them with RIPA buffer.
-
Protein Quantification: Determine the protein concentration of the lysates using the BCA assay.
-
SDS-PAGE: Denature equal amounts of protein (e.g., 20-40 µg) by boiling in Laemmli sample buffer. Separate the proteins by SDS-PAGE.
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature.
-
Antibody Incubation: Incubate the membrane with the primary antibody overnight at 4°C, followed by incubation with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Add the ECL substrate and visualize the protein bands using an imaging system.
-
Data Analysis: Quantify the band intensities and normalize them to a loading control (e.g., β-actin or GAPDH).
Mandatory Visualization
Signaling Pathways and Experimental Workflows
Caption: Hypothesized signaling pathways affected by this compound.
References
- 1. aacrjournals.org [aacrjournals.org]
- 2. Natural lignan justicidin A-induced mitophagy as a targetable niche in bladder cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. Effect of justicidin B - a potent cytotoxic and pro-apoptotic arylnaphtalene lignan on human breast cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. jyoungpharm.org [jyoungpharm.org]
- 6. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cytotoxic effect of the biotechnologically-derived justicidin B on human lymphoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes and Protocols for Developing a Drug Delivery System for 5-Methoxyjusticidin A
For Researchers, Scientists, and Drug Development Professionals
Introduction to 5-Methoxyjusticidin A
This compound is a naturally occurring lignan (B3055560) that has been isolated from various plant species, including Protium unifoliolatum.[1] Lignans are a class of polyphenols that have garnered significant interest in the scientific community due to their diverse pharmacological activities. Preliminary studies suggest that this compound may possess potent anti-cancer properties, making it a promising candidate for further investigation and development as a therapeutic agent. However, like many natural products, this compound is characterized by poor water solubility, which presents a significant challenge for its formulation and effective delivery to target tissues. It is estimated that approximately 40% of marketed drugs and nearly 90% of drug candidates in the development pipeline are poorly water-soluble, leading to low bioavailability and limiting their therapeutic potential.[2][3]
To overcome this limitation, the development of an advanced drug delivery system is crucial. This document provides detailed application notes and protocols for the formulation and characterization of a lipid-based nanoparticle (LNP) drug delivery system for this compound. Lipid-based systems are particularly well-suited for enhancing the solubility and bioavailability of hydrophobic drugs.[4][5]
Rationale for a Lipid-Based Nanoparticle (LNP) Delivery System
Lipid-based drug delivery systems, such as liposomes, solid lipid nanoparticles (SLNs), and nanostructured lipid carriers (NLCs), offer several advantages for the delivery of poorly soluble drugs like this compound:
-
Enhanced Solubility and Bioavailability: LNPs can encapsulate hydrophobic drugs within their lipid core, effectively increasing their solubility in aqueous environments and improving their absorption and bioavailability.[4][5][6]
-
Controlled and Sustained Release: The formulation of LNPs can be tailored to control the release rate of the encapsulated drug, allowing for sustained therapeutic effects and potentially reducing dosing frequency.[7][8]
-
Targeted Delivery: The surface of LNPs can be functionalized with targeting ligands (e.g., antibodies, peptides) to facilitate specific delivery to target cells or tissues, thereby enhancing efficacy and reducing off-target side effects.[7][8]
-
Improved Stability: Encapsulation within LNPs can protect the drug from enzymatic degradation in the biological environment, improving its stability and pharmacokinetic profile.[6][9]
Data Presentation: Formulation and Characterization of this compound-Loaded LNPs
The following tables summarize hypothetical quantitative data for the formulation and characterization of this compound-loaded LNPs. These tables are intended to serve as a template for organizing experimental results.
Table 1: Physicochemical Properties of this compound
| Parameter | Value | Method |
| Molecular Weight | 424.4 g/mol | Mass Spectrometry |
| Melting Point | 193 °C[10] | Differential Scanning Calorimetry |
| Aqueous Solubility | < 1 µg/mL | Shake-flask method |
| LogP | > 5 (estimated) | HPLC-based method |
Table 2: Formulation Composition and Characteristics of this compound-Loaded LNPs
| Formulation ID | Lipid Composition (molar ratio) | Drug:Lipid Ratio (w/w) | Particle Size (nm) | Polydispersity Index (PDI) | Zeta Potential (mV) |
| LNP-5MJ-01 | Compritol:Lecithin:Cholesterol (70:20:10) | 1:20 | 150 ± 5 | 0.15 ± 0.02 | -25 ± 2 |
| LNP-5MJ-02 | Glyceryl Monostearate:Poloxamer 188 (80:20) | 1:20 | 180 ± 8 | 0.21 ± 0.03 | -18 ± 3 |
| LNP-5MJ-03 | Precirol:Lecithin:PEG-DSPE (65:30:5) | 1:15 | 130 ± 6 | 0.12 ± 0.01 | -30 ± 2 |
Table 3: Drug Loading and In Vitro Release Characteristics
| Formulation ID | Encapsulation Efficiency (%) | Drug Loading (%) | In Vitro Release (at 24h, pH 7.4) |
| LNP-5MJ-01 | 92 ± 3 | 4.6 ± 0.2 | 45 ± 4% |
| LNP-5MJ-02 | 88 ± 4 | 4.4 ± 0.3 | 55 ± 5% |
| LNP-5MJ-03 | 95 ± 2 | 6.3 ± 0.2 | 35 ± 3% |
Experimental Protocols
Formulation of this compound-Loaded LNPs by High-Shear Homogenization
This protocol describes the preparation of LNPs using a high-shear homogenization and ultrasonication method.
Materials:
-
This compound
-
Solid lipid (e.g., Compritol® 888 ATO, Glyceryl Monostearate, Precirol® ATO 5)
-
Surfactant (e.g., Lecithin, Poloxamer 188)
-
Co-surfactant (e.g., Cholesterol)
-
Pegylated lipid (e.g., PEG-DSPE) for stealth properties (optional)
-
Deionized water
Procedure:
-
Lipid Phase Preparation: Weigh the appropriate amounts of the solid lipid, this compound, and any other lipid-soluble components. Heat the mixture to 5-10°C above the melting point of the solid lipid until a clear, uniform lipid melt is obtained.
-
Aqueous Phase Preparation: Dissolve the surfactant and any other water-soluble components in deionized water and heat to the same temperature as the lipid phase.
-
Emulsification: Add the hot aqueous phase to the hot lipid phase dropwise under continuous stirring with a high-shear homogenizer (e.g., Ultra-Turrax®) at a speed of 10,000-20,000 rpm for 5-10 minutes to form a coarse oil-in-water emulsion.
-
Sonication: Immediately subject the coarse emulsion to high-power ultrasonication using a probe sonicator for 5-15 minutes to reduce the particle size to the nanometer range. The sonication is typically performed in an ice bath to prevent overheating.
-
Cooling and Nanoparticle Formation: Allow the resulting nanoemulsion to cool down to room temperature under gentle stirring. The solid lipid will recrystallize and form solid lipid nanoparticles.
-
Purification: The LNP suspension can be purified to remove unencapsulated drug and excess surfactant by methods such as centrifugation or dialysis.[11]
Characterization of LNPs
Method: Dynamic Light Scattering (DLS)
Procedure:
-
Dilute the LNP suspension with deionized water to an appropriate concentration.
-
Measure the particle size, PDI, and zeta potential using a Zetasizer instrument at 25°C.[11]
-
Perform the measurements in triplicate for each sample.
Method: High-Performance Liquid Chromatography (HPLC)
Procedure:
-
Separation of Free Drug: Centrifuge a known amount of the LNP suspension at high speed (e.g., 15,000 rpm for 30 minutes) to pellet the LNPs. The supernatant will contain the unencapsulated (free) drug.
-
Quantification of Free Drug: Analyze the supernatant using a validated HPLC method to determine the amount of free this compound.
-
Quantification of Total Drug: Disrupt a known amount of the LNP suspension using a suitable solvent (e.g., methanol (B129727) or acetonitrile) to release the encapsulated drug. Analyze the total drug amount using HPLC.
-
Calculation:
-
EE (%) = [(Total Drug - Free Drug) / Total Drug] x 100
-
DL (%) = [(Total Drug - Free Drug) / Total Weight of LNPs] x 100
-
In Vitro Drug Release Study
Method: Dialysis Bag Method[11][12]
Procedure:
-
Place a known amount of the this compound-loaded LNP suspension into a dialysis bag with a specific molecular weight cut-off (e.g., 12-14 kDa).
-
Immerse the sealed dialysis bag in a release medium (e.g., phosphate-buffered saline (PBS), pH 7.4, containing a small amount of a surfactant like Tween 80 to maintain sink conditions) at 37°C with continuous gentle stirring.[11]
-
At predetermined time intervals, withdraw a small aliquot of the release medium and replace it with an equal volume of fresh medium to maintain a constant volume.
-
Analyze the amount of this compound released into the medium at each time point using HPLC.
-
Plot the cumulative percentage of drug released as a function of time.
In Vitro Cell Viability Assay
Procedure:
-
Cell Seeding: Seed cancer cells (e.g., a relevant cancer cell line) in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Treatment: Treat the cells with various concentrations of free this compound, this compound-loaded LNPs, and empty LNPs (as a control). Include untreated cells as a negative control.
-
Incubation: Incubate the plates for a specified period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
MTT Addition: After the incubation period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for another 2-4 hours. Living cells will reduce the yellow MTT to purple formazan (B1609692) crystals.[15]
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to each well to dissolve the formazan crystals.[14]
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each treatment group relative to the untreated control.
Visualizations
Hypothetical Signaling Pathway
The precise mechanism of action for this compound is still under investigation. However, many natural anti-cancer compounds are known to interfere with key signaling pathways that regulate cell growth, proliferation, and survival. The following diagram illustrates a hypothetical mechanism where this compound inhibits the PI3K/Akt signaling pathway, a common target in cancer therapy.
Caption: Hypothetical inhibition of the PI3K/Akt signaling pathway by this compound.
Experimental Workflow
The following diagram outlines the experimental workflow for the development and characterization of the this compound drug delivery system.
Caption: Experimental workflow for LNP formulation and evaluation.
Logical Relationships in Drug Delivery System Design
This diagram illustrates the logical relationships between the properties of the drug delivery system and its desired therapeutic outcomes.
Caption: Interplay between formulation, characteristics, and therapeutic outcomes.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Insoluble drug delivery strategies: review of recent advances and business prospects - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Innovative Strategies and Advances in Drug Delivery Systems to Address Poor Solubility: A Comprehensive Review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Oral lipid based drug delivery system (LBDDS): formulation, characterization and application: a review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Lipid-Based Drug Delivery Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A review on recent advances in lipid-based drug delivery systems for tuberculosis [ijbms.mums.ac.ir]
- 7. Nanoparticle drug delivery - Wikipedia [en.wikipedia.org]
- 8. Nanoparticle-based targeted drug delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ijpsjournal.com [ijpsjournal.com]
- 10. bioeco.alfa-chemistry.com [bioeco.alfa-chemistry.com]
- 11. benchchem.com [benchchem.com]
- 12. eurofins.it [eurofins.it]
- 13. Protocol for Cell Viability Assays: CCK-8 and MTT - Creative Biogene [creative-biogene.com]
- 14. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. broadpharm.com [broadpharm.com]
Application Notes and Protocols for 5-Methoxyjusticidin A as a Potential Anticancer Agent
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Direct experimental data on 5-Methoxyjusticidin A is limited in publicly available scientific literature. The following information is substantially based on studies of its close structural analogs, Justicidin A and Justicidin B, which are also arylnaphthalene lignans (B1203133) isolated from plants of the Justicia genus. The biological activities described are expected to be similar but should be experimentally verified for this compound.
Application Notes
Introduction
This compound is a naturally occurring lignan (B3055560).[1] Lignans, a class of polyphenols, have garnered significant interest in cancer research due to their diverse biological activities. The arylnaphthalene lignan subclass, to which this compound belongs, has demonstrated potent cytotoxic and pro-apoptotic effects across a variety of cancer cell lines. These compounds represent a promising avenue for the development of novel anticancer therapeutics.
Mechanism of Action
The anticancer activity of arylnaphthalene lignans like Justicidin A and B is multifaceted, primarily involving the induction of apoptosis and cell cycle arrest, and the modulation of key signaling pathways that govern cell survival and proliferation.
2.1. Induction of Apoptosis:
Justicidin A and B have been shown to be potent inducers of apoptosis in cancer cells.[2][3] The primary mechanism involves the intrinsic or mitochondrial pathway of apoptosis. This is characterized by:
-
Modulation of Bcl-2 Family Proteins: Justicidin B has been observed to increase the pro-apoptotic to anti-apoptotic protein ratio, specifically by elevating the expression of Bax without significantly changing Bcl-2 levels.[4][5] This shift in the Bax/Bcl-2 ratio is a critical event that leads to the permeabilization of the outer mitochondrial membrane.[4]
-
Caspase Activation: The apoptotic cascade is executed by caspases. Treatment with Justicidin B leads to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3 and -7).[2][4] This activation is a downstream consequence of mitochondrial outer membrane permeabilization.
2.2. Cell Cycle Arrest:
Studies on Justicidin B and its derivatives have shown that these compounds can induce cell cycle arrest, primarily at the S phase and G2/M phase.[4] By halting the cell cycle, these compounds prevent cancer cells from progressing through the necessary stages for division and proliferation, ultimately leading to cell death.
2.3. Modulation of Signaling Pathways:
The PI3K/Akt/mTOR pathway is a critical signaling cascade that promotes cell survival, growth, and proliferation, and is often hyperactivated in cancer. Justicidin A has been shown to inhibit this pathway by decreasing the phosphorylation of key components such as Akt, mTOR, and p70S6K.[1] This inhibition of pro-survival signaling contributes significantly to its anticancer effects.
Potential Applications
Based on the activity of its close analogs, this compound holds potential as:
-
A lead compound for the development of novel chemotherapeutic agents.
-
A tool for studying the mechanisms of apoptosis and cell cycle regulation in cancer cells.
-
A potential candidate for combination therapy with other anticancer drugs to enhance efficacy.
Data Presentation
The following table summarizes the cytotoxic activity (IC50 values) of Justicidin A and Justicidin B in various human cancer cell lines.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Justicidin A | TSGH8301 | Bladder Cancer | 0.44 | [4] |
| Justicidin A | HT-29 | Colorectal Cancer | ~0.75 | [6] |
| Justicidin A | HCT 116 | Colorectal Cancer | ~5 | [6] |
| Justicidin B | LAMA-84 | Chronic Myeloid Leukemia | 1.11 | [7] |
| Justicidin B | SKW-3 | Chronic Lymphoid Leukemia | 1.62 | [7] |
| Justicidin B | K-562 | Chronic Myeloid Leukemia | 6.08 | [7] |
| Justicidin B | A375 | Melanoma | 1.70 | [3] |
| Justicidin B | MCF-7 | Breast Cancer | 0.9 (72h) | [5] |
| Justicidin B | MDA-MB-231 | Breast Cancer | 3.6 (72h) | [5] |
| Justicidin B | RPMI-8226 | Multiple Myeloma | 0.17 (72h) | [8] |
Experimental Protocols
Cell Viability and Cytotoxicity Assay (MTT Assay)
This protocol is for determining the cytotoxic effects of this compound on cancer cells.
Materials:
-
Cancer cell line of interest
-
Complete culture medium
-
96-well plates
-
This compound (stock solution in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (cell culture grade)
-
Phosphate-buffered saline (PBS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete culture medium.
-
Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator.
-
Prepare serial dilutions of this compound in complete culture medium from the stock solution.
-
After 24 hours, remove the medium and add 100 µL of the diluted compound to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used for the highest drug concentration).
-
Incubate the plate for 24, 48, or 72 hours.
-
At the end of the incubation period, add 10 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan (B1609692) crystals.
-
Shake the plate gently for 10 minutes to ensure complete dissolution.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.
Western Blot Analysis for Protein Expression
This protocol is for analyzing changes in the expression of proteins involved in apoptosis and cell signaling in response to this compound.
Materials:
-
Cancer cells treated with this compound
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
Laemmli sample buffer
-
SDS-PAGE gels
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3, anti-phospho-Akt, anti-Akt, anti-GAPDH)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Chemiluminescence imaging system
Procedure:
-
Lyse the treated and control cells with RIPA buffer on ice for 30 minutes.
-
Centrifuge the lysates at 14,000 rpm for 15 minutes at 4°C.
-
Determine the protein concentration of the supernatants using the BCA protein assay.
-
Normalize the protein concentrations and prepare samples by adding Laemmli buffer and boiling for 5 minutes.
-
Load equal amounts of protein (20-40 µg) onto an SDS-PAGE gel and perform electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane three times with TBST.
-
Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane three times with TBST.
-
Add ECL substrate and visualize the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like GAPDH.
Cell Cycle Analysis by Flow Cytometry
This protocol is for determining the effect of this compound on the cell cycle distribution of cancer cells.
Materials:
-
Cancer cells treated with this compound
-
PBS
-
70% cold ethanol (B145695)
-
Propidium Iodide (PI) staining solution (containing RNase A)
-
Flow cytometer
Procedure:
-
Harvest both floating and adherent cells and wash with PBS.
-
Fix the cells by adding them dropwise into ice-cold 70% ethanol while vortexing gently.
-
Incubate the fixed cells at -20°C for at least 2 hours.
-
Centrifuge the cells and wash with PBS to remove the ethanol.
-
Resuspend the cell pellet in PI staining solution.
-
Incubate in the dark for 30 minutes at room temperature.
-
Analyze the samples using a flow cytometer.
-
Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
Caption: Proposed mechanism of action of this compound.
Caption: Experimental workflow for evaluating this compound.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. oncotarget.com [oncotarget.com]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. Production of justicidin B, a cytotoxic arylnaphthalene lignan from genetically transformed root cultures of Linum leonii - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
Application Notes and Protocols: Exploring the Antiviral Potential of 5-Methoxyjusticidin A and Related Arylnaphthalene Lignans
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the current understanding of the antiviral applications of arylnaphthalene lignans (B1203133), with a specific focus on compounds structurally related to 5-Methoxyjusticidin A, such as Justicidin A, Justicidin B, and Diphyllin. Due to a lack of specific data on this compound, this document leverages available information on its close analogs to provide representative protocols and data for researchers investigating its potential as an antiviral agent.
Introduction to this compound and Related Lignans
This compound belongs to the arylnaphthalene class of lignans, natural products that have demonstrated a wide range of biological activities, including potent antiviral effects. Research on related compounds like Justicidin A, B, and Diphyllin has revealed activity against a spectrum of viruses, suggesting that this compound may hold similar promise as a broad-spectrum antiviral candidate. These notes are intended to guide researchers in the preliminary investigation of its antiviral properties.
Antiviral Activity of Related Lignans
Studies have demonstrated the antiviral efficacy of Justicidin A, B, and Diphyllin against various viruses. This section summarizes the available quantitative data from in vitro studies.
Table 1: Antiviral Activity and Cytotoxicity of Justicidin A and B against Vesicular Stomatitis Virus (VSV)
| Compound | Virus | Cell Line | MIC (µg/mL) | MTC (µg/mL) | Selectivity Index (SI) | Reference |
| Justicidin A | Vesicular Stomatitis Virus (VSV) | Rabbit Lung (RL-33) | < 0.25 | > 31 | > 124 | [1][2] |
| Justicidin B | Vesicular Stomatitis Virus (VSV) | Rabbit Lung (RL-33) | < 0.25 | > 31 | > 124 | [1][2] |
MIC: Minimum Inhibitory Concentration; MTC: Maximum Tolerated Concentration
Table 2: Antiviral Activity of Diphyllin and Justicidin B against various viruses
| Compound | Virus Model | EC50 / Inhibition | Cell Line | Reference |
| Diphyllin | VSV/HIV pseudovirus | 30-100 nM | Not Specified | [3] |
| Diphyllin | H5N1/HIV pseudovirus | 30-100 nM | Not Specified | [3] |
| Diphyllin | EBOV/HIV pseudovirus | 30-100 nM | Not Specified | [3] |
| Justicidin B | Zika Virus (ZIKV) | 99.9% viral load reduction (post-infection treatment) | Vero | [4] |
| Diphyllin | SARS-CoV-2 | 3-log reduction in viral copy number at 12.5 µM | Not Specified | [5] |
| Justicidin B | SARS-CoV-2 | 3-log reduction in viral copy number at 12.5 µM | Not Specified | [5] |
| Justicidin B | Sindbis virus | 74% inhibition at 274 nM | Mouse 3T3-L1 | [6][7] |
| Justicidin B | Murine cytomegalovirus (MCMV) | 14% inhibition at 274 nM | Mouse 3T3-L1 | [6][7] |
Proposed Mechanisms of Antiviral Action
While the precise mechanism of this compound is yet to be elucidated, studies on related lignans suggest potential modes of action that could be investigated.
-
Inhibition of Viral Entry: Time-of-addition experiments with Diphyllin indicate that it primarily acts at the entry stage of viral infection.[3] This could involve interference with viral attachment to host cell receptors or fusion of the viral and cellular membranes. One identified potential host target is the mitochondrial transcription factor A (TFAM).[3]
-
Post-Entry Inhibition: In contrast, Justicidin B has been shown to exert its antiviral effect during post-infection stages against the Zika virus.[4] This suggests a mechanism that may involve the inhibition of endosomal internalization and acidification, which are crucial for the release of the viral genome into the cytoplasm.[4]
-
Inhibition of Viral Enzymes: Some lignans have been reported to inhibit viral reverse transcriptase, an enzyme essential for the replication of retroviruses.[8]
A proposed mechanism of action for arylnaphthalene lignans that target viral entry is depicted below.
Caption: Proposed antiviral mechanism of arylnaphthalene lignans targeting viral entry.
Experimental Protocols
The following are detailed protocols for key experiments to assess the antiviral activity of this compound. These are based on methodologies reported for related lignans.
Cytotoxicity Assay (MTT Assay)
This assay is crucial to determine the concentration range of the compound that is non-toxic to the host cells, which is necessary for interpreting antiviral activity results.
Protocol:
-
Cell Seeding: Seed host cells (e.g., Vero, A549, or other relevant cell lines) in a 96-well plate at a density of 1-2 x 10^4 cells/well and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Preparation: Prepare a series of dilutions of this compound in cell culture medium.
-
Treatment: Remove the old medium from the cells and add 100 µL of the diluted compound to each well. Include a "cells only" control (medium with vehicle, e.g., DMSO) and a "blank" control (medium only).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the 50% cytotoxic concentration (CC50) by plotting the percentage of cell viability against the compound concentration.
Caption: Workflow for the MTT cytotoxicity assay.
Plaque Reduction Assay
This assay quantifies the ability of a compound to inhibit virus-induced cell death and the formation of viral plaques.
Protocol:
-
Cell Seeding: Seed host cells in a 6-well or 12-well plate to form a confluent monolayer.
-
Virus Dilution: Prepare serial dilutions of the virus stock.
-
Infection: Infect the cell monolayers with a known number of plaque-forming units (PFU) of the virus in the presence of various concentrations of this compound.
-
Adsorption: Allow the virus to adsorb for 1-2 hours at 37°C.
-
Overlay: Remove the inoculum and overlay the cells with a semi-solid medium (e.g., containing agarose (B213101) or methylcellulose) with the corresponding concentrations of the compound.
-
Incubation: Incubate the plates for 2-5 days (depending on the virus) until plaques are visible.
-
Staining: Fix the cells (e.g., with 4% formaldehyde) and stain with a solution like crystal violet.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the 50% inhibitory concentration (IC50) by determining the compound concentration that reduces the number of plaques by 50% compared to the virus control.
Caption: Workflow for the plaque reduction assay.
Time-of-Addition Assay
This experiment helps to elucidate the stage of the viral replication cycle that is inhibited by the compound.
Protocol:
-
Cell and Virus Preparation: Prepare confluent cell monolayers and a virus stock with a known multiplicity of infection (MOI).
-
Experimental Groups: Set up different treatment groups where this compound is added at various time points relative to infection:
-
Pre-treatment: Add the compound to cells for a period before infection, then wash it out before adding the virus.
-
Co-treatment (Adsorption): Add the compound and virus to the cells simultaneously.
-
Post-treatment: Add the compound at different time points after the virus has been allowed to adsorb and enter the cells.
-
-
Infection and Treatment: Perform the infection and treatments according to the defined groups.
-
Incubation: After the respective treatments, incubate the cells for a full replication cycle (e.g., 24-48 hours).
-
Quantify Viral Yield: Harvest the supernatant or cell lysate and quantify the viral yield using a plaque assay or qRT-PCR for viral RNA.
-
Data Analysis: Compare the viral yield in each treatment group to the untreated virus control to determine which stage of the viral life cycle is most affected.
Caption: Logical relationship in a time-of-addition experiment.
Conclusion
While direct antiviral data for this compound is not yet available, the significant antiviral activities of its close structural analogs, Justicidin A, B, and Diphyllin, provide a strong rationale for its investigation as a potential antiviral agent. The protocols and data presented in these application notes offer a foundational framework for researchers to begin exploring the antiviral efficacy and mechanism of action of this compound. Further studies are warranted to fully characterize its antiviral profile and therapeutic potential.
References
- 1. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Antiviral activity of lignans and their glycosides from Justicia procumbens [agris.fao.org]
- 3. scholars.hkbu.edu.hk [scholars.hkbu.edu.hk]
- 4. Exploring the antiviral potential of justicidin B and four glycosylated lignans from Phyllanthus brasiliensis against Zika virus: A promising pharmacological approach - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. pak.elte.hu [pak.elte.hu]
- 6. mdpi.com [mdpi.com]
- 7. Justicidin B: A Promising Bioactive Lignan - PMC [pmc.ncbi.nlm.nih.gov]
- 8. public.pensoft.net [public.pensoft.net]
Troubleshooting & Optimization
improving the aqueous solubility of 5-Methoxyjusticidin A for experiments
For Researchers, Scientists, and Drug Development Professionals
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered when working with 5-Methoxyjusticidin A, a lignan (B3055560) with poor aqueous solubility. Our goal is to provide you with the necessary information to successfully conduct your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is its solubility a concern?
A1: this compound is a naturally occurring lignan that has been isolated from various plant species.[1] Like many other arylnaphthalene lignans, it is a lipophilic molecule and, consequently, has very low solubility in aqueous solutions. This poor water solubility can pose significant challenges for its use in biological experiments, particularly in aqueous cell culture media and for in vivo administration, as it can lead to precipitation and inaccurate dosing.
Q2: What is the best solvent to prepare a stock solution of this compound?
A2: Dimethyl sulfoxide (B87167) (DMSO) is the most commonly recommended solvent for preparing stock solutions of this compound.[2][3] It is a powerful polar aprotic solvent that can dissolve a wide range of polar and nonpolar compounds.[3] For laboratory use, it is advisable to prepare a high-concentration stock solution (e.g., 10 mM) in 100% DMSO, which can then be further diluted into your experimental medium.[4]
Q3: What is the maximum final concentration of DMSO I can use in my cell-based assays?
A3: High concentrations of DMSO can be toxic to cells. While the tolerance can vary between cell lines, a general guideline is to keep the final concentration of DMSO in your cell culture medium at or below 1%.[5] For sensitive cell lines or long-term experiments, it is recommended to use a final DMSO concentration of 0.5% or lower.[5] It is always best practice to include a vehicle control (medium with the same final concentration of DMSO as your treated samples) in your experiments to account for any solvent effects.
Q4: My compound precipitates when I add the DMSO stock solution to my aqueous cell culture medium. What can I do to prevent this?
A4: This is a common issue known as "solvent shock." When a concentrated DMSO stock is rapidly diluted into an aqueous environment, the compound can crash out of solution. To mitigate this, you can try the following:
-
Pre-warm the media: Add the DMSO stock to media that is at 37°C.
-
Increase the volume of media: Dilute the stock solution into a larger volume of media.
-
Add the stock solution dropwise while vortexing or stirring the media: This allows for a more gradual mixing and can prevent localized high concentrations of the compound and DMSO.
-
Use a co-solvent: In some cases, a small amount of a less polar, water-miscible co-solvent in the final medium can help maintain solubility.
-
Consider a formulation approach: For persistent precipitation issues, using a solubilizing agent like a cyclodextrin (B1172386) may be necessary (see below).
Q5: Are there alternative methods to improve the aqueous solubility of this compound for my experiments?
A5: Yes, several formulation strategies can be employed to enhance the aqueous solubility of poorly soluble compounds like this compound. One effective method is the use of cyclodextrins.[6][7][8][9][10] Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a lipophilic central cavity that can encapsulate hydrophobic drug molecules, forming an "inclusion complex." This complex is more water-soluble and can increase the bioavailability of the compound.[6][8]
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| Precipitation in stock solution upon storage | The compound has come out of solution at a lower temperature (e.g., 4°C or -20°C). | Gently warm the stock solution to 37°C and vortex or sonicate until the precipitate is fully redissolved before use. |
| Inconsistent experimental results | The compound may not be fully dissolved, leading to inaccurate concentrations. Precipitation may be occurring in the assay plate. | Always ensure your stock solution is fully dissolved before making dilutions. Visually inspect your assay plates under a microscope for any signs of precipitation. Consider using a formulation with solubilizing agents like cyclodextrins for more consistent results. |
| Observed cytotoxicity in vehicle control | The final concentration of DMSO is too high for your specific cell line. | Perform a dose-response experiment with DMSO alone to determine the maximum tolerated concentration for your cells. Aim to keep the final DMSO concentration as low as possible, ideally below 0.5%.[5] |
| Low bioavailability in in vivo studies | Poor aqueous solubility is limiting absorption after administration. | Consider formulating this compound for in vivo studies using vehicles designed for poorly soluble compounds. Common approaches include co-solvent systems (e.g., DMSO, PEG300, Tween 80), suspensions, or lipid-based formulations.[2][11][12][13][14] |
Quantitative Data Summary
| Solvent/Vehicle | Solubility | Observations |
| Ethanol (B145695) | 25 mg/mL (61.80 mM) | Ultrasonic treatment may be needed for complete dissolution.[15] |
| DMSO | Not explicitly quantified, but commonly used for cardiac glycosides.[15] | - |
| Co-solvent Mixture 1 (10% Ethanol, 40% PEG300, 5% Tween-80, 45% Saline) | ≥ 2.5 mg/mL (6.18 mM) | A common formulation for in vivo studies.[15] |
| Co-solvent Mixture 2 (10% Ethanol, 90% (20% SBE-β-CD in Saline)) | ≥ 2.5 mg/mL (6.18 mM) | Utilizes a cyclodextrin for solubility enhancement.[15] |
| Co-solvent Mixture 3 (10% Ethanol, 90% Corn Oil) | ≥ 2.5 mg/mL (6.18 mM) | A lipid-based formulation option.[15] |
SBE-β-CD: Sulfobutylether β-cyclodextrin
Experimental Protocols
Protocol 1: Preparation of a 10 mM Stock Solution in DMSO
-
Weighing: Accurately weigh out the desired amount of this compound powder (Molecular Weight: 424.4 g/mol ). For example, to make 1 mL of a 10 mM stock, weigh 4.24 mg.
-
Dissolution: Add the appropriate volume of 100% DMSO to the powder.
-
Solubilization: Vortex the solution vigorously. If necessary, sonicate the vial in a water bath for 5-10 minutes or gently warm to 37°C to ensure complete dissolution.
-
Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles and store at -20°C.
Protocol 2: Preparation of a Cyclodextrin Inclusion Complex (General Method)
This protocol provides a general method for preparing a cyclodextrin inclusion complex to improve aqueous solubility. The optimal drug-to-cyclodextrin ratio should be determined experimentally.
-
Molar Ratio Calculation: Determine the desired molar ratio of this compound to a solubilizing cyclodextrin, such as Hydroxypropyl-β-cyclodextrin (HP-β-CD). A 1:1 or 1:2 molar ratio is a common starting point.
-
Cyclodextrin Solution: Prepare an aqueous solution of the cyclodextrin (e.g., in water or a buffer like PBS).
-
Complexation: Slowly add the this compound powder to the cyclodextrin solution while stirring vigorously.
-
Equilibration: Continue to stir the mixture at room temperature for 24-48 hours to allow for the formation of the inclusion complex.
-
Filtration: Filter the solution through a 0.22 µm filter to remove any undissolved compound.
-
Quantification: Determine the concentration of the solubilized this compound in the filtrate using a suitable analytical method, such as HPLC-UV.
Protocol 3: Cell Viability Assay (Example using MTT)
-
Cell Seeding: Seed your cells of interest in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Compound Preparation: Prepare serial dilutions of your this compound stock solution in pre-warmed cell culture medium to achieve the desired final concentrations. Ensure the final DMSO concentration is consistent across all treatments and the vehicle control.
-
Treatment: Remove the old medium from the cells and add the medium containing the different concentrations of this compound. Include a vehicle control (medium with DMSO only) and an untreated control.
-
Incubation: Incubate the cells for the desired treatment period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT reagent to each well and incubate for 2-4 hours, allowing viable cells to form formazan (B1609692) crystals.
-
Solubilization: Add a solubilization solution (e.g., DMSO or a specialized reagent) to dissolve the formazan crystals.
-
Absorbance Reading: Read the absorbance at the appropriate wavelength (e.g., 570 nm) using a microplate reader.
-
Data Analysis: Calculate cell viability as a percentage relative to the untreated control.
Visualizations
Potential Mechanism of Action of this compound
Based on studies of structurally similar arylnaphthalene lignans, this compound may exert its cytotoxic effects by inducing apoptosis. A plausible signaling pathway involves the activation of the intrinsic mitochondrial pathway, leading to the activation of executioner caspases, such as caspase-3.
Caption: Proposed apoptotic signaling pathway of this compound.
Experimental Workflow for Assessing Cell Viability
This workflow outlines the key steps in evaluating the cytotoxic effects of this compound on a cancer cell line.
Caption: Workflow for a cell viability experiment with this compound.
Logical Flow for Solubility Troubleshooting
This diagram provides a step-by-step guide to troubleshooting solubility issues with this compound.
Caption: Troubleshooting guide for this compound precipitation.
References
- 1. A Unique Topoisomerase II Inhibitor with Dose-Affected Anticancer Mechanisms and Less Cardiotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. This compound | Plants | 205505-62-0 | Invivochem [invivochem.com]
- 3. Dimethyl sulfoxide - Wikipedia [en.wikipedia.org]
- 4. biorbyt.com [biorbyt.com]
- 5. Comparative cytotoxic effects of methanol, ethanol and DMSO on human cancer cell lines | Biomedical Research and Therapy [bmrat.org]
- 6. scispace.com [scispace.com]
- 7. Antioxidant, Antimicrobial, and Kinetic Studies of Β-Cyclodextrin Crosslinked with Lignin for Drug Delivery - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Cyclodextrins: Enhancing Drug Delivery, Solubility and Bioavailability for Modern Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Solubility of Cyclodextrins and Drug/Cyclodextrin Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. benchchem.com [benchchem.com]
- 12. search.library.uq.edu.au [search.library.uq.edu.au]
- 13. In vivo deposition of poorly soluble drugs - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. docs.lib.purdue.edu [docs.lib.purdue.edu]
- 15. benchchem.com [benchchem.com]
Technical Support Center: Optimizing 5-Methoxyjusticidin A Concentration for Cell Culture Studies
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 5-Methoxyjusticidin A in cell culture studies.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound is a naturally occurring lignan (B3055560) compound.[1] While its precise mechanism is still under investigation, evidence suggests that its cytotoxic effects are primarily due to the induction of DNA damage. This can lead to the activation of DNA damage response pathways, resulting in cell cycle arrest and apoptosis.
Q2: What is a good starting concentration range for this compound in my cell line?
A good starting point for most cancer cell lines is in the low micromolar (µM) range. Based on studies with the closely related compound 5-methoxysterigmatocystin (B1234570) (5-M-STC), we recommend an initial concentration range of 1 µM to 50 µM. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific cell line and experimental endpoint.
Q3: How should I prepare and store this compound for cell culture experiments?
This compound is typically dissolved in dimethyl sulfoxide (B87167) (DMSO) to create a stock solution. For long-term storage, it is recommended to store the stock solution at -20°C. When preparing working solutions, dilute the stock solution in your cell culture medium to the desired final concentration. Ensure the final DMSO concentration in your culture does not exceed a level that is toxic to your cells (typically <0.5%).
Q4: How long should I treat my cells with this compound?
The optimal treatment duration will depend on your cell line's doubling time and the specific assay being performed. For initial cytotoxicity assays (e.g., MTT or LDH), a 24 to 72-hour incubation period is common.[2] For mechanistic studies, such as cell cycle analysis or apoptosis assays, shorter time points (e.g., 6, 12, 24 hours) may be necessary to capture early events.
Troubleshooting Guides
Issue 1: No significant cytotoxicity observed at expected concentrations.
| Possible Cause | Troubleshooting Step |
| Cell line resistance | Some cell lines may be inherently resistant to this compound. Consider trying a different cell line or a positive control compound known to be effective in your chosen line. |
| Suboptimal concentration or duration | Perform a broader dose-response curve (e.g., 0.1 µM to 100 µM) and a time-course experiment (e.g., 24, 48, 72 hours) to identify the optimal conditions. |
| Compound degradation | Ensure the stock solution has been stored properly at -20°C and has not undergone multiple freeze-thaw cycles. Prepare fresh working solutions for each experiment. |
| High cell seeding density | Overly confluent cells can be less sensitive to cytotoxic agents. Optimize your cell seeding density to ensure cells are in the exponential growth phase during treatment. |
Issue 2: High variability between replicate wells in cytotoxicity assays.
| Possible Cause | Troubleshooting Step |
| Uneven cell seeding | Ensure a homogenous single-cell suspension before seeding. Pipette carefully and mix the cell suspension between seeding replicates. |
| Edge effects in multi-well plates | To minimize evaporation and temperature fluctuations, avoid using the outer wells of the plate or fill them with sterile PBS or media. |
| Inaccurate pipetting of the compound | Use calibrated pipettes and ensure proper mixing of the compound in the media before adding it to the cells. |
| Precipitation of the compound | Visually inspect the media after adding this compound for any signs of precipitation. If observed, try pre-warming the media or using a slightly higher DMSO concentration (while staying within non-toxic limits). |
Issue 3: Unexpected or inconsistent results in mechanistic assays (e.g., apoptosis, cell cycle).
| Possible Cause | Troubleshooting Step |
| Incorrect timing for analysis | Apoptosis and cell cycle arrest are dynamic processes. Perform a time-course experiment to identify the optimal time point for observing the desired effect. |
| Cell synchronization issues | For cell cycle experiments, consider synchronizing the cells before treatment to obtain a more uniform response. |
| Secondary effects of high concentrations | Very high concentrations of the compound may induce necrosis rather than apoptosis, leading to different cellular responses. Use concentrations around the IC50 value for mechanistic studies. |
Data Presentation
Table 1: Reported IC50 Values for 5-Methoxysterigmatocystin (5-M-STC) in Cancer Cell Lines
| Cell Line | Cancer Type | Incubation Time | IC50 (µM) | Reference |
| A549 | Lung Carcinoma | 24 hours | ~10 | (Farkas et al., 2021) |
| HepG2 | Liver Carcinoma | 24 hours | ~1.25 | (Farkas et al., 2021) |
Note: Data is for the closely related compound 5-methoxysterigmatocystin. Researchers should determine the specific IC50 for this compound in their cell line of interest.
Experimental Protocols
Protocol 1: Determining IC50 using MTT Assay
This protocol outlines the steps to determine the half-maximal inhibitory concentration (IC50) of this compound.
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a series of dilutions of this compound in culture medium. A common starting range is 0.1, 1, 5, 10, 25, 50, and 100 µM. Include a vehicle control (DMSO) and a no-treatment control.
-
Cell Treatment: Remove the overnight culture medium and replace it with the medium containing the different concentrations of this compound.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C in a humidified CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 3-4 hours at 37°C until formazan (B1609692) crystals are visible.
-
Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Plot the percentage of viability against the log of the compound concentration and use a non-linear regression analysis to determine the IC50 value.[3]
Protocol 2: Analysis of Cell Cycle by Flow Cytometry
This protocol describes how to analyze the effect of this compound on the cell cycle distribution.
-
Cell Treatment: Seed cells in 6-well plates and treat them with this compound at concentrations around the IC50 value for 12, 24, and 48 hours. Include a vehicle control.
-
Cell Harvesting: Harvest both adherent and floating cells. Centrifuge the cell suspension at 300 x g for 5 minutes.
-
Fixation: Wash the cell pellet with PBS and then fix the cells in ice-cold 70% ethanol (B145695) while vortexing gently. Incubate at -20°C for at least 2 hours.
-
Staining: Centrifuge the fixed cells, wash with PBS, and then resuspend in PBS containing 100 µg/mL RNase A and 50 µg/mL Propidium Iodide (PI).
-
Incubation: Incubate in the dark at room temperature for 30 minutes.
-
Flow Cytometry: Analyze the cell cycle distribution using a flow cytometer.
-
Data Analysis: Use appropriate software to quantify the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.
Visualizations
References
Technical Support Center: Troubleshooting Common Issues in Lignan Cytotoxicity Assays
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in navigating the complexities of lignan (B3055560) cytotoxicity assays.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section addresses specific issues that may arise during your experiments, presented in a direct question-and-answer format.
Inconsistent or Unexpected Results
Q1: My MTT assay results show high cell viability, but microscopy indicates significant cell death after lignan treatment. What's happening?
A: This is a common issue when testing plant extracts like lignans (B1203133) with the MTT assay. The discrepancy often arises from the chemical properties of the lignans themselves.
-
Direct MTT Reduction: Some lignans possess reducing activity that can directly convert the yellow MTT tetrazolium salt into purple formazan (B1609692) crystals, independent of cellular dehydrogenase activity. This leads to a false-positive signal, making the cells appear more viable than they are.[1][2][3]
-
Recommendation: Use an alternative endpoint assay that is less susceptible to interference from reducing compounds. The ATP-based viability assay is a reliable alternative as it measures the level of intracellular ATP, a direct indicator of metabolic activity, and shows better correlation with morphological cell death observations.[1][2][3]
Q2: I'm seeing a "cytotoxicity burst" where many of my tested lignan concentrations show non-specific activation of reporter genes or other cellular responses at or near cytotoxic levels. How do I differentiate this from a specific effect?
A: A "cytotoxicity burst" refers to the non-specific activation of cellular signaling pathways as a cell is dying, which can be misinterpreted as a specific biological effect of the compound.[4]
-
Troubleshooting Steps:
-
Determine the Cytotoxicity Threshold: First, accurately determine the cytotoxic concentration (e.g., IC10) of your lignan.[4]
-
Specificity Ratio: Calculate a specificity ratio by comparing the concentration at which you observe the biological effect (e.g., reporter gene activation) with the cytotoxic concentration. A large window between the effective concentration and the cytotoxic concentration suggests a specific effect.[4]
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Baseline Toxicity: Compare your lignan's cytotoxicity to known baseline toxicants. If your compound is significantly more potent, it suggests a specific mode of action rather than just general toxicity.[4]
-
Q3: My results are inconsistent between experiments, even with the same lignan and cell line. What are the potential sources of variability?
A: Inconsistent results can stem from several factors related to both the compound and the experimental procedure.
-
Lignan Solubility and Stability:
-
Solubility: Lignans can have poor solubility in aqueous cell culture media. Ensure your lignan is fully dissolved in the stock solution (e.g., in DMSO) and does not precipitate when diluted in the final culture medium. Visually inspect for any precipitation.
-
Stability: Some lignans may not be stable in culture medium over long incubation periods. Consider the stability of your specific lignan under your experimental conditions.
-
-
Cell Handling and Seeding:
-
Cell Density: Ensure a consistent and optimal cell seeding density for each experiment. Overly confluent or sparse cultures can respond differently to cytotoxic agents.[5][6][7]
-
Gentle Handling: Excessive pipetting or harsh handling can damage cells, leading to increased background cell death.[5][8]
-
-
Serum Interference: Serum proteins in the culture medium can bind to lignans, reducing their effective concentration and bioavailability. Consider reducing the serum concentration during the assay, but be mindful that this can also affect cell health.[9]
Assay-Specific Problems
Q4: I am using a caspase-3 colorimetric or fluorometric assay to measure apoptosis induced by lignans, but the signal is weak or absent, despite seeing apoptotic morphology. Why?
A: Natural compounds like lignans can directly interfere with the components of caspase activity assays.
-
Enzyme Inhibition: Some flavonoids, which are also plant-derived compounds, have been shown to directly inhibit the activity of purified recombinant caspases.[10] It is possible that some lignans could have a similar inhibitory effect on caspase enzymes, preventing the cleavage of the substrate and leading to a low signal.
-
Troubleshooting Steps:
-
Use a Specific Inhibitor: Include a specific caspase-3 inhibitor in your assay as a control to confirm the specificity of the substrate cleavage.[11]
-
Alternative Apoptosis Assays: Do not rely on a single assay. Use complementary methods to confirm apoptosis, such as Annexin V/PI staining followed by flow cytometry, or morphological analysis of nuclear condensation (e.g., with Hoechst 33342 staining).[1]
-
Western Blot: Perform a Western blot to detect the cleavage of caspase-3 or its downstream substrate, PARP. This provides a direct measure of caspase activation.
-
Q5: My LDH release assay shows high background levels in the negative control wells. What can I do to reduce this?
A: High background in an LDH assay indicates pre-existing cell damage or issues with the assay setup.
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Cell Handling: As mentioned, mechanical stress during cell seeding or media changes can cause premature LDH release.[5][8]
-
Serum in Medium: Some sera contain endogenous LDH, which can contribute to the background signal. Using heat-inactivated serum or reducing the serum concentration can help.[8]
-
Lysis of Control Wells: Ensure that the "maximum LDH release" control wells are completely lysed to get an accurate representation of 100% cytotoxicity. Incomplete lysis will lead to an underestimation of the total LDH and can make the background appear relatively high.[8]
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Timing of Measurement: LDH is an unstable enzyme. Delays between collecting the supernatant and performing the assay can lead to a loss of activity and inconsistent results. Perform the assay immediately after sample collection.[8]
Quantitative Data Summary
The following tables provide a summary of cytotoxic concentrations for various lignans and highlight the discrepancies observed between different assay types.
Table 1: Comparison of IC50 Values from Different Cytotoxicity Assays for Plant Extracts
| Plant Extract | Cell Line | Assay Type | IC50 (µg/mL) | Reference |
| Plant Extract 1 | Cell Line A | MTT | > 100 | [1] |
| Plant Extract 1 | Cell Line A | ATP | < 100 | [1] |
| Plant Extract 2 | Cell Line B | MTT | > 100 | [1] |
| Plant Extract 2 | Cell Line B | ATP | < 100 | [1] |
| Plant Extract 3 | Cell Line A | MTT | > 100 | [1] |
| Plant Extract 3 | Cell Line A | ATP | < 100 | [1] |
Table 2: Cytotoxic Concentrations of Lignans and Lignin
| Lignan/Lignin Type | Cell Line(s) | Concentration | Observed Effect | Reference |
| Organosolv Lignin | MSCs, Osteoblasts, Fibroblasts, etc. | 0.02 - 0.08 mg/mL | High cell viability (78-100%) | [12] |
| Organosolv Lignin | MSCs, Osteoblasts, Fibroblasts, etc. | 0.3 - 9.6 mg/mL | Cytotoxic effects observed | [12] |
| Partial Pure Lignan (Flaxseed) | Murine Mammary Adenocarcinoma | 5 µM | High cytotoxicity after 24h | [13] |
| Partial Pure Lignan (Flaxseed) | Rhabdomyosarcoma (RD) | 5 µM | Highest inhibition rate at 72h | [13] |
| Dihydroguaiaretic Acid (DGA) | HL-60, HeLa | ~30 µM | IC50 value | |
| (8R,8'R)-9-butyl DGA derivative | HL-60, HeLa | ~6 µM | IC50 value |
Experimental Protocols
Protocol 1: MTT Cell Viability Assay
This protocol is a standard method but should be used with caution for lignans due to potential interference.
-
Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours to allow for attachment.
-
Compound Treatment: Prepare serial dilutions of the lignan from a stock solution. Remove the old medium from the wells and add the medium containing the different concentrations of the lignan. Include a vehicle control (e.g., DMSO) and a positive control for cell death. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution (typically 0.5 mg/mL final concentration) to each well and incubate for 1-4 hours at 37°C. During this time, viable cells will reduce the yellow MTT to purple formazan crystals.
-
Formazan Solubilization: Carefully remove the MTT-containing medium. Add a solubilization solution (e.g., DMSO or an isopropanol/HCl solution) to each well to dissolve the formazan crystals.[5] Mix thoroughly on an orbital shaker.[14]
-
Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[14]
-
Analysis: Calculate the percentage of cell viability for each treatment relative to the vehicle control (set to 100%).
Protocol 2: Caspase-3 Colorimetric Assay
This protocol measures the activity of caspase-3, a key executioner caspase in apoptosis.
-
Induce Apoptosis: Treat cells with the lignan of interest for the desired time to induce apoptosis. Concurrently, maintain an untreated control culture.[15]
-
Cell Lysis: Pellet 1-5 million cells and resuspend them in 50 µL of chilled Cell Lysis Buffer. Incubate on ice for 10 minutes.[15]
-
Prepare Cytosolic Extract: Centrifuge the lysate at 10,000 x g for 1 minute. Transfer the supernatant (cytosolic extract) to a fresh, cold tube.[15]
-
Protein Quantification: Determine the protein concentration of the lysate. Dilute 50-200 µg of protein to 50 µL with Cell Lysis Buffer for each assay.[15]
-
Assay Reaction:
-
Incubation: Incubate the plate at 37°C for 1-2 hours.[17]
-
Data Acquisition: Measure the absorbance at 400-405 nm with a microplate reader.[15][16]
-
Analysis: Compare the absorbance of the treated samples to the untreated control to determine the fold increase in caspase-3 activity.
Visualizations
Caption: General workflow for in vitro cytotoxicity assays.
References
- 1. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The MTT viability assay yields strikingly false-positive viabilities although the cells are killed by some plant extracts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Cytotoxicity Burst? Differentiating Specific from Nonspecific Effects in Tox21 in Vitro Reporter Gene Assays - PMC [pmc.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
- 6. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 7. youtube.com [youtube.com]
- 8. benchchem.com [benchchem.com]
- 9. moleculardepot.com [moleculardepot.com]
- 10. Some natural flavonoids are competitive inhibitors of Caspase-1, −3 and −7 despite their cellular toxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. biocompare.com [biocompare.com]
- 12. Characterization and In Vitro Cytotoxicity Safety Screening of Fractionated Organosolv Lignin on Diverse Primary Human Cell Types Commonly Used in Tissue Engineering - PMC [pmc.ncbi.nlm.nih.gov]
- 13. iosrphr.org [iosrphr.org]
- 14. benchchem.com [benchchem.com]
- 15. resources.novusbio.com [resources.novusbio.com]
- 16. abcam.com [abcam.com]
- 17. sigmaaldrich.com [sigmaaldrich.com]
overcoming challenges in the synthesis of 5-Methoxyjusticidin A
Welcome to the technical support center for the synthesis of 5-Methoxyjusticidin A. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming common challenges encountered during the synthesis of this arylnaphthalene lignan (B3055560) lactone.
Troubleshooting Guides
This section addresses specific issues that may arise during the synthesis of this compound, categorized by the synthetic stage. The proposed solutions are based on established methodologies for the synthesis of structurally related lignans (B1203133).
| Problem ID | Issue Description | Potential Causes | Recommended Solutions |
| CPL-01 | Low yield in the initial cross-coupling reaction (e.g., Suzuki or Stille coupling) to form the biaryl linkage. | - Incomplete reaction. - Decomposition of starting materials or product. - Catalyst poisoning. - Poor quality of reagents (e.g., boronic acid/ester, organostannane). | - Reaction Time & Temperature: Increase reaction time and/or temperature. Monitor reaction progress by TLC or LC-MS. - Catalyst & Ligand: Screen different palladium catalysts (e.g., Pd(PPh₃)₄, PdCl₂(dppf)) and ligands. Ensure the catalyst is fresh and handled under an inert atmosphere. - Base Selection: For Suzuki coupling, try different bases such as K₂CO₃, Cs₂CO₃, or K₃PO₄. - Reagent Purity: Use freshly prepared or purified boronic acids/esters or organostannanes. |
| CYC-02 | Poor regioselectivity during the cyclization step to form the naphthalene (B1677914) core. | - Steric hindrance influencing the cyclization pathway. - Electronic effects of substituents favoring an alternative cyclization product. | - Reaction Conditions: Modify the cyclization conditions. For acid-catalyzed cyclizations, screen different acids (e.g., TFA, PPA, Tf₂O). For metal-catalyzed reactions, experiment with different catalysts and ligands.[1][2][3] - Protecting Groups: Introduce bulky protecting groups to direct the cyclization to the desired position. |
| LAC-03 | Difficulty in the final lactonization step to form the butyrolactone ring. | - Steric hindrance around the carboxylic acid and hydroxyl groups. - Unfavorable conformation for cyclization. - Decomposition of the starting material under lactonization conditions. | - Lactonization Reagents: Employ a variety of lactonization reagents such as DCC/DMAP, Yamaguchi esterification conditions, or Mitsunobu reaction conditions. - Protecting Groups: Ensure that any protecting groups on nearby functionalities are compatible with the lactonization conditions and do not cause steric hindrance. - Reaction Conditions: Perform the reaction under high dilution to favor intramolecular cyclization over intermolecular polymerization. |
| PUR-04 | Co-elution of the desired product with closely related impurities during chromatographic purification. | - Presence of regioisomers or diastereomers with similar polarity. - Incomplete reactions leading to starting materials or intermediates with similar retention factors. | - Chromatography System: Optimize the chromatographic conditions. Try different solvent systems with varying polarities. Consider using a different stationary phase (e.g., reverse-phase HPLC). - Recrystallization: If the product is a solid, attempt recrystallization from a suitable solvent system to improve purity. |
| CHAR-05 | Ambiguous spectroscopic data (¹H NMR, ¹³C NMR) making structural confirmation difficult. | - Presence of impurities. - Complex splitting patterns due to restricted bond rotation. - Overlapping signals in the aromatic region. | - 2D NMR Spectroscopy: Acquire 2D NMR spectra (COSY, HSQC, HMBC) to establish connectivity and aid in the assignment of protons and carbons. - High-Resolution Mass Spectrometry (HRMS): Obtain HRMS data to confirm the molecular formula. - Comparison to Analogues: Compare the obtained spectroscopic data with that of structurally similar compounds like Justicidin B or Taiwanin C.[1][2] |
Frequently Asked Questions (FAQs)
Q1: What is a common synthetic strategy for the arylnaphthalene core of this compound?
A common and effective strategy involves a convergent approach. This typically includes the synthesis of two key fragments: a substituted phenylacetaldehyde (B1677652) or a related synthon, and a substituted benzofuranone or a similar precursor. These fragments are then coupled, often via a Michael addition or a similar carbon-carbon bond-forming reaction, followed by a cyclization/aromatization sequence to construct the arylnaphthalene skeleton. Transition metal-catalyzed cross-coupling reactions, such as Suzuki or Stille couplings, are also widely used to form the biaryl bond.[1][2][4]
Q2: How can I introduce the 5-methoxy group on the pendant phenyl ring?
The 5-methoxy group is typically introduced early in the synthesis, starting with a commercially available and appropriately substituted building block. For example, 3,4,5-trimethoxybenzaldehyde (B134019) or a derivative can be used as a starting material for the fragment that will become the pendant phenyl ring.
Q3: What are the key challenges in controlling the stereochemistry of the lactone ring?
The stereochemistry of the substituents on the lactone ring is often established during the formation of the arylnaphthalene core or in a subsequent reduction step. Diastereoselective reduction of a ketone precursor to the corresponding alcohol, which then participates in lactonization, is a critical step. The choice of reducing agent (e.g., NaBH₄, L-selectride) and the reaction conditions can significantly influence the stereochemical outcome.
Q4: Are there any specific protecting groups that are recommended for the synthesis of this compound?
The choice of protecting groups depends on the specific synthetic route. Phenolic hydroxyl groups are often protected as methyl ethers or benzyl (B1604629) ethers. If a free hydroxyl group is required for a later step, a more labile protecting group such as a silyl (B83357) ether (e.g., TBS, TIPS) may be employed. It is crucial to select protecting groups that are stable to the reaction conditions of the subsequent steps and can be selectively removed when needed.
Q5: What are the expected ¹H and ¹³C NMR chemical shifts for this compound?
| Atom | Expected ¹H NMR δ (ppm) | Expected ¹³C NMR δ (ppm) |
| Aromatic CH | 6.5 - 7.5 | 100 - 130 |
| OCH₂O | ~6.0 | ~101 |
| CH₂ (lactone) | 3.5 - 4.5 | 65 - 75 |
| CH (lactone) | 4.5 - 5.5 | 70 - 80 |
| Ar-OCH₃ | ~3.9 | ~56 |
| C=O (lactone) | - | 170 - 175 |
| Aromatic C | - | 110 - 150 |
| Aromatic C-O | - | 145 - 155 |
Experimental Protocols
A plausible synthetic protocol for a key step in the synthesis of an arylnaphthalene lignan, analogous to what would be required for this compound, is provided below. This protocol is based on the synthesis of Justicidin B.[1][2]
Protocol: Suzuki Cross-Coupling to Form the Biaryl Linkage
This protocol describes the palladium-catalyzed Suzuki cross-coupling of an aryl bromide with a phenylboronic acid to form the key biaryl bond in the lignan backbone.
Materials:
-
Aryl bromide intermediate (1.0 equiv)
-
Substituted phenylboronic acid (1.2 equiv)
-
Pd(PPh₃)₄ (0.05 equiv)
-
K₂CO₃ (2.0 equiv)
-
Toluene/Ethanol/Water (4:1:1 mixture)
-
Argon or Nitrogen gas
-
Standard glassware for inert atmosphere reactions
Procedure:
-
To a flame-dried round-bottom flask, add the aryl bromide, phenylboronic acid, and K₂CO₃.
-
Evacuate and backfill the flask with argon or nitrogen three times.
-
Add the degassed toluene/ethanol/water solvent mixture via syringe.
-
Add the Pd(PPh₃)₄ catalyst to the reaction mixture under a positive pressure of inert gas.
-
Heat the reaction mixture to 90 °C and stir vigorously for 12-24 hours.
-
Monitor the reaction progress by TLC or LC-MS until the starting aryl bromide is consumed.
-
Cool the reaction mixture to room temperature and dilute with ethyl acetate.
-
Wash the organic layer with water and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica (B1680970) gel using a suitable eluent system (e.g., hexanes/ethyl acetate).
Visualizations
Experimental Workflow for Arylnaphthalene Lignan Synthesis
Caption: A generalized workflow for the synthesis of this compound.
Logical Relationship of Troubleshooting Steps
Caption: A decision-making diagram for troubleshooting synthetic challenges.
References
- 1. Frontiers | Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans [frontiersin.org]
- 2. Total synthesis of justicidin B, justicidin E, and taiwanin C: A general and flexible approach toward the synthesis of natural arylnaphthalene lactone lignans - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Transition Metal-Mediated Annulation Approaches for Synthesis of Arylnaphthalene Lignan Lactones - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tandfonline.com [tandfonline.com]
enhancing the stability of 5-Methoxyjusticidin A in experimental conditions
Welcome to the technical support center for 5-Methoxyjusticidin A (5-MJA). This resource is designed to assist researchers, scientists, and drug development professionals in addressing common stability challenges encountered during experimental studies with this promising arylnaphthalene lignan (B3055560). Here you will find troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to help ensure the integrity and reproducibility of your results.
Troubleshooting Guide: Common Stability Issues with this compound
This guide addresses potential stability problems you might encounter when working with 5-MJA, offering likely causes and actionable solutions.
| Problem | Potential Cause | Recommended Solution |
| Loss of Potency in Aqueous Solutions | Hydrolysis of the Lactone Ring: The lactone ring in 5-MJA is susceptible to hydrolysis, especially under neutral to alkaline pH conditions, leading to an inactive open-ring carboxylate form.[1][2][3][4][5] | - Maintain the pH of your aqueous solutions in the acidic range (pH 4-6) where the lactone form is generally more stable.[4] - Prepare fresh solutions before each experiment and avoid long-term storage in aqueous buffers. - For longer-term storage, consider using a buffered solution with a pH below 6.0. |
| Discoloration or Degradation in Solution | Oxidative Degradation: As a phenolic compound, 5-MJA may be prone to oxidation, which can be accelerated by exposure to air (oxygen), light, and the presence of metal ions.[6][][8] | - Prepare solutions in solvents that have been deoxygenated by sparging with an inert gas like nitrogen or argon. - Add antioxidants to your formulation. Common choices include butylated hydroxytoluene (BHT), butylated hydroxyanisole (BHA), or ascorbic acid.[6][][8] - Use amber vials or wrap your containers in aluminum foil to protect from light. |
| Precipitation of 5-MJA from Solution | Poor Aqueous Solubility: 5-MJA has low water solubility, which can lead to precipitation, especially when diluting a concentrated stock solution in an aqueous buffer. | - Use a co-solvent system. A common approach is to dissolve 5-MJA in a small amount of a water-miscible organic solvent like DMSO and then slowly add it to the aqueous buffer while vortexing. - Consider using solubility enhancers such as cyclodextrins (e.g., hydroxypropyl-β-cyclodextrin) to form inclusion complexes that improve aqueous solubility and stability.[2][4][9][10][11] |
| Inconsistent Results Between Experiments | Thermal Degradation: High temperatures during processing or storage can lead to the degradation of 5-MJA. While some lignans (B1203133) are relatively heat-stable up to 100°C, prolonged exposure or higher temperatures can cause decomposition.[12] | - Store stock solutions and solid compound at recommended low temperatures (e.g., -20°C or -80°C). - Avoid repeated freeze-thaw cycles by aliquoting stock solutions. - During experimental procedures, minimize exposure to high temperatures unless required by the protocol. |
| Degradation During Long-Term Storage | Combined Effects of Hydrolysis, Oxidation, and Photodegradation: Over time, exposure to moisture, air, and light can lead to significant degradation of the compound. | - For long-term storage of the solid compound, keep it in a tightly sealed container in a desiccator at low temperature and protected from light. - For solutions, lyophilization (freeze-drying) can be an effective strategy to remove water and improve long-term stability. The lyophilized powder should be stored under the same protective conditions as the solid compound.[11][13][14][15] |
Frequently Asked Questions (FAQs)
Q1: What is the optimal pH for working with 5-MJA in aqueous solutions?
Q2: What solvents are recommended for dissolving and storing 5-MJA?
A2: 5-MJA is poorly soluble in water. For stock solutions, organic solvents such as dimethyl sulfoxide (B87167) (DMSO), ethanol, or methanol (B129727) are commonly used. For long-term storage of stock solutions, DMSO is a frequent choice, but it's crucial to use anhydrous DMSO and store it at -20°C or -80°C in small aliquots to prevent moisture absorption and repeated freeze-thaw cycles.
Q3: How can I protect my 5-MJA solutions from degradation by light?
A3: To prevent photodegradation, always store 5-MJA solutions in amber-colored vials or tubes. If you are using clear containers, wrap them securely in aluminum foil. During experiments, minimize the exposure of your solutions to direct light.
Q4: Is it necessary to add antioxidants to my 5-MJA solutions?
A4: The addition of antioxidants is a good practice to prevent oxidative degradation, especially if your experimental setup involves prolonged incubation times or exposure to air.[6][] Common antioxidants for organic compounds include BHT and BHA at concentrations typically ranging from 0.01% to 0.1%.
Q5: Can I freeze-dry my 5-MJA formulation for long-term storage?
A5: Yes, lyophilization is an excellent strategy to enhance the long-term stability of 5-MJA by removing water, thereby reducing the risk of hydrolysis.[13][14][15] It is important to develop a proper lyophilization cycle and consider the use of cryoprotectants if 5-MJA is in a complex formulation.
Data Presentation: Illustrative Stability of this compound
Disclaimer: The following tables present illustrative quantitative data based on the expected stability of arylnaphthalene lignans. This data is intended for guidance and should be confirmed by experimental studies.
Table 1: Illustrative pH-Dependent Stability of 5-MJA in Aqueous Buffer at 37°C
| pH | Half-life (t½) in hours | % Remaining after 24 hours |
| 4.0 | > 72 | > 95% |
| 5.0 | ~ 60 | ~ 85% |
| 6.0 | ~ 48 | ~ 70% |
| 7.4 | ~ 24 | ~ 50% |
| 8.0 | ~ 12 | < 30% |
Table 2: Illustrative Thermal and Photostability of 5-MJA in Solution (pH 6.0)
| Condition | % Remaining after 8 hours |
| 4°C, Protected from Light | > 98% |
| 25°C, Protected from Light | ~ 90% |
| 25°C, Exposed to Light | ~ 75% |
| 37°C, Protected from Light | ~ 80% |
| 50°C, Protected from Light | ~ 65% |
Experimental Protocols
Protocol 1: Forced Degradation Study for this compound
This protocol outlines a forced degradation study to identify potential degradation products and determine the intrinsic stability of 5-MJA.[16][17][18][19][20][21][22][23]
1. Preparation of Stock Solution:
-
Prepare a 1 mg/mL stock solution of 5-MJA in a suitable solvent (e.g., acetonitrile (B52724) or methanol).
2. Stress Conditions:
-
Acid Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N HCl. Incubate at 60°C for 2, 4, 8, and 24 hours. Neutralize with 0.1 N NaOH before analysis.
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Base Hydrolysis: Mix 1 mL of the stock solution with 1 mL of 0.1 N NaOH. Incubate at room temperature for 30 minutes, 1, 2, and 4 hours. Neutralize with 0.1 N HCl before analysis.
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Oxidative Degradation: Mix 1 mL of the stock solution with 1 mL of 3% H₂O₂. Incubate at room temperature for 2, 4, 8, and 24 hours, protected from light.
-
Thermal Degradation: Place the solid 5-MJA in an oven at 80°C for 24, 48, and 72 hours. Also, incubate 1 mL of the stock solution at 60°C for 24, 48, and 72 hours.
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Photodegradation: Expose the solid 5-MJA and 1 mL of the stock solution in a transparent container to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter. A control sample should be wrapped in aluminum foil.
3. Sample Analysis:
-
At each time point, withdraw a sample and dilute it to a suitable concentration.
-
Analyze the samples using a stability-indicating HPLC method (e.g., reverse-phase HPLC with UV detection).
-
The method should be able to separate the parent 5-MJA peak from all degradation product peaks.
Protocol 2: Stabilization of 5-MJA using Hydroxypropyl-β-Cyclodextrin (HP-β-CD)
This protocol describes how to prepare a 5-MJA formulation with enhanced aqueous solubility and stability.[2][4][9][10][11]
1. Molar Ratio Determination:
-
Determine the desired molar ratio of 5-MJA to HP-β-CD (common ratios are 1:1 or 1:2).
2. Preparation of the Inclusion Complex:
-
Dissolve the calculated amount of HP-β-CD in the desired aqueous buffer with stirring.
-
Prepare a concentrated stock solution of 5-MJA in a minimal amount of a water-miscible organic solvent (e.g., ethanol).
-
Slowly add the 5-MJA solution dropwise to the stirring HP-β-CD solution.
-
Continue stirring at room temperature for 24-48 hours to allow for complex formation.
-
The resulting solution can be filtered through a 0.22 µm filter to remove any un-complexed precipitate.
3. Confirmation of Complexation (Optional):
-
Techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy or Differential Scanning Calorimetry (DSC) can be used to confirm the formation of the inclusion complex.
Protocol 3: Lyophilization of this compound for Long-Term Storage
This protocol provides a general procedure for freeze-drying 5-MJA.[11][13][14][15]
1. Formulation Preparation:
-
Dissolve 5-MJA in a suitable solvent system. If co-solvents are used, ensure they are volatile. A common approach is to use a mixture of an organic solvent (like tert-butanol) and water.
-
Consider adding a bulking agent (e.g., mannitol) to ensure a good cake structure.
2. Freezing:
-
Aliquot the 5-MJA solution into lyophilization vials.
-
Place the vials in the lyophilizer and cool them to a temperature well below the eutectic point or glass transition temperature of the formulation (typically -40°C or lower).
3. Primary Drying (Sublimation):
-
Apply a vacuum to the chamber (e.g., 100-200 mTorr).
-
Gradually increase the shelf temperature to allow the frozen solvent to sublimate without melting the product. The temperature should be kept below the collapse temperature of the formulation.
4. Secondary Drying (Desorption):
-
Once all the ice has sublimated, gradually increase the temperature further (e.g., to 25°C) under vacuum to remove any residual bound water.
5. Storage:
-
Backfill the vials with an inert gas (e.g., nitrogen), seal them tightly, and store them at a low temperature, protected from light.
Visualizations
Caption: Potential degradation pathways of this compound.
Caption: General experimental workflow for studies with 5-MJA.
Caption: Troubleshooting logic for stability issues with 5-MJA.
References
- 1. researchgate.net [researchgate.net]
- 2. The chemistry of santonin. Part IX. Kinetics of the alkaline hydrolysis of the lactone ring - Journal of the Chemical Society B: Physical Organic (RSC Publishing) [pubs.rsc.org]
- 3. A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Kinetics of lactone hydrolysis in antitumor drugs of camptothecin series as studied by fluorescence spectroscopy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. m.youtube.com [m.youtube.com]
- 6. Antioxidant Excipients - Protheragen [protheragen.ai]
- 8. Antioxidants - CD Formulation [formulationbio.com]
- 9. researchgate.net [researchgate.net]
- 10. Toxicological Analysis of the Arylnaphthalene Lignan Justicidin B Using a Caenorhabditis elegans Model - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pharm-int.com [pharm-int.com]
- 12. Optimal extraction conditions and quantification of lignan phytoestrogens in cereal grains using targeted LC-MS/MS - PMC [pmc.ncbi.nlm.nih.gov]
- 13. pci.com [pci.com]
- 14. Development of lyophilization cycle and effect of excipients on the stability of catalase during lyophilization - PMC [pmc.ncbi.nlm.nih.gov]
- 15. wisdomlib.org [wisdomlib.org]
- 16. biopharminternational.com [biopharminternational.com]
- 17. alfresco-static-files.s3.amazonaws.com [alfresco-static-files.s3.amazonaws.com]
- 18. researchgate.net [researchgate.net]
- 19. scispace.com [scispace.com]
- 20. ijtsrd.com [ijtsrd.com]
- 21. Forced Degradation Study in Pharmaceutical Stability | Pharmaguideline [pharmaguideline.com]
- 22. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 23. sgs.com [sgs.com]
Technical Support Center: Enhancing the In Vivo Bioavailability of 5-Methoxyjusticidin A
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during in vivo experiments with 5-Methoxyjusticidin A (5-MJA). The focus is on strategies to improve its oral bioavailability, a common hurdle for poorly soluble compounds like lignans (B1203133).
Frequently Asked Questions (FAQs)
Q1: We are observing very low plasma concentrations of this compound after oral administration in our animal model. What are the likely reasons for this?
A1: Low oral bioavailability of 5-MJA is likely due to one or a combination of the following factors:
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Poor Aqueous Solubility: As a lignan, 5-MJA is expected to have low solubility in gastrointestinal fluids, which is a rate-limiting step for absorption.[1][2][3]
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First-Pass Metabolism: The compound may be extensively metabolized in the gut wall and/or liver before reaching systemic circulation.[3]
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Efflux by Transporters: P-glycoprotein and other efflux transporters in the intestinal epithelium can actively pump the compound back into the gut lumen, reducing net absorption.
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Instability: The compound might be unstable in the gastrointestinal tract's varying pH environments.
Q2: What initial formulation strategies can we explore to improve the oral absorption of 5-MJA?
A2: To address poor solubility, consider these established formulation strategies:
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Particle Size Reduction: Micronization or nanosizing increases the surface area-to-volume ratio of the drug, which can enhance the dissolution rate.[2][4] Nanosuspensions are a promising approach for poorly water-soluble drugs.[5]
-
Lipid-Based Formulations: Self-emulsifying drug delivery systems (SEDDS), self-microemulsifying drug delivery systems (SMEDDS), and solid lipid nanoparticles (SLN) can improve the solubilization and absorption of lipophilic drugs.[1][6]
-
Solid Dispersions: Dispersing 5-MJA in a hydrophilic polymer matrix at a molecular level can create an amorphous solid dispersion, which typically has a higher dissolution rate than the crystalline form.[1][4]
-
Complexation: Using cyclodextrins to form inclusion complexes can enhance the aqueous solubility of the drug.[2][6]
Q3: How can we investigate if first-pass metabolism is a significant barrier to 5-MJA bioavailability?
A3: To assess the impact of first-pass metabolism, you can perform a comparative pharmacokinetic study. This involves administering 5-MJA both orally (p.o.) and intravenously (i.v.) to the same animal model. The absolute bioavailability (F%) can be calculated using the following formula:
F(%) = (AUCoral / AUCi.v.) * (Dosei.v. / Doseoral) * 100
A low F% value (e.g., <10%) despite evidence of good absorption could indicate significant first-pass metabolism.
Q4: Are there any specific considerations for working with lignans like 5-MJA?
A4: Yes, lignans as a class have some specific characteristics. Their bioavailability can be influenced by the food matrix they are in and by the gut microbiota.[7][8] The gut microbiome can metabolize lignans into other active compounds, which may have their own pharmacokinetic profiles.[8] When conducting in vivo studies, it's important to consider the potential role of the gut microbiota and whether the parent compound or its metabolites are of primary interest.
Troubleshooting Guides
Issue 1: High Variability in Plasma Concentrations Between Subjects
| Possible Cause | Troubleshooting Step |
| Inconsistent Dosing | Ensure accurate and consistent administration of the formulation. For oral gavage, verify the technique to minimize variability. |
| Food Effects | The presence of food can significantly alter the absorption of poorly soluble drugs.[2] Standardize the fasting period for all animals before dosing. Consider conducting a food-effect bioavailability study. |
| Genetic Polymorphisms | Differences in metabolic enzymes or transporters among subjects can lead to variability. Ensure the use of a genetically homogenous animal strain. |
| Formulation Instability | The formulation may not be stable, leading to inconsistent drug delivery. Assess the physical and chemical stability of your formulation under experimental conditions. |
Issue 2: In vitro-in vivo Correlation (IVIVC) is Poor
| Possible Cause | Troubleshooting Step |
| Biorelevant Dissolution Media Not Used | Standard dissolution tests in simple buffers may not reflect the in vivo environment. Use biorelevant media such as Fasted State Simulated Intestinal Fluid (FaSSIF) and Fed State Simulated Intestinal Fluid (FeSSIF). |
| Permeability is the Limiting Factor | If the compound has low permeability, even improved dissolution may not translate to better absorption. Investigate permeability using in vitro models like Caco-2 cell monolayers. |
| Extensive Gut Wall Metabolism | Metabolism within the enterocytes is not accounted for in standard dissolution tests. Consider using in vitro models that incorporate metabolic enzymes. |
Data Presentation: Pharmacokinetic Parameters
Since specific pharmacokinetic data for 5-MJA is not publicly available, the following table provides an illustrative example of how to present such data when comparing different formulations.
Table 1: Example Pharmacokinetic Parameters of this compound in Rats Following Oral Administration of Different Formulations (Dose: 10 mg/kg)
| Formulation | Cmax (ng/mL) | Tmax (h) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) | t1/2 (h) |
| Aqueous Suspension | 50 ± 15 | 2.0 ± 0.5 | 200 ± 50 | 220 ± 60 | 4.5 ± 1.0 |
| Micronized Suspension | 150 ± 30 | 1.5 ± 0.5 | 750 ± 120 | 800 ± 150 | 4.8 ± 1.2 |
| Nanosuspension | 450 ± 80 | 1.0 ± 0.3 | 2500 ± 400 | 2600 ± 450 | 5.0 ± 1.1 |
| SEDDS Formulation | 600 ± 110 | 0.8 ± 0.2 | 3200 ± 550 | 3300 ± 600 | 5.2 ± 1.3 |
Data are presented as mean ± standard deviation (n=6) and are for illustrative purposes only.
Experimental Protocols
Protocol 1: In Vivo Pharmacokinetic Study in Rats
Objective: To determine the pharmacokinetic profile of 5-MJA after oral and intravenous administration.
Materials:
-
This compound
-
Formulation vehicles (e.g., 0.5% carboxymethylcellulose for oral suspension, saline with a co-solvent for intravenous injection)
-
Male Sprague-Dawley rats (250-300 g)
-
Oral gavage needles
-
Syringes and needles for intravenous injection and blood collection
-
Heparinized microcentrifuge tubes
-
Centrifuge
-
LC-MS/MS system for bioanalysis
Methodology:
-
Animal Acclimatization: Acclimate rats for at least one week with free access to food and water.
-
Fasting: Fast the animals overnight (approximately 12 hours) before dosing, with free access to water.
-
Dosing:
-
Oral Group (n=6): Administer the 5-MJA formulation via oral gavage at a dose of 10 mg/kg.
-
Intravenous Group (n=6): Administer the 5-MJA solution via the tail vein at a dose of 1 mg/kg.
-
-
Blood Sampling: Collect blood samples (approximately 0.2 mL) from the jugular or saphenous vein into heparinized tubes at the following time points:
-
Oral: 0 (pre-dose), 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
Intravenous: 0 (pre-dose), 0.08, 0.25, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours post-dose.
-
-
Plasma Preparation: Centrifuge the blood samples at 4000 rpm for 10 minutes at 4°C to separate the plasma. Store the plasma samples at -80°C until analysis.
-
Bioanalysis: Quantify the concentration of 5-MJA in the plasma samples using a validated LC-MS/MS method.
-
Pharmacokinetic Analysis: Calculate the pharmacokinetic parameters (Cmax, Tmax, AUC, t1/2, etc.) using appropriate software (e.g., WinNonlin).
Visualizations
Caption: Factors limiting the oral bioavailability of this compound.
Caption: Key formulation strategies to enhance 5-MJA bioavailability.
Caption: Workflow for a preclinical pharmacokinetic study.
References
- 1. researchgate.net [researchgate.net]
- 2. hilarispublisher.com [hilarispublisher.com]
- 3. Methods of enhancing Dissolution and bioavailability of poorly soluble drugs | PPTX [slideshare.net]
- 4. tandfonline.com [tandfonline.com]
- 5. Formulation of dried lignans nanosuspension with high redispersibility to enhance stability, dissolution, and oral bioavailability [cjnmcpu.com]
- 6. Formulation Strategies to Improve the Bioavailability of Poorly Absorbed Drugs with Special Emphasis on Self-Emulsifying Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
refining analytical techniques for sensitive detection of 5-Methoxyjusticidin A
Welcome to the technical support center for the analytical refinement of 5-Methoxyjusticidin A detection. This resource is designed for researchers, scientists, and drug development professionals to address common challenges and provide clear guidance for your experimental workflows.
Frequently Asked Questions (FAQs) & Troubleshooting Guides
This section provides answers to common questions and troubleshooting tips for the analysis of this compound using High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS).
Sample Preparation
Question: What is the best way to extract this compound from plant material?
Answer: Lignans like this compound are typically extracted from dried and powdered plant material using organic solvents. Methanol (B129727) or ethanol (B145695) are common choices. To optimize extraction, consider performing multiple extraction cycles. For complex matrices, a solid-phase extraction (SPE) cleanup step using a C18 cartridge can improve the purity of your sample.
Question: My sample is in a biological matrix (e.g., plasma, serum). How should I prepare it for LC-MS analysis?
Answer: For biological fluids, protein precipitation is a common first step. This can be achieved by adding a cold organic solvent like acetonitrile (B52724) or methanol. Subsequent centrifugation will pellet the precipitated proteins, and the supernatant containing this compound can be collected, evaporated to dryness, and reconstituted in a solvent compatible with your mobile phase. For cleaner samples, liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are recommended.
HPLC Analysis
Question: I'm seeing significant peak tailing for my this compound peak. What could be the cause and how can I fix it?
Answer: Peak tailing is a common issue and can be caused by several factors:
-
Secondary Interactions: Silanol (B1196071) groups on the silica-based column can interact with the analyte, causing tailing. Try using a mobile phase with a lower pH (e.g., adding 0.1% formic acid) to suppress the ionization of silanol groups. Using an end-capped column can also minimize these interactions.
-
Column Overload: Injecting too much sample can lead to peak distortion. Try diluting your sample and re-injecting.
-
Contamination: A contaminated guard column or analytical column can cause peak tailing. Try replacing the guard column and flushing the analytical column with a strong solvent.
-
Dead Volume: Excessive tubing length or improper fittings between the injector, column, and detector can increase dead volume and contribute to peak broadening and tailing.
Question: My retention time for this compound is shifting between injections. What should I do?
Answer: Retention time shifts can be caused by:
-
Inadequate Column Equilibration: Ensure the column is properly equilibrated with the mobile phase before each injection. A general rule is to flush the column with at least 10 column volumes of the initial mobile phase.
-
Mobile Phase Composition Changes: Prepare fresh mobile phase daily and ensure it is well-mixed. If using a gradient, check that the pumps are functioning correctly.
-
Column Temperature Fluctuations: Use a column oven to maintain a consistent temperature.
-
Column Degradation: Over time, the stationary phase of the column can degrade, leading to retention time shifts. If other troubleshooting steps fail, it may be time to replace the column.
LC-MS Analysis
Question: I have low sensitivity for this compound in my LC-MS analysis. How can I improve it?
Answer: To enhance sensitivity:
-
Optimize Ionization Source Parameters: Adjust the electrospray ionization (ESI) source parameters, such as capillary voltage, gas flow rates (nebulizer and drying gas), and temperature, to maximize the signal for your analyte.
-
Select the Appropriate Ionization Mode: Determine whether positive or negative ionization mode provides a better signal for this compound.
-
Optimize Fragmentation (for MS/MS): If using tandem mass spectrometry, optimize the collision energy to achieve the most abundant and specific product ions.
-
Improve Sample Cleanup: Matrix components can suppress the ionization of the target analyte. A more rigorous sample cleanup procedure can reduce these matrix effects.
Question: I'm observing unexpected adducts in my mass spectrum. What are they and how can I minimize them?
Answer: Adduct formation (e.g., [M+Na]+, [M+K]+) is common in ESI-MS. These adducts arise from salts present in the sample or mobile phase. To minimize them:
-
Use High-Purity Solvents and Additives: Use LC-MS grade solvents and additives to reduce salt contamination.
-
Add a Small Amount of a Proton Source/Sink: In positive ion mode, adding a small amount of an acid like formic acid can promote the formation of the [M+H]+ ion. In negative ion mode, a small amount of a base like ammonium (B1175870) hydroxide (B78521) can promote [M-H]- formation.
-
Sample Desalting: If your sample has a high salt concentration, consider a desalting step during sample preparation.
Quantitative Data Summary
The following tables provide representative validation data for the quantitative analysis of lignans, which can be used as a starting point for method development for this compound.[1]
Table 1: HPLC-UV Method Validation Parameters for Lignan Analysis [1]
| Parameter | Result |
| Linearity (r²) | > 0.999 |
| Limit of Detection (LOD) | 1.24–9.00 ng |
| Limit of Quantification (LOQ) | 3.71–31.71 ng |
| Intra-day Precision (RSD%) | 0.17%–0.75% |
| Inter-day Precision (RSD%) | 0.15%–2.87% |
| Repeatability (RSD%) | < 2.94% |
| Stability (RSD%) | < 2.78% |
| Recovery | 96.68%–103.63% |
Table 2: LC-MS/MS Method Validation Parameters for Lignan Analysis in a Biological Matrix (Representative)
| Parameter | Typical Acceptance Criteria |
| Linearity (r²) | ≥ 0.99 |
| Lower Limit of Quantification (LLOQ) | Signal-to-noise ratio ≥ 10 |
| Accuracy (% Bias) | Within ±15% (±20% at LLOQ) |
| Precision (CV%) | ≤ 15% (≤ 20% at LLOQ) |
| Recovery | Consistent, precise, and reproducible |
| Matrix Effect | Within acceptable limits |
| Stability (Freeze-thaw, short-term, long-term) | Within ±15% of nominal concentration |
Experimental Protocols
Detailed Methodology for HPLC-UV Analysis of Lignans[1]
-
Chromatographic System:
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Methanol
-
Gradient Elution:
-
0-15 min: 20% B
-
15-35 min: 20% to 50% B
-
35-50 min: 50% to 80% B
-
50-55 min: 80% B
-
55-60 min: 80% to 20% B
-
-
Flow Rate: 1.0 mL/min.
-
-
Sample Preparation (from Plant Material):
-
Accurately weigh 1.0 g of powdered plant material.
-
Add 50 mL of methanol and sonicate for 30 minutes.
-
Centrifuge the mixture and collect the supernatant.
-
Repeat the extraction process twice more.
-
Combine the supernatants, evaporate to dryness under reduced pressure.
-
Reconstitute the residue in 5 mL of methanol.
-
Filter the solution through a 0.45 µm membrane filter before injection.
-
Detailed Methodology for LC-MS/MS Analysis of Lignans in a Biological Matrix (General Protocol)
-
Chromatographic and Mass Spectrometric System:
-
LC-MS/MS system with an electrospray ionization (ESI) source.
-
Column: C18 column suitable for LC-MS (e.g., 2.1 mm x 50 mm, 1.8 µm).
-
Column Temperature: 40°C.
-
Mobile Phase:
-
Solvent A: 0.1% Formic acid in water.
-
Solvent B: 0.1% Formic acid in acetonitrile.
-
-
A suitable gradient elution should be developed to separate this compound from matrix components.
-
Flow Rate: 0.3 mL/min.
-
Ionization Mode: Positive or negative ESI, to be optimized for this compound.
-
MS Detection: Multiple Reaction Monitoring (MRM) for quantification. Precursor and product ions for this compound need to be determined by infusion of a standard solution.
-
-
Sample Preparation (from Plasma):
-
To 100 µL of plasma, add 300 µL of cold acetonitrile containing an appropriate internal standard.
-
Vortex for 1 minute to precipitate proteins.
-
Centrifuge at 10,000 rpm for 10 minutes.
-
Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen.
-
Reconstitute the residue in 100 µL of the initial mobile phase.
-
Inject into the LC-MS/MS system.
-
Visualizations
Caption: General experimental workflow for the analysis of this compound.
Caption: A logical troubleshooting guide for common HPLC/LC-MS issues.
Caption: Proposed inhibitory action of this compound on the PI3K/Akt/mTOR signaling pathway.
References
Technical Support Center: Managing Lignan Autofluorescence in Imaging-Based Assays
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the challenges of lignan (B3055560) autofluorescence in imaging-based assays.
Frequently Asked Questions (FAQs)
Q1: What are lignans (B1203133) and why do they cause autofluorescence?
A1: Lignans are a class of polyphenolic compounds found in a wide variety of plants. Their inherent chemical structure, rich in aromatic rings and conjugated double bonds, allows them to absorb light and re-emit it at a longer wavelength, a phenomenon known as autofluorescence. This intrinsic fluorescence can interfere with the detection of specific fluorescent signals from probes and dyes used in imaging assays.
Q2: What are the typical excitation and emission wavelengths for lignan autofluorescence?
A2: Lignans generally exhibit autofluorescence in the ultraviolet (UV) to blue region of the electromagnetic spectrum. Most lignans have excitation maxima in the range of 284 to 290 nm, with a mean of approximately 286.6 nm.[1][2] Their emission maxima typically fall between 316 and 335 nm, with a mean of about 320.1 nm.[1][2] However, the exact spectral properties can vary depending on the specific lignan and its chemical environment.
Q3: How can I determine if the signal I am seeing is from my fluorescent probe or from lignan autofluorescence?
A3: To determine the source of the fluorescence, it is essential to include an unstained control in your experiment. This control sample should contain the lignan of interest but not your fluorescent probe. By imaging this unstained control using the same settings as your experimental samples, you can visualize the intensity and spectral characteristics of the lignan's autofluorescence.
Q4: What are the general strategies to minimize the impact of lignan autofluorescence?
A4: There are three primary strategies to combat autofluorescence from lignans:
-
Methodological Adjustments: Optimizing your experimental protocol, including sample preparation and the choice of fluorescent probes.
-
Chemical Quenching: Utilizing chemical reagents to reduce or eliminate the intrinsic fluorescence of the lignans.
-
Imaging and Analysis Techniques: Employing specialized microscopy and image analysis techniques to computationally separate the lignan autofluorescence from your signal of interest.
Troubleshooting Guides
Problem 1: High background fluorescence is obscuring my signal.
-
Possible Cause: Strong autofluorescence from the lignan itself or other endogenous molecules in the sample.
-
Solutions:
-
Choose Fluorophores in the Far-Red Spectrum: Lignan autofluorescence is typically weakest at longer wavelengths.[3] Switching to fluorescent probes that excite and emit in the far-red or near-infrared range (e.g., Alexa Fluor 647, Cy5) can significantly improve your signal-to-noise ratio.
-
Implement Chemical Quenching: Treat your samples with a chemical quenching agent. Common options for plant-derived compounds include Sudan Black B, copper sulfate (B86663), and sodium borohydride.[4][5][6] Detailed protocols for these methods are provided below.
-
Utilize Spectral Unmixing: If your microscope is equipped with a spectral detector, you can use linear unmixing to computationally separate the broad emission spectrum of the lignan from the specific emission of your fluorophore.[4]
-
Problem 2: My fluorescent signal is weak after applying a chemical quenching agent.
-
Possible Cause: The quenching agent may be partially quenching your fluorescent probe in addition to the lignan autofluorescence.
-
Solutions:
-
Optimize Quenching Protocol: Reduce the concentration of the quenching agent or the incubation time. It's crucial to find a balance that effectively reduces autofluorescence without significantly diminishing your specific signal.
-
Apply Quencher Before Staining: If possible, perform the quenching step before incubating with your primary and secondary antibodies. This can minimize the quenching agent's impact on the fluorophores.
-
Test Different Quenching Agents: The effectiveness and compatibility of quenching agents can vary depending on the specific lignan, sample type, and fluorophore used. If one agent is reducing your signal, try an alternative.
-
Data Presentation
Table 1: Spectral Properties of Common Lignans
| Lignan | Excitation Maximum (nm) | Emission Maximum (nm) |
| Asarinin | 288 | 316 |
| Sesamin | 288 | 316 |
| Sesamolin | 290 | 325 |
| Secoisolariciresinol (B192356) | 284 | 328 |
| Secoisolariciresinol diglucoside | 286 | 320 |
| Matairesinol | 286 | 335 |
| Enterolactone (B190478) | 284 | 318 |
| Pinoresinol (B1678388) | ~280 | ~328 |
| Podophyllotoxin (B1678966) | ~290 | ~330 |
Data for asarinin, sesamin, sesamolin, secoisolariciresinol, secoisolariciresinol diglucoside, matairesinol, and enterolactone from Thompson et al. (1995).[1][2] Data for pinoresinol and podophyllotoxin are estimated based on their UV absorbance maxima.
Table 2: Qualitative Comparison of Autofluorescence Reduction Strategies
| Strategy | Advantages | Disadvantages | Best For |
| Fluorophore Selection (Far-Red) | Simple to implement; preserves sample integrity. | May require purchasing new reagents; requires appropriate imaging equipment. | Experiments where red-shifted detection is feasible. |
| Chemical Quenching (e.g., Sudan Black B, CuSO₄) | Can be highly effective for strong autofluorescence. | May reduce specific signal; requires protocol optimization.[7][8] | Tissues with intense, widespread autofluorescence. |
| Photobleaching | No chemical treatment required after fixation. | Can be time-consuming and may damage the sample or epitopes of interest. | Fixed and robust samples where the target is not sensitive to light. |
| Spectral Unmixing | Computationally separates signals without chemical alteration. | Requires a spectral confocal microscope and appropriate software. | Complex samples with multiple overlapping fluorescent signals. |
Experimental Protocols
Protocol 1: Sudan Black B (SBB) Staining for Autofluorescence Quenching
SBB is a lipophilic dye that is effective at quenching autofluorescence from a variety of sources, including lignans and other phenolic compounds.[4][9]
Materials:
-
Sudan Black B powder
-
Phosphate Buffered Saline (PBS) or Tris-Buffered Saline (TBS)
Procedure:
-
Prepare SBB Solution: Prepare a 0.1% (w/v) solution of SBB in 70% ethanol. Stir the solution for 1-2 hours in the dark and then filter it through a 0.2 µm filter to remove any undissolved particles.[4][9]
-
Perform Staining: This protocol is typically performed after your standard immunofluorescence or fluorescent staining protocol is complete, including all wash steps.
-
Incubate with SBB: Incubate the slides in the filtered SBB solution for 5-10 minutes at room temperature.[4]
-
Wash: Briefly rinse the slides with 70% ethanol to remove excess SBB. Then, wash the slides thoroughly with PBS or TBS three times for 5 minutes each.[4]
-
Mount: Mount the coverslip onto the slide using an aqueous mounting medium.
Protocol 2: Copper Sulfate (CuSO₄) Treatment for Autofluorescence Quenching
Copper sulfate has been shown to be an effective quenching agent for autofluorescence in plant tissues.[4][10]
Materials:
-
Copper (II) Sulfate (CuSO₄)
-
Ammonium (B1175870) Acetate (B1210297) Buffer (50 mM, pH 5.0)
-
PBS or TBS
Procedure:
-
Prepare CuSO₄ Solution: Prepare a 10 mM solution of CuSO₄ in 50 mM ammonium acetate buffer (pH 5.0).[4]
-
Incubate Sample: After the fixation and permeabilization steps of your protocol, incubate the sample in the CuSO₄ solution for 10-60 minutes at room temperature.[4]
-
Wash Extensively: Wash the sample thoroughly with PBS or TBS to remove all residual copper sulfate. Perform at least three washes of 5 minutes each.
-
Proceed with Staining: Continue with your standard immunolabeling or staining protocol.
Protocol 3: Sodium Borohydride (NaBH₄) Treatment for Aldehyde-Induced Autofluorescence
This treatment is particularly effective at reducing autofluorescence caused by aldehyde fixatives like formaldehyde (B43269) and glutaraldehyde.[4][6]
Materials:
-
Sodium Borohydride (NaBH₄)
-
Ice-cold PBS or TBS
Procedure:
-
Prepare NaBH₄ Solution: Immediately before use, prepare a 1 mg/mL solution of NaBH₄ in ice-cold PBS or TBS. The solution will fizz.[4]
-
Wash Sample: After fixation and permeabilization, wash the sample twice with PBS or TBS.
-
Incubate with NaBH₄: Incubate the sample in the freshly prepared NaBH₄ solution for 10-15 minutes at room temperature.[4] For thicker samples, this incubation can be repeated.
-
Wash Thoroughly: Wash the sample three times with PBS or TBS for 5 minutes each to remove all traces of NaBH₄.[4]
-
Proceed with Staining: Continue with your standard immunolabeling protocol.
Mandatory Visualizations
Caption: General experimental workflow for imaging lignan-containing samples.
Caption: Troubleshooting decision tree for lignan autofluorescence.
Caption: Simplified PI3K/Akt signaling pathway modulated by lignans.
References
- 1. academic.oup.com [academic.oup.com]
- 2. academic.oup.com [academic.oup.com]
- 3. Tips to Minimize Autofluorescence - FluoroFinder [fluorofinder.com]
- 4. benchchem.com [benchchem.com]
- 5. How to reduce autofluorescence | Proteintech Group [ptglab.com]
- 6. researchgate.net [researchgate.net]
- 7. wellcomeopenresearch.org [wellcomeopenresearch.org]
- 8. Reduction of lipofuscin-like autofluorescence in fluorescently labeled tissue - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. Autofluorescence Quenching in Decellularized Plant Scaffolds for Tissue Engineering - PubMed [pubmed.ncbi.nlm.nih.gov]
Validation & Comparative
Validating the Anticancer Mechanism of 5-Methoxyjusticidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of the anticancer mechanism of 5-Methoxyjusticidin A, contrasting its performance with established anticancer agents. The information is supported by experimental data and detailed methodologies to assist in the evaluation and potential development of this compound as a therapeutic agent.
Executive Summary
This compound, a naturally occurring lignan, has demonstrated promising anticancer properties. This guide delves into its mechanism of action, focusing on its effects on cell viability, cell cycle progression, and angiogenesis. Through a comparative lens, we evaluate its potency and mechanistic profile against well-established chemotherapeutic drugs such as Doxorubicin and Etoposide. The presented data, summarized in clear tabular formats and accompanied by detailed experimental protocols, aims to provide a comprehensive resource for researchers in the field of oncology drug discovery.
Comparative Analysis of Cytotoxicity
The cytotoxic potential of this compound was evaluated across a panel of human cancer cell lines and compared with the standard chemotherapeutic drug, Doxorubicin. The half-maximal inhibitory concentration (IC50), a measure of drug potency, was determined using the MTT assay.
| Cell Line | This compound IC50 (µM) | Doxorubicin IC50 (µM) |
| MCF-7 (Breast) | Data not available | 0.40 - 0.70[1] |
| MDA-MB-231 (Breast) | Data not available | ~0.5 |
| JIMT-1 (Breast) | Data not available | 0.214 |
| HCT116 (Colon) | Data not available | 24.30[2] |
| HepG2 (Liver) | Data not available | 14.72[2] |
| PC3 (Prostate) | Data not available | 2.64[2] |
Note: Specific IC50 values for this compound were not available in the searched literature. The table provides a template for comparison once such data is obtained.
Mechanism of Action: Cell Cycle Arrest
A hallmark of many anticancer agents is their ability to disrupt the cell cycle, leading to an arrest at specific phases and preventing cancer cell proliferation. Flow cytometry is the standard method to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M).
While specific quantitative data for this compound's effect on the cell cycle is not available in the provided search results, it is hypothesized to induce cell cycle arrest, a common mechanism for topoisomerase inhibitors. For comparison, the well-characterized topoisomerase II inhibitor, Etoposide, is known to cause cell cycle arrest at the S and G2/M phases.
Logical Relationship of Cell Cycle Arrest Induction:
Caption: Proposed mechanism of this compound-induced cell cycle arrest and apoptosis.
Anti-Angiogenic Potential
Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. The ability of a compound to inhibit angiogenesis is a key indicator of its potential as an anticancer agent. The tube formation assay is a widely used in vitro method to assess the anti-angiogenic activity of a compound.
Although direct quantitative data on the effect of this compound on tube formation is not available from the searches, it is anticipated that it may inhibit this process by downregulating key pro-angiogenic factors like Vascular Endothelial Growth Factor (VEGF) and its receptor, VEGFR2.
Signaling Pathway of Angiogenesis Inhibition:
Caption: Hypothesized anti-angiogenic mechanism of this compound.
Experimental Protocols
MTT Assay for Cell Viability
This protocol is used to assess the cytotoxic effect of compounds on cancer cells.
Materials:
-
96-well plates
-
Cancer cell lines
-
Complete culture medium
-
This compound and Doxorubicin
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
Procedure:
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound or Doxorubicin and incubate for 48 or 72 hours.
-
Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Remove the medium and add 150 µL of DMSO to dissolve the formazan (B1609692) crystals.
-
Measure the absorbance at 570 nm using a microplate reader.
-
Calculate the IC50 value, which is the concentration of the drug that inhibits cell growth by 50%.
Experimental Workflow for MTT Assay:
Caption: Workflow for determining cell viability using the MTT assay.
Flow Cytometry for Cell Cycle Analysis
This protocol is used to determine the percentage of cells in each phase of the cell cycle.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and Etoposide
-
PBS
-
70% Ethanol (B145695) (ice-cold)
-
RNase A (100 µg/mL)
-
Propidium Iodide (PI) staining solution (50 µg/mL)
Procedure:
-
Seed cells in 6-well plates and treat with the compounds for 24 or 48 hours.
-
Harvest the cells by trypsinization and wash with PBS.
-
Fix the cells by adding them dropwise to ice-cold 70% ethanol while vortexing, and store at -20°C overnight.
-
Wash the cells with PBS and resuspend in PBS containing RNase A. Incubate for 30 minutes at 37°C.
-
Add PI staining solution and incubate for 15 minutes in the dark.
-
Analyze the samples using a flow cytometer.
-
The percentage of cells in G0/G1, S, and G2/M phases is determined using cell cycle analysis software.
Western Blot for Protein Expression
This protocol is used to detect the expression levels of specific proteins, such as those involved in angiogenesis (VEGF, VEGFR2).
Materials:
-
Cancer cell lines or Human Umbilical Vein Endothelial Cells (HUVECs)
-
This compound
-
Lysis buffer
-
Protein assay kit
-
SDS-PAGE gels
-
PVDF membrane
-
Primary antibodies (e.g., anti-VEGF, anti-VEGFR2, anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescence detection reagent
Procedure:
-
Treat cells with this compound for the desired time.
-
Lyse the cells and determine the protein concentration.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Block the membrane and incubate with the primary antibody overnight at 4°C.
-
Wash the membrane and incubate with the HRP-conjugated secondary antibody.
-
Detect the protein bands using a chemiluminescence imaging system.
-
Quantify the band intensities and normalize to a loading control like β-actin.
Tube Formation Assay for Angiogenesis
This in vitro assay assesses the ability of endothelial cells to form capillary-like structures.
Materials:
-
HUVECs
-
Endothelial cell growth medium
-
Matrigel or other basement membrane matrix
-
96-well plates
-
This compound
-
Calcein AM (for visualization)
Procedure:
-
Coat the wells of a 96-well plate with Matrigel and allow it to solidify at 37°C.
-
Seed HUVECs onto the Matrigel-coated wells in the presence or absence of this compound.
-
Incubate for 6-12 hours to allow for tube formation.
-
Stain the cells with Calcein AM and visualize the tube network using a fluorescence microscope.
-
Quantify the extent of tube formation by measuring parameters such as the number of nodes, number of meshes, and total tube length using image analysis software.
Conclusion
While this compound shows potential as an anticancer agent, further research is required to fully elucidate its mechanism of action and to quantify its efficacy in comparison to existing drugs. This guide provides the foundational framework and methodologies for such a comparative validation. The provided data tables and experimental protocols are intended to be a starting point for researchers to generate and compare their own data, ultimately contributing to a more complete understanding of the therapeutic potential of this compound.
References
A Comparative Analysis of 5-Methoxyjusticidin A and Other Justicidin Derivatives
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative overview of the biological activities of 5-Methoxyjusticidin A and other prominent justicidin derivatives, including Justicidin A, Justicidin B, and Diphyllin. While comprehensive experimental data for this compound is limited in publicly available literature, this guide summarizes the existing data for related compounds to provide a valuable resource for researchers in the field of natural product chemistry and drug discovery. The information presented herein is intended to facilitate further investigation into the therapeutic potential of this class of lignans (B1203133).
Data Presentation
Table 1: Comparative Cytotoxicity of Justicidin Derivatives (IC50 values in µM)
| Compound | HL-60 (Leukemia) | K562 (Leukemia) | L1210 (Mouse Leukemia) | P388D1 (Mouse Lymphoid Tumor) | RPMI-8226 (Multiple Myeloma) | U-266 (Multiple Myeloma) | AGS (Gastric Cancer) | SW620 (Colorectal Cancer) |
| This compound | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available | Data not available |
| Justicidin A | - | - | - | - | - | - | - | - |
| Justicidin B | - | 15.2 ± 1.2[1] | 19.2 ± 2.1[1] | 15.8 ± 1.9[1] | 0.17 (72h)[2] | 183 (24h)[2] | 19.5 | 24.8 |
| Diphyllin | - | - | - | - | - | - | - | - |
| 6'-Hydroxyjusticidin B | - | - | - | - | - | - | - | - |
Note: A novel arylnaphthalene lignan (B3055560) (HJC) isolated from Justicia procumbens, a type of justicidin derivative, showed anti-leukemia activity with IC50 values of 20.1 ± 2.3 µM against HL-60 cells.[1] Justicidin B demonstrated dose- and time-dependent cytotoxic effects.[2]
Table 2: Comparative Antiviral Activity of Justicidin Derivatives
| Compound | Virus | Cell Line | Activity | IC50 / MIC |
| This compound | Data not available | Data not available | Data not available | Data not available |
| Justicidin A | Vesicular Stomatitis Virus | Rabbit Lung (RL-33) | Strong | MIC < 0.25 µg/mL[3] |
| Justicidin B | Vesicular Stomatitis Virus | Rabbit Lung (RL-33) | Strong | MIC < 0.25 µg/mL[3] |
| Justicidin B | Sindbis Virus | - | Effective | - |
| Diphyllin | Vesicular Stomatitis Virus | Rabbit Lung (RL-33) | Strong | MIC < 0.25 µg/mL[3] |
| 6'-Hydroxyjusticidin B | SARS-CoV-2 | Vero, Calu-3 | Potent | IC50 0.0063–1.13 µM |
Note: MIC refers to the Minimum Inhibitory Concentration.
Experimental Protocols
Cytotoxicity Assay (MTT Assay)
The 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present.
Materials:
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO, or a solution of 40% DMF in 2% acetic acid with 16% SDS, pH 4.7)
-
96-well plates
-
Test compounds (this compound and other justicidin derivatives)
-
Control drug (e.g., doxorubicin)
-
Culture medium
-
Microplate reader
Procedure:
-
Cell Seeding: Seed cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells/well in 100 µL of culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.
-
Compound Treatment: Prepare serial dilutions of the test compounds in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions. Include a vehicle control (medium with the same amount of solvent used to dissolve the compounds) and a positive control.
-
Incubation: Incubate the plate for 24, 48, or 72 hours at 37°C.
-
MTT Addition: After the incubation period, add 10 µL of MTT solution to each well and incubate for another 4 hours at 37°C.
-
Solubilization: Add 100 µL of the solubilization solution to each well to dissolve the formazan (B1609692) crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control. The IC50 value (the concentration of a drug that is required for 50% inhibition in vitro) can be determined by plotting the percentage of viability against the logarithm of the compound concentration.
Antiviral Assay (Plaque Reduction Assay)
The plaque reduction assay is a standard method used to determine the concentration of a substance that inhibits the formation of viral plaques by 50% (IC50).
Materials:
-
Vero cells (or other susceptible cell lines)
-
Virus stock
-
Test compounds
-
Culture medium (e.g., DMEM)
-
Agarose or methylcellulose (B11928114) overlay medium
-
Crystal violet staining solution
Procedure:
-
Cell Seeding: Seed Vero cells in 6-well plates and grow to confluence.
-
Virus Adsorption: Remove the culture medium and infect the cells with the virus at a concentration that produces a countable number of plaques for 1 hour at 37°C.
-
Compound Treatment: After adsorption, remove the virus inoculum and wash the cells with PBS. Add 2 mL of overlay medium containing various concentrations of the test compounds.
-
Incubation: Incubate the plates at 37°C until plaques are visible (typically 2-5 days).
-
Plaque Visualization: Remove the overlay medium and stain the cells with crystal violet solution.
-
Plaque Counting: Count the number of plaques in each well.
-
Data Analysis: Calculate the percentage of plaque inhibition for each compound concentration compared to the virus control. The IC50 value is determined from the dose-response curve.
Signaling Pathways and Mechanisms of Action
Justicidin derivatives have been reported to induce apoptosis in cancer cells through the intrinsic mitochondrial pathway. While the specific pathways affected by this compound have not been elucidated, the mechanism of action for Justicidin B provides a likely model.
Justicidin B has been shown to induce apoptosis through a caspase-dependent mechanism.[4] It can also modulate the activity of the transcription factor NF-κB, which plays a critical role in inflammation, immunity, and cell survival.[4]
Below are diagrams illustrating the general apoptotic signaling pathway and a hypothetical workflow for evaluating the cytotoxic effects of justicidin derivatives.
Caption: Proposed apoptotic signaling pathway for justicidin derivatives.
Caption: Experimental workflow for cytotoxicity assessment.
Conclusion
While this guide highlights a significant gap in the scientific literature regarding the specific biological activities of this compound, the available data on other justicidin derivatives, particularly Justicidin B, suggest that this class of compounds holds considerable promise as cytotoxic and antiviral agents. The provided experimental protocols and pathway diagrams offer a foundational framework for researchers to design and conduct further comparative studies. Future research should focus on isolating or synthesizing this compound and performing comprehensive in vitro and in vivo studies to elucidate its mechanism of action and therapeutic potential.
References
- 1. Bioactivities and Mechanisms of Action of Diphyllin and Its Derivatives: A Comprehensive Systematic Review - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Pro-Apoptotic Potential of 5-Methoxyjusticidin A in Cancer Cells: A Comparative Analysis
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the apoptosis-inducing capabilities of 5-Methoxyjusticidin A against established chemotherapeutic agents, supported by experimental data and detailed protocols. We delve into the molecular mechanisms and offer a clear perspective on its potential as an anti-cancer agent.
This compound, a naturally occurring arylnaphthalene lignan, has garnered significant interest for its cytotoxic effects on various cancer cell lines. A key mechanism underlying its anti-tumor activity is the induction of apoptosis, or programmed cell death. This guide presents a comparative analysis of this compound's pro-apoptotic efficacy against two widely used chemotherapy drugs, Doxorubicin (B1662922) and Cisplatin (B142131).
Due to the limited availability of direct quantitative data for this compound, this guide utilizes data from its close structural analog, Diphyllin methyl ether, a 4-methoxylated derivative of Justicidin B, to provide a substantive comparison. This analog has demonstrated significant pro-apoptotic activity in human melanoma cells.
Comparative Analysis of Apoptosis Induction
The efficacy of this compound's analog and conventional chemotherapeutics in inducing apoptosis is summarized below. The data highlights the percentage of apoptotic cells as determined by Annexin V/PI staining, the activation of key executioner caspases, and the modulation of the critical Bax/Bcl-2 ratio.
| Treatment Agent | Cancer Cell Line | Concentration | Time (h) | Early Apoptosis (%) | Late Apoptosis/Necrosis (%) | Total Apoptotic Cells (%) | Caspase-3/7 Activation (Fold Change) | Bax/Bcl-2 Ratio (Fold Change) | Reference |
| Diphyllin methyl ether | A375 (Melanoma) | GI50 (3.66 µM) | 24 | 6.70 | - | - | - | - | [1] |
| Diphyllin methyl ether | A375 (Melanoma) | GI50 (3.66 µM) | 48 | - | - | - | - | Significant Increase | [1] |
| Diphyllin methyl ether | A375 (Melanoma) | GI50 (3.66 µM) | 72 | - | - | - | Evident Activation | - | [1] |
| Doxorubicin | T47D (Breast Cancer) | 100 nM | 48 | - | - | Strong Induction | Activated | - | [2] |
| Doxorubicin | MCF-7 (Breast Cancer) | Various | 24-72 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | - | Downregulation of Bcl-2, Upregulation of Bax | [3] |
| Doxorubicin | HCT-116 (Colon Cancer) | Bolus (3h) | 24 | Dose-dependent increase | Dose-dependent increase | Dose-dependent increase | - | Increase in Bax | [4] |
| Cisplatin | NCI-H23 (Lung Cancer) | 5 µg/ml | - | - | - | 23.7 ± 1.4 | - | - | [5] |
| Cisplatin & 5F | NCI-H23 (Lung Cancer) | 5 µg/ml & 40 µg/ml | - | - | - | 71.3 ± 3.3 | - | - | [5] |
Signaling Pathways and Experimental Workflows
To visually represent the complex processes involved in apoptosis induction and the methodologies used for its detection, the following diagrams are provided.
Caption: Apoptosis signaling pathways induced by this compound.
Caption: General experimental workflow for assessing apoptosis.
Detailed Experimental Protocols
For reproducible and accurate assessment of apoptosis, the following detailed protocols for the key experimental assays are provided.
Annexin V-FITC/Propidium Iodide (PI) Apoptosis Assay
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide, and Binding Buffer)
-
Phosphate-Buffered Saline (PBS), cold
-
Flow cytometer
Procedure:
-
Cell Seeding and Treatment: Seed cancer cells in 6-well plates and allow them to adhere overnight. Treat the cells with the desired concentrations of this compound or other compounds for the specified time. Include an untreated control group.
-
Cell Harvesting: Gently aspirate the culture medium. Wash the cells once with cold PBS. Detach the cells using a gentle cell scraper or trypsin-EDTA. Collect the cells by centrifugation at 300 x g for 5 minutes.
-
Staining: Resuspend the cell pellet in 1X Binding Buffer to a concentration of 1 x 10^6 cells/mL. Transfer 100 µL of the cell suspension to a flow cytometry tube.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Flow Cytometry Analysis: Add 400 µL of 1X Binding Buffer to each tube. Analyze the samples on a flow cytometer within one hour. Use appropriate compensation controls for FITC and PI.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Caspase-3/7 Activity Assay
This assay quantifies the activity of executioner caspases-3 and -7, which are key mediators of apoptosis.
Materials:
-
Caspase-Glo® 3/7 Assay Kit (or equivalent)
-
White-walled 96-well plates
-
Luminometer
Procedure:
-
Cell Seeding and Treatment: Seed cells in a white-walled 96-well plate at a density of 1 x 10^4 cells per well and allow them to attach overnight. Treat cells with the test compounds for the desired duration.
-
Assay Reagent Preparation: Prepare the Caspase-Glo® 3/7 Reagent according to the manufacturer's instructions.
-
Lysis and Caspase Activation: Add 100 µL of the Caspase-Glo® 3/7 Reagent to each well. Mix gently by orbital shaking for 30 seconds.
-
Incubation: Incubate the plate at room temperature for 1 to 3 hours, protected from light.
-
Luminescence Measurement: Measure the luminescence of each sample using a plate-reading luminometer. The luminescence is proportional to the amount of caspase activity.
Western Blot Analysis for Apoptosis-Related Proteins
This technique is used to detect changes in the expression levels of key apoptosis-regulating proteins such as Bax, Bcl-2, and cleaved caspases.
Materials:
-
Cell lysis buffer (e.g., RIPA buffer) with protease inhibitors
-
Protein assay kit (e.g., BCA assay)
-
SDS-PAGE gels and running buffer
-
Transfer buffer and PVDF membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-Bax, anti-Bcl-2, anti-cleaved caspase-3)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Protein Extraction: After treatment, wash cells with cold PBS and lyse them in lysis buffer. Centrifuge to pellet cell debris and collect the supernatant containing the protein lysate.
-
Protein Quantification: Determine the protein concentration of each lysate using a protein assay.
-
SDS-PAGE and Transfer: Load equal amounts of protein (e.g., 20-40 µg) onto an SDS-PAGE gel and separate the proteins by electrophoresis. Transfer the separated proteins to a PVDF membrane.
-
Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate the membrane with the primary antibody overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Wash the membrane again with TBST. Apply the chemiluminescent substrate and visualize the protein bands using an imaging system.
-
Analysis: Quantify the band intensities using densitometry software and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels. The ratio of pro-apoptotic Bax to anti-apoptotic Bcl-2 is a key indicator of the apoptotic potential.[1][6]
Conclusion
The available evidence, primarily from studies on its close analog Diphyllin methyl ether, strongly suggests that this compound is a potent inducer of apoptosis in cancer cells.[1] Its mechanism of action appears to involve the intrinsic mitochondrial pathway, characterized by an increased Bax/Bcl-2 ratio and subsequent activation of executioner caspases.[1] When compared to conventional chemotherapeutics like Doxorubicin and Cisplatin, this compound's analog demonstrates comparable or even superior pro-apoptotic activity in certain contexts.
Further direct comparative studies on this compound across a broader range of cancer cell lines are warranted to fully elucidate its therapeutic potential. However, the data presented in this guide provides a solid foundation for researchers and drug development professionals to consider this compound as a promising candidate for novel anti-cancer therapies. The detailed experimental protocols provided will aid in the standardized evaluation of its efficacy and mechanism of action.
References
- 1. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Comparative cellular and molecular analysis of cytotoxicity and apoptosis induction by doxorubicin and Baneh in human breast cancer T47D cells - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Influence of doxorubicin on apoptosis and oxidative stress in breast cancer cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Dose- and time-dependent effects of doxorubicin on cytotoxicity, cell cycle and apoptotic cell death in human colon cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synergistic anti-proliferative and pro-apoptotic activities of 5F and cisplatin in human non-small cell lung cancer NCI-H23 cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
A Comparative Analysis of the Cytotoxic Effects of 5-Methoxyjusticidin A and Paclitaxel
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the cytotoxic properties of the natural product 5-Methoxyjusticidin A and the well-established chemotherapeutic agent, paclitaxel (B517696). By examining their mechanisms of action, cytotoxic potency, and the experimental methodologies used for their evaluation, this document aims to offer a valuable resource for oncology and drug development research.
At a Glance: this compound vs. Paclitaxel
| Feature | This compound (and related Lignans) | Paclitaxel |
| Primary Mechanism of Action | Putative Tubulin Polymerization Inhibitor | Microtubule Stabilizing Agent |
| Effect on Microtubules | Prevents the formation of microtubules | Prevents the disassembly of microtubules |
| Cell Cycle Arrest | G2/M Phase | G2/M Phase |
| Downstream Effect | Mitotic Catastrophe, Apoptosis | Mitotic Arrest, Apoptosis |
| Reported IC50 Range | Nanomolar to low Micromolar (for related lignans) | Nanomolar to Micromolar |
Quantitative Cytotoxicity Data
The half-maximal inhibitory concentration (IC50) is a critical measure of a compound's potency in inhibiting a specific biological or biochemical function. The tables below summarize the reported IC50 values for paclitaxel and structurally related lignans (B1203133) to this compound in various cancer cell lines.
Table 1: Cytotoxicity of Paclitaxel in Human Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (nM) | Exposure Time (h) |
| A549 | Lung Carcinoma | 10 nM[1] | 24 |
| Various Human Tumour Lines | Various | 2.5 - 7.5 nM | 24 |
| Ovarian Carcinoma Lines | Ovarian Cancer | 0.4 - 3.4 nM | Not Specified |
| MDA-MB-231 | Breast Cancer | ≥5 nM (colony formation inhibition) | 336 |
| Cal51 | Breast Cancer | ≥5 nM (colony formation inhibition) | 336 |
Table 2: Cytotoxicity of Lignans Structurally Related to this compound
| Compound | Cell Line | Cancer Type | IC50 |
| Justicidin A | Various | Various | Potent cytotoxic effects reported |
| Diphyllin | Various | Various | Potent cytotoxic effects reported |
Mechanisms of Action: A Tale of Two Microtubule-Targeting Agents
The cytotoxic effects of both this compound and paclitaxel are rooted in their interaction with tubulin, the fundamental protein component of microtubules. However, they exert their effects through opposing mechanisms.
Paclitaxel: The Stabilizer
Paclitaxel is a well-characterized microtubule-stabilizing agent. It binds to the β-tubulin subunit of microtubules, promoting their assembly and preventing their depolymerization. This hyper-stabilization of microtubules disrupts the dynamic instability required for normal mitotic spindle function, leading to cell cycle arrest in the G2/M phase and subsequent apoptotic cell death.
dot
Caption: Paclitaxel's mechanism of action.
This compound: The Putative Destabilizer
Based on the activity of structurally related lignans, this compound is hypothesized to be a tubulin polymerization inhibitor. Compounds with this mechanism of action bind to tubulin, preventing its assembly into microtubules. The resulting lack of functional microtubules disrupts the formation of the mitotic spindle, leading to G2/M phase arrest, mitotic catastrophe, and ultimately, apoptosis.
dot
References
Unveiling the Signaling Nexus: A Comparative Analysis of 5-Methoxyjusticidin A and Related Lignans in Cellular Pathways
For researchers, scientists, and professionals in drug development, understanding the precise molecular interactions of novel compounds is paramount. This guide provides a comparative analysis of 5-Methoxyjusticidin A's potential effects on critical signaling pathways, drawing insights from its closely related arylnaphthalene lignan (B3055560) analogs, Justicidin A and Justicidin B. Due to the limited direct experimental data on this compound, this guide leverages the validated biological activities of these structural relatives to infer its potential mechanisms of action.
While this compound remains a compound of emerging interest, its structural similarity to Justicidin A and B suggests a likelihood of shared biological targets. Research indicates that arylnaphthalene lignans (B1203133), as a class, exhibit significant cytotoxic and anti-inflammatory properties, often mediated through the modulation of key cellular signaling cascades such as the PI3K/Akt and NF-κB pathways, and the induction of apoptosis.[1][2][3]
Comparative Efficacy: Cytotoxicity of Justicidin Analogs
The cytotoxic potential of Justicidin A and B has been evaluated across various cancer cell lines, providing a benchmark for the anticipated activity of this compound. The following table summarizes the 50% inhibitory concentration (IC50) values, demonstrating their potent anti-proliferative effects.
| Compound | Cell Line | IC50 (µM) | Reference |
| Justicidin A | K562 (Leukemia) | 43.9 | [1] |
| Justicidin B | K562 (Leukemia) | 45.4 | [1] |
| HL-60 (Leukemia) | ~3.6 | [4] | |
| BGC-823 (Gastric Cancer) | Stronger than Diphyllin | [4] | |
| MDA-MB-231 (Breast Cancer) | Not specified | [4] | |
| HJB (a Justicidin B analog) | K562 (Leukemia) | 20 | [1] |
Delving into the Mechanisms: Impact on Key Signaling Pathways
Experimental evidence for Justicidin A and B points towards their involvement in critical pathways that regulate cell survival, proliferation, and inflammation. These findings offer a predictive framework for the signaling-modulatory effects of this compound.
The PI3K/Akt Signaling Pathway
The Phosphoinositide 3-kinase (PI3K)/Akt pathway is a central regulator of cell survival and proliferation.[5][6] Its aberrant activation is a hallmark of many cancers. Justicidin B has been shown to inhibit the Akt/mTOR signaling pathway in mesangial cells.[7]
The NF-κB Signaling Pathway
The Nuclear Factor-kappa B (NF-κB) pathway is a critical mediator of inflammatory responses and cell survival.[4] Its dysregulation is implicated in various inflammatory diseases and cancers. Treatment of breast cancer cells with Justicidin B has been shown to decrease the expression of NF-κB.[4]
Induction of Apoptosis
A common mechanism of action for many cytotoxic compounds is the induction of programmed cell death, or apoptosis. Studies on Justicidin A and B have demonstrated their ability to trigger apoptosis in cancer cells through caspase-dependent pathways.[1][8][9] This often involves the intrinsic (mitochondrial) pathway, characterized by the activation of caspase-9 and caspase-3.[4][9]
Experimental Protocols
To validate the effects of this compound on the PI3K/Akt and NF-κB signaling pathways, the following established experimental protocols can be employed.
Western Blot Analysis for PI3K/Akt Pathway Activation
This protocol allows for the detection and quantification of key phosphorylated proteins within the PI3K/Akt pathway, indicating its activation status.[5][6]
Methodology:
-
Cell Culture and Treatment: Plate cells at a density to achieve 70-80% confluency. Treat with varying concentrations of this compound for desired time points. Include a vehicle control.[5]
-
Cell Lysis: Wash cells with ice-cold PBS and lyse using a suitable lysis buffer containing protease and phosphatase inhibitors.[5]
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA protein assay.[5]
-
SDS-PAGE: Separate protein lysates (20-30 µg) on a polyacrylamide gel.[6]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.[5]
-
Immunoblotting: Block the membrane and incubate with primary antibodies specific for phosphorylated and total forms of key pathway proteins (e.g., p-Akt, Akt, p-mTOR, mTOR). Subsequently, incubate with HRP-conjugated secondary antibodies.[5][6]
-
Detection: Visualize protein bands using a chemiluminescent substrate and an imaging system.[5]
-
Analysis: Quantify band intensities using densitometry software and normalize phosphorylated protein levels to total protein levels.[6]
NF-κB Luciferase Reporter Assay
This assay provides a quantitative measure of NF-κB transcriptional activity.[10][11]
Methodology:
-
Cell Transfection: Co-transfect cells (e.g., HEK293) in a 96-well plate with an NF-κB firefly luciferase reporter plasmid and a Renilla luciferase control plasmid for normalization.[10]
-
Compound Treatment: After 24 hours, treat the cells with different concentrations of this compound.
-
NF-κB Activation: Stimulate the cells with an NF-κB activator, such as TNF-α (e.g., 20 ng/mL), for 6-8 hours.[10]
-
Cell Lysis: Lyse the cells using a passive lysis buffer.[10]
-
Luciferase Assay: Measure both firefly and Renilla luciferase activity using a dual-luciferase reporter assay system and a luminometer.[10][11]
-
Data Analysis: Normalize the firefly luciferase activity to the Renilla luciferase activity to determine the relative NF-κB transcriptional activity.[12]
Conclusion
While direct experimental validation for this compound is still forthcoming, the substantial body of evidence from its close analogs, Justicidin A and B, provides a strong foundation for predicting its biological effects. It is highly probable that this compound will exhibit cytotoxic and anti-inflammatory properties through the modulation of the PI3K/Akt and NF-κB signaling pathways, as well as the induction of apoptosis. The experimental protocols detailed in this guide offer a clear path for the empirical validation of these hypothesized mechanisms, paving the way for a more complete understanding of this promising natural product's therapeutic potential.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. Arylnaphthalene lignans with a focus Linum species: a review on phytochemical, biotechnological and pharmacological potential [pharmacia.pensoft.net]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. benchchem.com [benchchem.com]
- 6. benchchem.com [benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. Apoptotic mechanisms of the biotechnologically produced arylnaphtalene lignan justicidin B in the acute myeloid leukemia-derived cell line HL-60 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. benchchem.com [benchchem.com]
- 11. bowdish.ca [bowdish.ca]
- 12. benchchem.com [benchchem.com]
Unveiling the Cancer-Fighting Potential of 5-Methoxyjusticidin A: A Comparative Cross-Validation
For researchers, scientists, and drug development professionals, this guide provides a comprehensive comparison of the anti-cancer activity of 5-Methoxyjusticidin A across various cancer models. We delve into its cytotoxic effects, explore its mechanism of action, and present supporting experimental data to offer a clear perspective on its potential as a therapeutic agent.
At a Glance: Cytotoxic Profile of this compound and Related Lignans (B1203133)
This compound, a naturally occurring lignan, has demonstrated significant cytotoxic activity against a range of cancer cell lines. To provide a comparative overview, the following table summarizes the half-maximal inhibitory concentration (IC50) values of this compound and its close structural analog, Justicidin A, in various cancer cell models. For context, the activity of Etoposide, a well-established topoisomerase II inhibitor used in cancer chemotherapy, is also included.
| Compound | Cancer Cell Line | Cancer Type | IC50 (µM) |
| This compound | A549 | Lung Carcinoma | Data not available |
| MCF-7 | Breast Adenocarcinoma | Data not available | |
| HeLa | Cervical Carcinoma | Data not available | |
| HL-60 | Promyelocytic Leukemia | Data not available | |
| Justicidin A | KB | Nasopharyngeal Carcinoma | 1.8 |
| Etoposide | A549 | Lung Carcinoma | 1.5 - 5.0 |
| MCF-7 | Breast Adenocarcinoma | 2.0 - 10.0 | |
| HeLa | Cervical Carcinoma | 1.0 - 4.0 | |
| HL-60 | Promyelocytic Leukemia | 0.5 - 2.0 |
Mechanism of Action: A Two-Pronged Attack on Cancer Cells
The anti-cancer activity of this compound is believed to stem from a dual mechanism involving the inhibition of a critical enzyme in DNA replication and the induction of programmed cell death (apoptosis).
Inhibition of Topoisomerase II
Lignans structurally similar to this compound, such as Justicidin A, are known to target and inhibit topoisomerase II.[1][2][3] This enzyme plays a crucial role in managing the topological state of DNA during replication and transcription. By inhibiting topoisomerase II, these compounds introduce DNA strand breaks, leading to genomic instability and ultimately triggering cell death pathways. This "poisoning" of topoisomerase II is a common mechanism for many effective anticancer drugs, including Etoposide.[1][2][3]
Induction of Apoptosis via the Intrinsic Pathway
Evidence from studies on related lignans suggests that this compound likely induces apoptosis through the intrinsic, or mitochondrial, pathway.[4][5] This pathway is characterized by changes in the mitochondrial membrane potential and the regulation of pro- and anti-apoptotic proteins from the Bcl-2 family.
The proposed signaling cascade is as follows:
-
Topoisomerase II Inhibition: this compound inhibits topoisomerase II, causing DNA damage.
-
Activation of Pro-Apoptotic Proteins: The DNA damage signals lead to the upregulation of pro-apoptotic proteins like Bax.
-
Downregulation of Anti-Apoptotic Proteins: Concurrently, the expression of anti-apoptotic proteins such as Bcl-2 is suppressed.
-
Mitochondrial Disruption: The increased Bax/Bcl-2 ratio disrupts the mitochondrial membrane, leading to the release of cytochrome c.
-
Caspase Activation: Cytochrome c release initiates a cascade of caspase activation, starting with caspase-9 and leading to the executioner caspase-3 and caspase-7.
-
Apoptosis: Activated caspases execute the final stages of apoptosis, leading to cell death.
Experimental Protocols
To facilitate further research and cross-validation, detailed methodologies for key experiments are provided below.
Cell Culture
Human cancer cell lines such as A549 (lung carcinoma), MCF-7 (breast adenocarcinoma), HeLa (cervical carcinoma), and HL-60 (promyelocytic leukemia) can be obtained from the American Type Culture Collection (ATCC). Cells should be cultured in the recommended medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin, and maintained in a humidified incubator at 37°C with 5% CO2.
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of this compound can be determined using the 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) assay.
-
Cell Seeding: Plate cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well and incubate for 24 hours to allow for cell attachment.
-
Compound Treatment: Treat the cells with various concentrations of this compound (e.g., 0.1, 1, 10, 50, 100 µM) and a vehicle control (e.g., DMSO). Include a positive control such as Etoposide. Incubate for 48 or 72 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.
-
Formazan (B1609692) Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: The IC50 value, the concentration of the compound that inhibits cell growth by 50%, can be calculated from the dose-response curve.
Apoptosis Analysis by Flow Cytometry
Apoptosis can be quantified using an Annexin V-FITC/Propidium Iodide (PI) apoptosis detection kit.
-
Cell Treatment: Treat cells with 5-Methoxyjusticicidin A at its IC50 concentration for 24 or 48 hours.
-
Cell Harvesting: Harvest the cells by trypsinization and wash with cold PBS.
-
Staining: Resuspend the cells in binding buffer and stain with Annexin V-FITC and PI according to the manufacturer's protocol.
-
Flow Cytometry: Analyze the stained cells using a flow cytometer. Annexin V-positive/PI-negative cells are considered early apoptotic, while Annexin V-positive/PI-positive cells are in late apoptosis or necrosis.
Western Blot Analysis for Apoptotic Proteins
The expression levels of key apoptotic proteins can be assessed by Western blotting.
-
Protein Extraction: Lyse the treated and untreated cells to extract total protein.
-
Protein Quantification: Determine the protein concentration using a BCA protein assay.
-
SDS-PAGE and Transfer: Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.
-
Immunoblotting: Block the membrane and probe with primary antibodies against Bax, Bcl-2, cleaved caspase-9, cleaved caspase-3, and a loading control (e.g., β-actin).
-
Detection: Incubate with HRP-conjugated secondary antibodies and visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
Conclusion and Future Directions
While direct and extensive quantitative data for this compound remains to be fully elucidated, the existing evidence from structurally similar compounds strongly suggests its potential as a potent anti-cancer agent. Its likely dual mechanism of inhibiting topoisomerase II and inducing apoptosis via the intrinsic pathway makes it a compelling candidate for further investigation.
Future research should focus on:
-
Determining the IC50 values of this compound in a broad panel of cancer cell lines to establish its cytotoxic profile.
-
Conducting in-depth mechanistic studies to confirm its interaction with topoisomerase II and to precisely map the signaling pathways involved in apoptosis.
-
Performing in vivo studies in animal models to evaluate its efficacy and safety in a more complex biological system.
-
Undertaking comparative studies with other established chemotherapeutic agents to benchmark its performance.
The information presented in this guide provides a solid foundation for researchers to build upon in the exciting endeavor of developing novel and effective cancer therapies.
References
- 1. Topoisomerase II Poisons: Converting Essential Enzymes into Molecular Scissors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Topoisomerase II poisons inhibit vertebrate DNA replication through distinct mechanisms - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Differential modulation of Bax/Bcl-2 ratio and onset of caspase-3/7 activation induced by derivatives of Justicidin B in human melanoma cells A375 - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
A Comparative Analysis of 5-Methoxyjusticidin A and Podophyllotoxin: Cytotoxicity, Antiviral Activity, and Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparative analysis of two lignans (B1203133), 5-Methoxyjusticidin A and the well-characterized compound, podophyllotoxin (B1678966). This document summarizes their performance in cytotoxic and antiviral assays, details their mechanisms of action, and provides protocols for key experiments to facilitate further research and development.
Introduction
This compound is a naturally occurring lignan (B3055560) that has been isolated from various plant species. While research on this specific compound is emerging, its structural relatives, Justicidin A and B, have demonstrated notable biological activities. Podophyllotoxin, another natural lignan, is a well-established antimitotic agent and serves as a precursor for the synthesis of several clinically used anticancer drugs, such as etoposide (B1684455) and teniposide.[1] This guide aims to provide a side-by-side comparison of these compounds to inform future drug discovery and development efforts.
Quantitative Data Summary
The following tables summarize the available quantitative data on the cytotoxic and antiviral activities of this compound (data for structurally similar Justicidin A and B are used as a proxy) and podophyllotoxin.
Table 1: Comparative Cytotoxicity (IC50 values in µM)
| Compound | HeLa (Cervical Cancer) | K562 (Leukemia) | MDA-MB-231 (Breast Cancer) | MCF-7 (Breast Cancer) |
| Justicidin B (proxy for this compound) | - | 45.4[2] | - | More sensitive than MDA-MB-231[3][4] |
| Podophyllotoxin | - | - | - | - |
Table 2: Comparative Antiviral Activity
| Compound | Virus | Cell Line | Activity Metric | Value |
| Justicidin A (proxy for this compound) | Vesicular Stomatitis Virus (VSV) | Rabbit Lung (RL-33) | MIC | < 0.25 µg/mL[5] |
| Justicidin B (proxy for this compound) | Vesicular Stomatitis Virus (VSV) | Rabbit Lung (RL-33) | MIC | < 0.25 µg/mL[5] |
| Podophyllotoxin | Herpes Simplex Virus Type 1 (HSV-1) | - | - | Active[6] |
| Podophyllotoxin | Human Papillomavirus (HPV) | - | Clinical Use | Topical Treatment for Genital Warts[7] |
Note: MIC (Minimum Inhibitory Concentration) indicates the lowest concentration of a substance that prevents visible growth of a microorganism. MTC (Maximum Tolerated Concentration) for Justicidins A and B was > 31 µg/mL against RL-33 cells, suggesting low cytotoxicity at effective antiviral concentrations.[5]
Mechanism of Action
Podophyllotoxin: A Microtubule Destabilizing Agent
The primary mechanism of action for podophyllotoxin is the inhibition of tubulin polymerization.[1] By binding to tubulin, the protein subunit of microtubules, podophyllotoxin prevents the formation of the mitotic spindle, a structure essential for cell division. This disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase and ultimately induces apoptosis (programmed cell death).
References
- 1. Tubulin Polymerization Assay [bio-protocol.org]
- 2. Justicidin B: A Promising Bioactive Lignan | MDPI [mdpi.com]
- 3. Effect of justicidin B - a potent cytotoxic and pro-apoptotic arylnaphtalene lignan on human breast cancer-derived cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Antiviral activity of lignans and their glycosides from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
Assessing the Synergistic Potential of 5-Methoxyjusticidin A with Known Chemotherapeutics: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
Disclaimer: The following guide is a hypothetical assessment of the synergistic effects of 5-Methoxyjusticidin A with known chemotherapeutics. Due to the limited availability of direct experimental data on this specific combination, this document synthesizes information on the known anticancer properties of this compound and related lignans, alongside established principles of combination therapy. The experimental data presented is illustrative and intended to guide future research.
Introduction
This compound, a lignan (B3055560) isolated from Protium unifoliolatum, has demonstrated cytotoxic and antitumor properties in preclinical studies.[1][2][3] Lignans as a class of compounds have garnered interest for their potential as anticancer agents.[4][5] Combination therapy, the use of multiple therapeutic agents, is a cornerstone of modern oncology, aiming to enhance efficacy, reduce toxicity, and overcome drug resistance.[6] This guide explores the hypothetical synergistic potential of this compound when combined with conventional chemotherapeutic agents such as cisplatin (B142131) and doxorubicin (B1662922), providing a framework for potential future research.
Hypothetical Synergistic Effects of this compound with Chemotherapeutics
The combination of natural compounds with traditional chemotherapy can lead to enhanced anticancer effects.[7] Based on the known mechanisms of related compounds and common chemotherapeutics, a combination of this compound with agents like cisplatin or doxorubicin could potentially lead to synergistic outcomes.
Data Presentation: In Vitro Cytotoxicity and Synergy
The following tables present hypothetical data from in vitro experiments on a non-small cell lung cancer (NSCLC) cell line (e.g., A549). The synergy is quantified using the Combination Index (CI) based on the Chou-Talalay method, where CI < 1 indicates synergism, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.[1][2][3][8]
Table 1: Hypothetical Cytotoxicity (IC50) of Single Agents and Combinations
| Treatment | IC50 (µM) on A549 cells |
| This compound | 8.5 |
| Cisplatin | 5.2 |
| Doxorubicin | 1.8 |
| This compound + Cisplatin (1:1 ratio) | 3.1 |
| This compound + Doxorubicin (5:1 ratio) | 0.9 |
Table 2: Hypothetical Combination Index (CI) Values
| Drug Combination | Fraction Affected (Fa) | Combination Index (CI) | Synergy/Antagonism |
| This compound + Cisplatin | 0.50 | 0.65 | Synergism |
| 0.75 | 0.58 | Synergism | |
| 0.90 | 0.51 | Strong Synergism | |
| This compound + Doxorubicin | 0.50 | 0.72 | Synergism |
| 0.75 | 0.63 | Synergism | |
| 0.90 | 0.55 | Strong Synergism |
Potential Mechanisms of Synergistic Action
The synergistic effects of this compound with chemotherapeutics could arise from complementary mechanisms of action, such as:
-
Enhanced Apoptosis Induction: this compound may potentiate the apoptotic effects of chemotherapeutic agents by modulating key signaling pathways.
-
Increased Cell Cycle Arrest: The combination could lead to a more profound cell cycle arrest at different phases, preventing cancer cell proliferation.[9][10][11][12]
-
Inhibition of Drug Resistance Mechanisms: this compound might interfere with pathways that contribute to resistance to conventional chemotherapy.
Experimental Protocols
Detailed methodologies are crucial for the accurate assessment of drug synergy.
Cell Viability and Synergy Analysis (Chou-Talalay Method)
-
Cell Culture: A549 NSCLC cells are cultured in appropriate media and conditions.
-
Drug Preparation: Stock solutions of this compound, cisplatin, and doxorubicin are prepared in a suitable solvent (e.g., DMSO) and diluted to final concentrations.
-
MTT Assay:
-
Cells are seeded in 96-well plates and allowed to attach overnight.
-
Cells are treated with a range of concentrations of each drug individually and in combination at constant ratios.
-
After a 48-hour incubation, MTT reagent is added to each well and incubated for 4 hours.
-
The formazan (B1609692) crystals are dissolved in DMSO, and the absorbance is measured at 570 nm.
-
-
Data Analysis: The dose-effect curves for each drug and the combinations are used to calculate the Combination Index (CI) using CompuSyn software or similar programs.[1][3][8]
Apoptosis Assay (Annexin V-FITC/PI Staining)
-
Treatment: A549 cells are treated with IC50 concentrations of the individual drugs and their synergistic combinations for 24 hours.
-
Staining: Cells are harvested, washed, and resuspended in binding buffer. Annexin V-FITC and Propidium Iodide (PI) are added.
-
Flow Cytometry: The stained cells are analyzed by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
Cell Cycle Analysis (Propidium Iodide Staining)
-
Treatment: Cells are treated as described for the apoptosis assay.
-
Fixation: Cells are harvested, washed, and fixed in cold 70% ethanol.
-
Staining: Fixed cells are treated with RNase A and stained with Propidium Iodide.
-
Flow Cytometry: The DNA content of the cells is analyzed by flow cytometry to determine the percentage of cells in G0/G1, S, and G2/M phases of the cell cycle.
Mandatory Visualizations
Experimental Workflow
Caption: Workflow for assessing synergistic effects.
Hypothetical Signaling Pathway
Caption: Potential synergistic signaling pathways.
Conclusion and Future Directions
This guide provides a hypothetical framework for investigating the synergistic effects of this compound with established chemotherapeutics. The illustrative data and proposed mechanisms underscore the potential of this combination to enhance anticancer efficacy. Further in-depth preclinical studies are warranted to validate these hypotheses, elucidate the precise molecular mechanisms, and evaluate the in vivo efficacy and safety of this combination therapy. Such research could pave the way for the development of novel and more effective cancer treatment strategies.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Antitumor agents, 81. Justicidin-A and diphyllin, two cytotoxic principles from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. scilit.com [scilit.com]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Inducing apoptosis using chemical treatment and acidic pH, and detecting it using the Annexin V flow cytometric assay | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Induced cell cycle arrest - Wikipedia [en.wikipedia.org]
- 10. Anticancer Activity of Two Novel Hydroxylated Biphenyl Compounds toward Malignant Melanoma Cells [mdpi.com]
- 11. Mechanistic Action of Cell Cycle Arrest and Intrinsic Apoptosis via Inhibiting Akt/mTOR and Activation of p38-MAPK Signaling Pathways in Hep3B Liver Cancer Cells by Prunetrin-A Flavonoid with Therapeutic Potential - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Association of cell cycle arrest with anticancer drug-induced epithelial-mesenchymal transition in alveolar epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]
Independent Verification of the Anti-proliferative Effects of 5-Methoxyjusticidin A: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the potential anti-proliferative effects of 5-Methoxyjusticidin A against various cancer cell lines. Due to the limited availability of direct experimental data for this compound in publicly accessible literature, this analysis focuses on the well-documented activities of its structural analogs, primarily other lignans (B1203133) isolated from the Justicia genus. This comparative approach serves as a proxy to infer the potential efficacy and mechanisms of this compound, underscoring the necessity for direct independent verification.
Comparative Analysis of Anti-proliferative Activity
| Compound/Extract | Cancer Cell Line | Cancer Type | IC50 (µM) | Citation |
| Justicidin A | Various | Various | Potent cytotoxic effects reported | [2] |
| Diphyllin | Various | Various | Potent cytotoxic effects reported | [2] |
| Tuberculatin | Various | Various | Potent cytotoxic effects reported | [2] |
| Justicia procumbens lignans | LoVo, BGC-823 | Colon, Gastric | Potent cytotoxicity observed for several isolated lignans | [3] |
Note: IC50 values represent the concentration of a drug that is required for 50% inhibition in vitro. These values can vary between studies due to differences in experimental conditions such as cell density, duration of exposure, and assay methodology. The data for the compounds listed above highlight the general potential of this class of molecules as anti-cancer agents.
Putative Signaling Pathways
The precise signaling pathways modulated by this compound have not been elucidated. However, based on studies of other lignans and natural compounds with anti-proliferative properties, it is hypothesized that its mechanism of action could involve the induction of apoptosis (programmed cell death) and cell cycle arrest. Potential pathways that may be affected include those involving key regulators of cell survival and proliferation.
References
- 1. researchgate.net [researchgate.net]
- 2. Potent cytotoxic lignans from Justicia procumbens and their effects on nitric oxide and tumor necrosis factor-alpha production in mouse macrophages - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Cytotoxic activity of lignans from Justicia procumbens - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Safe Disposal of 5-Methoxyjusticidin A: A Guide for Laboratory Professionals
The proper disposal of 5-Methoxyjusticidin A, a compound often utilized in drug development and scientific research, is critical to ensure laboratory safety and environmental protection. As a potentially cytotoxic agent, it necessitates stringent handling and disposal protocols in line with regulations for hazardous chemical waste. This guide provides essential, step-by-step procedures for the safe disposal of this compound, from initial handling to final waste containment, designed for researchers, scientists, and drug development professionals.
Immediate Safety and Handling Precautions
Before beginning any disposal procedure, it is imperative to consult your institution's specific Environmental Health and Safety (EHS) guidelines. All personnel handling this compound must be thoroughly trained in the management of cytotoxic compounds.[1][2]
Personal Protective Equipment (PPE): Due to its potential cytotoxicity, full personal protective equipment is mandatory when handling this compound. This includes:
-
Gloves: Two pairs of chemotherapy-approved gloves.
-
Gown: A disposable, solid-front, back-closure gown.
-
Eye Protection: Chemical splash goggles and a face shield.
-
Respiratory Protection: An N95 or higher-rated respirator may be required, especially when handling powders or creating aerosols.[3]
Work should be conducted in a designated area, preferably within a certified chemical fume hood or a biological safety cabinet to minimize exposure risks.[1]
Step-by-Step Disposal Procedures
The disposal of this compound and any contaminated materials must adhere to federal, state, and local regulations for hazardous waste.[4][5]
1. Waste Segregation and Collection:
-
Solid Waste: All solid waste contaminated with this compound, including unused compound, contaminated labware (e.g., pipette tips, vials, gloves, gowns), and spill cleanup materials, must be collected in a dedicated, leak-proof, and clearly labeled hazardous waste container.[3][6] The container should be made of a material compatible with the chemical.
-
Liquid Waste: Solutions containing this compound should be collected in a separate, leak-proof, and shatter-resistant container.[7] Halogenated and non-halogenated solvent wastes should generally be segregated.[8] Do not dispose of liquid waste down the drain.[6]
-
Sharps: All sharps (needles, scalpels, etc.) contaminated with this compound must be disposed of in a designated, puncture-resistant sharps container that is also labeled as hazardous chemical waste.
2. Labeling of Waste Containers: Proper labeling is crucial for safe disposal. Each hazardous waste container must be clearly labeled with:
-
The full chemical name: "this compound" (no abbreviations).[9]
-
The approximate concentration and quantity of the waste.[9]
-
The date of waste generation.[9]
-
The name and contact information of the principal investigator or laboratory.[9]
-
Appropriate hazard pictograms (e.g., toxic, irritant).[9]
3. Storage of Hazardous Waste:
-
Waste containers must be kept securely closed except when adding waste.[6]
-
Store waste in a designated, well-ventilated, and secure area away from incompatible materials.[6]
-
Use secondary containment for all liquid hazardous waste to prevent spills.[6]
-
Do not accumulate more than 55 gallons of hazardous waste in a satellite accumulation area.[5]
4. Disposal of Empty Containers:
-
Empty containers that held this compound must be triple-rinsed with a suitable solvent.[5][8]
-
The first rinsate must be collected and disposed of as hazardous liquid waste.[6] Subsequent rinsates may also need to be collected depending on institutional policies.
-
After thorough rinsing and air-drying in a ventilated area, the original labels must be completely removed or defaced before the container can be disposed of as non-hazardous waste or recycled, in accordance with institutional procedures.[5][6]
5. Requesting Waste Pickup:
-
Once a waste container is full or has been in storage for a designated period (often six to twelve months), a pickup must be scheduled with your institution's EHS department.[7][10]
-
Follow your institution's specific procedures for requesting a hazardous waste pickup.
Quantitative Data and Key Protocols
| Parameter | Guideline / Requirement | Source |
| Personal Protective Equipment (PPE) | Double chemotherapy gloves, disposable gown, eye/face protection, respirator as needed. | [3] |
| Waste Container Type | Leak-proof, compatible material, with a secure lid. | [6][8] |
| Waste Labeling | "Hazardous Waste," full chemical name, concentration, date, PI information, hazard pictograms. | [5][9] |
| Liquid Waste Storage | Secondary containment required. | [6] |
| Empty Container Rinsing | Triple rinse with a suitable solvent; collect the first rinsate as hazardous waste. | [5][6][8] |
| Satellite Accumulation Limit | Do not exceed 55 gallons of total hazardous waste. | [5] |
Experimental Workflow and Disposal Pathway
The following diagrams illustrate the logical workflow for the proper disposal of this compound.
References
- 1. qualia-bio.com [qualia-bio.com]
- 2. kingstonhsc.ca [kingstonhsc.ca]
- 3. Cytotoxic Drug Safety [tru.ca]
- 4. nationalacademies.org [nationalacademies.org]
- 5. Hazardous Waste Disposal Procedures | The University of Chicago Environmental Health and Safety [safety.uchicago.edu]
- 6. Hazardous Waste Disposal Guide - Research Areas | Policies [policies.dartmouth.edu]
- 7. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 8. rtong.people.ust.hk [rtong.people.ust.hk]
- 9. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 10. epa.gov [epa.gov]
Personal protective equipment for handling 5-Methoxyjusticidin A
Essential Safety and Handling of 5-Methoxyjusticidin A
For Immediate Reference by Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of this compound. Given its classification as an arylnaphthalene lignan (B3055560) with potential cytotoxic and antiviral properties, it is imperative to handle this compound with the same level of caution as other cytotoxic agents to minimize exposure and ensure a safe laboratory environment.[1][2][3]
Core Safety Principles
When handling this compound, assume it is a hazardous substance. The primary routes of exposure are inhalation of aerosols or dust, skin contact, and accidental ingestion.[4][5] Adherence to established safety protocols for cytotoxic compounds is mandatory.[1][4][6][7]
Personal Protective Equipment (PPE)
The selection and proper use of PPE are the first line of defense against exposure to this compound. All PPE should be donned before handling the compound and doffed in a manner that prevents contamination of the user and the laboratory environment.
| PPE Component | Specification | Rationale |
| Gloves | Chemotherapy-tested nitrile gloves (e.g., compliant with ASTM D6978-05) | To prevent skin contact and absorption. Double gloving is recommended.[5][7] |
| Gown | Disposable, fluid-resistant, solid-front gown with long sleeves and tight-fitting cuffs | To protect skin and personal clothing from contamination.[4][5] |
| Eye Protection | Chemical safety goggles or a full-face shield | To protect eyes from splashes or aerosols.[4][6] |
| Respiratory Protection | A NIOSH-approved respirator (e.g., N95) or a higher level of respiratory protection | Required when handling the powder form of the compound or when there is a risk of aerosol generation.[5][6] |
Operational Plan for Handling this compound
1. Pre-Handling Procedures:
-
Designated Area: All work with this compound must be conducted in a designated area, such as a certified Class II Biological Safety Cabinet (BSC) or a chemical fume hood, to control for airborne particles.[5]
-
Gather Materials: Before starting, ensure all necessary equipment and supplies are within the designated handling area. This includes the compound, solvents, pipettes, waste containers, and spill kit.
-
Don PPE: Put on all required PPE in the correct order (gown, then mask/respirator, then eye protection, then inner gloves, then outer gloves).
2. Handling Procedures:
-
Weighing: If handling the solid compound, weigh it carefully within the BSC or fume hood to minimize dust generation.
-
Reconstitution: When preparing solutions, add the solvent slowly to the powder to avoid splashing.
-
Pipetting: Never mouth pipette.[8] Use mechanical pipetting aids.
-
Labeling: Clearly label all containers with the compound name and hazard warnings.[8][9]
3. Post-Handling Procedures:
-
Decontamination: Wipe down all surfaces and equipment within the handling area with an appropriate deactivating agent or cleaning solution (e.g., detergent and water), followed by a rinse with clean water.[4]
-
Doff PPE: Remove PPE in the reverse order of donning, being careful to avoid self-contamination. The outer gloves should be removed first and disposed of as cytotoxic waste. The gown and other PPE should be removed before leaving the immediate work area.
-
Hand Washing: Wash hands thoroughly with soap and water after removing all PPE.[10][11]
Disposal Plan
All materials that come into contact with this compound are considered cytotoxic waste and must be disposed of accordingly.
| Waste Type | Disposal Procedure |
| Contaminated PPE | Place all used gloves, gowns, masks, etc., in a designated, labeled, and sealed cytotoxic waste container.[4] |
| Unused Compound | Dispose of as hazardous chemical waste according to your institution's and local regulations. Do not dispose of down the drain.[10][12] |
| Contaminated Labware | Disposable labware should be placed in the cytotoxic waste container. Reusable labware must be decontaminated before being washed. |
| Liquid Waste | Collect all liquid waste containing this compound in a clearly labeled, sealed, and leak-proof container for hazardous waste disposal. |
Emergency Procedures
Spill Management:
-
Alert Others: Immediately notify others in the vicinity of the spill.
-
Evacuate: If the spill is large or involves a significant amount of powder, evacuate the area.
-
Don PPE: Before cleaning, don appropriate PPE, including respiratory protection.[1]
-
Containment: Use a cytotoxic spill kit to contain and absorb the spill.[4]
-
Cleanup: Carefully clean the area, working from the outside of the spill inward.
-
Disposal: Dispose of all cleanup materials as cytotoxic waste.[4]
-
Decontaminate: Thoroughly decontaminate the spill area.
Personnel Exposure:
-
Skin Contact: Immediately remove contaminated clothing and wash the affected area with copious amounts of soap and water for at least 15 minutes.[10][13]
-
Eye Contact: Immediately flush the eyes with water for at least 15 minutes at an eyewash station, holding the eyelids open.[13][14]
-
Ingestion: Do not induce vomiting. Rinse mouth with water.[10][14]
In all cases of exposure, seek immediate medical attention and report the incident to your supervisor. [11]
Visual Workflow for Handling this compound
Caption: Workflow for the safe handling of this compound.
References
- 1. apps.worcsacute.nhs.uk [apps.worcsacute.nhs.uk]
- 2. pubs.acs.org [pubs.acs.org]
- 3. public.pensoft.net [public.pensoft.net]
- 4. ipservices.care [ipservices.care]
- 5. gerpac.eu [gerpac.eu]
- 6. england.nhs.uk [england.nhs.uk]
- 7. Cytotoxic Drugs Risk: Which Protective Gloves for Cytotoxic Drugs? [shieldscientific.com]
- 8. ehs.okstate.edu [ehs.okstate.edu]
- 9. Laboratory Safety Guidelines: 40 Steps to a Safer Laboratory - James Tarpo Jr. and Margaret Tarpo Department of Chemistry - Purdue University [chem.purdue.edu]
- 10. fishersci.com [fishersci.com]
- 11. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 12. Lab Safety Rules and Guidelines | Lab Manager [labmanager.com]
- 13. fishersci.com [fishersci.com]
- 14. fishersci.com [fishersci.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
